Augpenin
Description
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.C8H9NO5/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t7-,8-,9+,12-;6-,7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMVMWTVLSLJGY-FAJPTIRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235588 | |
| Record name | Clavulanic acid mixture with ticarcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86482-18-0 | |
| Record name | Clavulanic acid-ticarcillin mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86482-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clavulanic acid mixture with Ticarcillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086482180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanic acid mixture with ticarcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synergistic Mechanism of Amoxicillin and Clavulanic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. The combination of amoxicillin (B794) and clavulanic acid represents a highly successful strategy to overcome this resistance. This technical guide provides an in-depth exploration of the distinct mechanisms of action of amoxicillin and clavulanic acid, their synergistic interaction, and the quantitative measures of their efficacy. Furthermore, it details the experimental protocols for assessing antimicrobial susceptibility and enzyme inhibition, and illustrates key pathways and workflows through structured diagrams.
Mechanism of Action: Amoxicillin
Amoxicillin, a broad-spectrum, β-lactam antibiotic, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2] The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan.[2] The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]
Amoxicillin's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan chains, allowing it to bind to the active site of PBPs. This binding leads to the irreversible acylation and inactivation of the PBP transpeptidase function, preventing the formation of essential cross-links.[2] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2][4]
References
The Guardian Molecule: A Technical Chronicle of the Amoxicillin-Clavulanate Combination
A Whitepaper on the Scientific Journey from Discovery to Clinical Cornerstone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of modern medicine, necessitated innovative strategies to preserve their efficacy. This technical guide chronicles the discovery and development of the amoxicillin-clavulanate combination, a landmark achievement in overcoming β-lactamase-mediated resistance. We delve into the historical context that spurred its creation, the scientific ingenuity behind the discovery of clavulanic acid, and the synergistic mechanism that restored and expanded the utility of amoxicillin. This document provides a detailed examination of the biochemical interactions, key experimental methodologies that validated the combination's efficacy, and a quantitative overview of its impact on bacterial pathogens. It serves as a comprehensive resource for researchers in antimicrobial drug discovery and development, offering insights into a successful strategy that continues to shape the fight against infectious diseases.
Introduction: The Rise of a Resistance Crisis
By the 1960s and 1970s, the golden age of antibiotics was facing a significant threat: the widespread emergence of bacterial strains resistant to penicillin and its derivatives. A primary mechanism driving this resistance was the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. This enzymatic defense was identified in a growing number of clinically important pathogens, including strains of Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae, compromising the effectiveness of widely used aminopenicillins like amoxicillin. Amoxicillin, introduced in the early 1970s, offered a broad spectrum of activity and superior oral absorption compared to its predecessor, ampicillin, but it remained vulnerable to this enzymatic degradation. The urgent need for a solution to this escalating problem set the stage for a new chapter in antibiotic research.
The Discovery of a Novel β-Lactamase Inhibitor: Clavulanic Acid
Scientists at the British company Beecham Pharmaceuticals (now part of GlaxoSmithKline) embarked on a large-scale screening program to find natural products capable of inhibiting β-lactamase enzymes. This effort culminated around 1974-1975 with the discovery of a potent β-lactamase inhibitor from the soil bacterium Streptomyces clavuligerus. This novel compound was named clavulanic acid.
Structurally, clavulanic acid possesses a β-lactam ring, but with key differences from penicillins: an oxygen atom replaces the sulfur in the adjacent ring, forming an oxazolidine (B1195125) ring, and it lacks the acylamino side chain typical of penicillin antibiotics. While clavulanic acid itself has weak intrinsic antibacterial activity, its true power lay in its ability to potently and irreversibly inhibit a wide range of bacterial β-lactamases.
Experimental Protocol: Screening for β-Lactamase Inhibitors
The initial screening for β-lactamase inhibitors involved a meticulous process of cultivating various microorganisms and testing their fermentation broths for the ability to protect a β-lactamase-labile penicillin from destruction. A common method employed is a colorimetric assay using a chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963).
Principle: Nitrocefin is a molecule that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. A potential inhibitor will prevent this color change by inactivating the enzyme.
Detailed Methodology:
-
Culture Preparation: Cultures of various soil microorganisms, such as Streptomyces species, are grown in suitable liquid fermentation media.
-
Sample Preparation: The fermentation broths are clarified by centrifugation or filtration to obtain cell-free supernatants.
-
Enzyme and Substrate Preparation:
-
A solution of a known β-lactamase enzyme is prepared in an appropriate assay buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
A solution of nitrocefin is prepared in a suitable solvent like DMSO and then diluted in the assay buffer.
-
-
Inhibition Assay (96-well plate format):
-
To each well of a microtiter plate, add the β-lactamase enzyme solution.
-
Add the test sample (fermentation supernatant) to the wells. A known inhibitor, such as clavulanic acid, is used as a positive control, and a well with no inhibitor serves as the enzyme control.
-
The plate is incubated for a defined period (e.g., 10-15 minutes at 25°C) to allow any inhibitors to interact with the enzyme.
-
The reaction is initiated by adding the nitrocefin substrate solution to all wells.
-
-
Measurement: The absorbance at 490 nm is measured kinetically over time using a microplate reader. A significant reduction in the rate of color change in the presence of a test sample, compared to the enzyme control, indicates the presence of a β-lactamase inhibitor.
In Vitro Antibacterial Spectrum of Augmentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Augmentin (amoxicillin-clavulanate). The document details its mechanism of action, presents quantitative data on its activity against a wide range of clinically relevant bacteria, and outlines the standardized experimental protocols for susceptibility testing.
Introduction
Augmentin is a combination antibiotic consisting of amoxicillin (B794), a broad-spectrum, semi-synthetic penicillin, and clavulanic acid, a β-lactamase inhibitor. The addition of clavulanic acid extends the antibacterial spectrum of amoxicillin to include many bacteria that are resistant to amoxicillin and other β-lactam antibiotics through the production of β-lactamase enzymes.[1][2][3] This guide focuses on the in vitro activity of Augmentin, providing essential data and methodologies for researchers and professionals in the field of drug development and infectious diseases.
Mechanism of Action
The synergistic action of amoxicillin and clavulanic acid is central to the efficacy of Augmentin. Amoxicillin, a β-lactam antibiotic, inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[4][5][6]
However, many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. Clavulanic acid, itself possessing weak antibacterial activity, acts as a potent, irreversible inhibitor of many clinically important plasmid-mediated and some chromosomal β-lactamases.[4][5] By binding to and inactivating these enzymes, clavulanic acid protects amoxicillin from degradation, allowing it to exert its bactericidal effect on a broader range of organisms.[6]
In Vitro Antibacterial Spectrum
The in vitro antibacterial spectrum of Augmentin is extensive, covering a wide array of Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), for various clinically significant bacteria. Data is compiled from multiple surveillance studies and may vary based on geographic location and time of isolate collection.
Table 1: In Vitro Activity of Augmentin against Gram-Positive Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (β-lactamase positive) | - | ≤0.25->32 | 0.25-2 | 4-8 |
| Streptococcus pneumoniae (penicillin-susceptible) | - | ≤0.015-2 | ≤0.06 | 0.5 |
| Streptococcus pneumoniae (penicillin-intermediate) | - | ≤0.03-8 | 1 | 2-4 |
| Streptococcus pneumoniae (penicillin-resistant) | - | 0.25->16 | 2 | 4-8 |
| Enterococcus faecalis | - | 1-16 | 2 | 4 |
| Streptococcus pyogenes | - | ≤0.03-0.25 | ≤0.03 | 0.06 |
Table 2: In Vitro Activity of Augmentin against Gram-Negative Aerobes
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae (β-lactamase positive) | 13 | 1-4 | 1 | 2 |
| Haemophilus influenzae (β-lactamase negative) | - | ≤0.03-2 | 0.25 | 0.5 |
| Moraxella catarrhalis (β-lactamase positive) | - | ≤0.03-2 | 0.12 | 0.25 |
| Escherichia coli | - | ≤0.25->128 | 2-8 | 16-64 |
| Klebsiella pneumoniae | - | ≤0.25->128 | 2-8 | 16-32 |
| Proteus mirabilis | - | ≤0.25-32 | 1-2 | 4-8 |
| Enterobacter cloacae | - | ≤0.25->128 | 4-16 | 32->128 |
| Neisseria gonorrhoeae | - | ≤0.03-1 | 0.06 | 0.25 |
Table 3: In Vitro Activity of Augmentin against Anaerobic Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis group | - | ≤0.125->32 | 0.5-1 | 4-16 |
| Prevotella spp. | - | ≤0.06-8 | ≤0.125 | 1 |
| Fusobacterium spp. | - | ≤0.06-2 | ≤0.125 | 0.25-0.5 |
| Peptostreptococcus spp. | - | ≤0.125-16 | 0.25-0.5 | 0.5-8 |
Note: MIC values are expressed as amoxicillin concentration with a fixed ratio of clavulanic acid (typically 2:1).
Experimental Protocols
The determination of the in vitro susceptibility of bacteria to Augmentin is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Overview:
-
Preparation of Antimicrobial Solutions: A series of two-fold dilutions of amoxicillin-clavulanate (in a 2:1 ratio) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: The prepared microdilution trays, containing the serially diluted antimicrobial agent, are inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly useful for certain fastidious organisms or when testing a large number of isolates against a limited number of drugs.
Protocol Overview:
-
Preparation of Antimicrobial Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of amoxicillin-clavulanate (in a 2:1 ratio).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension (approximately 1-2 µL) is spot-inoculated onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.
Conclusion
Augmentin demonstrates a broad in vitro spectrum of activity against many common Gram-positive and Gram-negative pathogens, as well as anaerobic bacteria. Its efficacy is attributed to the synergistic combination of amoxicillin's bactericidal action and clavulanic acid's inhibition of β-lactamase enzymes. The quantitative data and standardized methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals in understanding and evaluating the antibacterial properties of this important therapeutic agent. Continuous surveillance of the in vitro susceptibility of clinically relevant bacteria to Augmentin is crucial for monitoring resistance trends and ensuring its continued effective use in clinical practice.
References
- 1. Comparative in vitro activities of amoxicillin-clavulanic acid and imipenem against anaerobic bacteria isolated from community hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SENTRY Antimicrobial Surveillance Program - JMI Laboratories [jmilabs.com]
- 6. researchgate.net [researchgate.net]
Navigating Preclinical Frontiers: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Augmentin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Augmentin (amoxicillin-clavulanate). By summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways and workflows, this document serves as a critical resource for professionals in drug development and infectious disease research.
Core Principles: Mechanism of Action
Augmentin's efficacy stems from the synergistic action of its two components: amoxicillin (B794), a broad-spectrum β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. Amoxicillin functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall, which is crucial for the cell's structural integrity.[1] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan synthesis.[2][3]
However, many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[1] Clavulanic acid, itself possessing minimal antibiotic activity, acts as a "suicide inhibitor."[4] It irreversibly binds to and inactivates β-lactamase enzymes, thereby protecting amoxicillin from degradation and restoring its antibacterial activity against resistant strains.[2][3][5]
Pharmacokinetic Profiles in Preclinical Models
The pharmacokinetic properties of amoxicillin and clavulanic acid have been characterized in various preclinical models, including mice, rats, and Yucatan miniature pigs. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug combination and for informing dose selection in clinical trials.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of amoxicillin and clavulanic acid observed in different preclinical models.
Table 1: Pharmacokinetic Parameters of Amoxicillin in Preclinical Models
| Animal Model | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Mouse | Subcutaneous | 20 | 8.2 ± 2.2 | 0.25 | 4.88 | 0.22 | [6][7] |
| Yucatan Miniature Pig | Intravenous | ~44-62.5 | 139.7 ± 18.7 | End of Infusion | 108.3 ± 15.8 | 1.1 ± 0.5 | [8] |
| Dog (Mixed Breed) | Oral | 12.3 (mean) | - | - | - | - | [9] |
Table 2: Pharmacokinetic Parameters of Clavulanic Acid in Preclinical Models
| Animal Model | Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Yucatan Miniature Pig | Intravenous | ~4-6.25 | 11.6 ± 2.0 | End of Infusion | 13.2 ± 3.8 | 0.9 ± 0.1 | [8] |
| Dog (Mixed Breed) | Oral | 3.1 (mean) | - | - | - | - | [9] |
Experimental Protocols for Pharmacokinetic Studies
Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. Below are generalized experimental protocols based on published literature.
Rodent Models (Mouse and Rat):
-
Animals: Specific pathogen-free mice or rats of a specified strain, age, and weight.
-
Housing: Housed in controlled environments with regulated light-dark cycles, temperature, and humidity. Access to standard chow and water ad libitum.
-
Drug Administration: Amoxicillin and clavulanic acid are typically administered via subcutaneous injection or oral gavage. For intravenous administration, a catheter may be placed in a suitable vein (e.g., tail vein).[7][10]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common collection sites include the retro-orbital sinus, saphenous vein, or via cardiac puncture for terminal collection.
-
Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of amoxicillin and clavulanic acid are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.[11]
Yucatan Miniature Pig Model:
-
Animals: Yucatan miniature pigs are chosen for their physiological similarities to humans.[8]
-
Drug Administration: For intravenous studies, a catheter is placed in an auricular vein for drug infusion.[8]
-
Blood Sampling: Serial blood samples are collected from an indwelling catheter in the contralateral ear vein.
-
Sample Processing and Bioanalysis: Similar to rodent models, plasma is separated and analyzed via a validated HPLC method.[8]
Pharmacodynamic Evaluation in Preclinical Models
Pharmacodynamic studies aim to characterize the relationship between drug exposure and its therapeutic effect. For antibiotics, a key PD parameter is the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The primary PD index for β-lactams is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[12][13]
Quantitative Pharmacodynamic Data
Table 3: Pharmacodynamic Targets of Amoxicillin in Preclinical Models
| Animal Model | Infection Model | Pathogen | Efficacy Endpoint | Required %fT > MIC | Reference |
| Mouse | Pneumonitis | Streptococcus pneumoniae | Bacterial killing in lungs | > 20% for effect, 35-40% for maximal effect | [6][7] |
| Mouse | Thigh Infection | Streptococcus pneumoniae | Change in log10 CFU/thigh | - | [10] |
| Rat | Pneumonia | Streptococcus pneumoniae | Reduction in bacterial numbers in lungs | - | [6][14] |
Experimental Protocols for Pharmacodynamic Studies
Infection Models:
-
Thigh Infection Model: Mice are rendered neutropenic and then inoculated intramuscularly in the thigh with a standardized bacterial suspension. This model is often used to study the local antimicrobial effect.[10]
-
Pneumonia Model: Mice or rats are infected intranasally with a bacterial suspension to establish a respiratory tract infection.[6][7][14]
-
Systemic Infection Model: Animals are infected intraperitoneally to induce a systemic infection and bacteremia.
General Protocol:
-
Bacterial Strains: Clinically relevant bacterial strains with known MICs to amoxicillin and amoxicillin-clavulanate are used.
-
Infection Establishment: Animals are infected as described in the specific infection models above.
-
Treatment: At a predetermined time post-infection, treatment with various doses of Augmentin or amoxicillin alone is initiated. Dosing can be administered at different intervals to achieve varying %fT > MIC.[6]
-
Efficacy Assessment: At the end of the treatment period, animals are euthanized, and the target tissues (e.g., lungs, thigh muscle) are harvested. The bacterial load is quantified by homogenizing the tissue and plating serial dilutions on appropriate agar (B569324) media to determine the number of colony-forming units (CFU).[7][10]
-
Data Analysis: The change in bacterial numbers (log10 CFU) is correlated with the pharmacokinetic/pharmacodynamic index (%fT > MIC) to determine the exposure required for bacteriostatic and bactericidal effects. A sigmoid Emax model can be used to characterize the dose-response relationship.[10]
Conclusion
The preclinical evaluation of Augmentin's pharmacokinetics and pharmacodynamics in various animal models provides a robust foundation for understanding its therapeutic potential. The data consistently demonstrate that the time the amoxicillin concentration remains above the MIC is the critical determinant of efficacy. The detailed experimental protocols outlined in this guide are essential for designing and interpreting future preclinical studies. The continued application of these principles will be vital for optimizing dosing regimens, combating antimicrobial resistance, and guiding the development of new antibacterial agents.
References
- 1. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. pexacy.com [pexacy.com]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex Vivo Pharmacodynamics of Amoxicillin-Clavulanate against β-Lactamase-Producing Escherichia coli in a Yucatan Miniature Pig Model That Mimics Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Two pharmacodynamic models for assessing the efficacy of amoxicillin-clavulanate against experimental respiratory tract infections caused by strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Beta-Lactamase Inhibition by Clavulanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antibiotic resistance, largely driven by the production of beta-lactamase enzymes in bacteria, necessitates a deep understanding of the mechanisms by which beta-lactamase inhibitors operate. Clavulanic acid, a potent "suicide inhibitor," has been a cornerstone in overcoming this resistance by protecting beta-lactam antibiotics from enzymatic degradation. This technical guide provides an in-depth exploration of the molecular interactions, kinetics, and experimental methodologies central to the inhibition of beta-lactamases by clavulanic acid.
Mechanism of Action: A Multi-Step Covalent Inhibition
Clavulanic acid functions as a progressive and irreversible inhibitor of many serine beta-lactamases, particularly those belonging to Ambler class A.[1] The inhibitory process is a complex, multi-step mechanism that ultimately results in a stable, inactive enzyme complex.
The key steps in this process are:
-
Acylation: The process begins with the nucleophilic attack of the active site serine residue (Ser70 in many class A beta-lactamases) on the carbonyl carbon of clavulanic acid's beta-lactam ring.[2] This forms a transient acyl-enzyme intermediate, a step that is also common in the hydrolysis of beta-lactam antibiotics.
-
Oxazolidine (B1195125) Ring Opening and Intermediate Formation: Following acylation, the oxazolidine ring of clavulanic acid opens. This leads to the formation of several potential intermediates, including an imine and a more stable, conjugated enamine.[3]
-
Irreversible Inactivation: The formation of these intermediates can lead to the irreversible inactivation of the enzyme through several pathways. One proposed mechanism involves the cross-linking of the clavulanic acid remnant to a second amino acid residue within the active site, forming a stable, inactive enzyme adduct.[3] Another possibility is the formation of a stable, unreactive enamine that effectively sequesters the enzyme.
The overall inhibitory pathway can be visualized as follows:
Quantitative Data on Inhibition
The efficacy of clavulanic acid as a beta-lactamase inhibitor is quantified through various kinetic parameters. The inhibitor constant (Ki) reflects the affinity of the inhibitor for the enzyme, while the 50% inhibitory concentration (IC50) indicates the concentration of inhibitor required to reduce enzyme activity by half. The following table summarizes key quantitative data for the inhibition of various beta-lactamases by clavulanic acid.
| Beta-Lactamase | Enzyme Class | Ki (µM) | IC50 (µM) | kcat/kinact | Reference |
| TEM-1 | A | 0.8 | 0.08 | - | [1] |
| TEM-2 | A | 0.7 | - | - | [1] |
| SHV-1 | A | - | 0.1 | - | - |
| CTX-M-15 | A | - | - | - | [2] |
| PC1 (S. aureus) | A | - | 0.06 | - | - |
| P99 (E. cloacae) | C | - | 205.1 | - | [4] |
| OXA-1 | D | - | >100 | - | [4] |
Note: The values presented are indicative and can vary based on experimental conditions.
Experimental Protocols
A thorough investigation of the molecular basis of beta-lactamase inhibition by clavulanic acid employs a range of experimental techniques. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assay for Inhibition Constant (Ki) and IC50 Determination
This protocol outlines a common method for determining the inhibitory potency of clavulanic acid against a specific beta-lactamase using a chromogenic substrate like nitrocefin (B1678963).
Materials:
-
Purified beta-lactamase enzyme
-
Clavulanic acid stock solution
-
Nitrocefin stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the purified beta-lactamase in assay buffer to a working concentration.
-
Prepare a series of clavulanic acid dilutions in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add a fixed volume of the beta-lactamase working solution to each well.
-
Add varying concentrations of the clavulanic acid dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin substrate to each well.
-
Immediately place the microplate in a reader and monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the clavulanic acid concentration and fit the data to a sigmoidal dose-response curve.
-
For Ki determination, perform the assay with multiple substrate concentrations and use Dixon or Cheng-Prusoff equations to calculate the inhibitor constant.
-
Mass Spectrometry for Intermediate Characterization
Mass spectrometry is a powerful tool for identifying the covalent adducts and intermediates formed during the inhibition of beta-lactamase by clavulanic acid.
Materials:
-
Purified beta-lactamase enzyme
-
Clavulanic acid
-
Reaction buffer (e.g., ammonium (B1175870) bicarbonate, pH 7.5)
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Optional: Proteolytic enzyme (e.g., trypsin) for peptide mapping
Procedure:
-
Enzyme-Inhibitor Reaction:
-
Incubate the purified beta-lactamase with an excess of clavulanic acid in the reaction buffer for a specific time course (e.g., from minutes to hours) to allow for the formation of intermediates and the final inhibited complex.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the protein sample using a suitable method (e.g., zip-tipping or buffer exchange) to remove non-volatile salts.
-
-
Intact Protein Analysis:
-
Introduce the desalted protein sample into the mass spectrometer.
-
Acquire mass spectra to determine the molecular weight of the intact protein. The formation of covalent adducts with clavulanic acid or its fragments will result in a mass increase corresponding to the molecular weight of the adduct.
-
-
Peptide Mapping (Optional):
-
For localization of the modification site, digest the inhibited enzyme with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide(s) by searching for the expected mass shifts in the MS/MS fragmentation data.
-
X-ray Crystallography for Structural Analysis
X-ray crystallography provides high-resolution structural information on the interaction between clavulanic acid and the beta-lactamase active site.
Materials:
-
Highly purified and concentrated beta-lactamase
-
Clavulanic acid
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often preferred)
Procedure:
-
Protein-Inhibitor Complex Formation:
-
Incubate the purified beta-lactamase with a molar excess of clavulanic acid to ensure complete formation of the inhibited complex.
-
-
Crystallization:
-
Set up crystallization trials using various techniques (e.g., hanging drop or sitting drop vapor diffusion) and a wide range of crystallization screens to identify initial crystallization conditions.
-
Optimize the initial "hit" conditions by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
-
Structure Determination and Refinement:
-
Solve the crystal structure using molecular replacement with a known beta-lactamase structure as a search model.
-
Build and refine the atomic model of the beta-lactamase-clavulanic acid complex, paying close attention to the electron density in the active site to model the covalently bound inhibitor.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of a beta-lactamase inhibitor like clavulanic acid.
Conclusion
The inhibition of beta-lactamases by clavulanic acid is a multifaceted process involving covalent modification of the enzyme's active site. A comprehensive understanding of this mechanism, supported by robust quantitative data and detailed structural insights, is paramount for the rational design of new and more effective beta-lactamase inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate these critical molecular interactions and contribute to the ongoing battle against antibiotic resistance.
References
- 1. [Kinetics of beta-lactamase inhibition by clavulanic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Inhibition of TEM-2 beta-lactamase from Escherichia coli by clavulanic acid: observation of intermediates by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathways of Amoxicillin and Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of amoxicillin (B794) and clavulanic acid, two critical components in modern antibacterial therapies. Understanding the stability and degradation kinetics of these compounds is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations. This document details the primary degradation mechanisms, influencing factors, and the analytical methodologies used to study these processes.
Amoxicillin Degradation Pathways
Amoxicillin, a β-lactam antibiotic, is susceptible to degradation through several abiotic pathways, primarily hydrolysis, but also photolysis and oxidation.[1] The most significant pathway is the hydrolytic cleavage of the β-lactam ring, a reaction sensitive to pH and temperature.
1.1. Hydrolysis
The core degradation mechanism for amoxicillin is the hydrolysis of its four-membered β-lactam ring. This process is initiated by a nucleophilic attack of a water molecule on the carbonyl carbon of the ring, leading to its opening.[1] This results in the formation of amoxicilloic acid, which is biologically inactive. Under acidic conditions, amoxicilloic acid can further degrade into amoxicillin penilloic acid. Another major degradation product that can form, particularly in neutral or basic conditions, is amoxicillin diketopiperazine-2',5'-dione.[1][2]
1.2. Other Degradation Pathways
-
Photolysis: While some reports suggest amoxicillin is relatively stable to photolysis at wavelengths above 300 nm, other studies indicate that it can undergo direct photodegradation where the molecule absorbs irradiation, leading to an excited state and subsequent breakdown.[1]
-
Oxidation: In the presence of oxidizing agents, such as hydrogen peroxide, amoxicillin can be degraded.[3] Advanced oxidation processes like the photo-Fenton reaction can completely remove amoxicillin from aqueous solutions in minutes.[4]
The primary degradation pathways for amoxicillin are illustrated below.
Clavulanic Acid Degradation Pathways
Clavulanic acid is a potent β-lactamase inhibitor, but it is chemically unstable, particularly in aqueous solutions.[5] Its degradation is highly dependent on factors like pH, temperature, and ionic strength.[5][6]
2.1. Hydrolysis and Polymerization
Like amoxicillin, clavulanic acid's degradation involves the hydrolysis of its β-lactam ring.[5] However, the degradation of clavulanic acid is more complex and can proceed through various mechanisms, including intramolecular reactions. One proposed mechanism involves an equilibrium reaction that forms an active intermediate, which then irreversibly reacts with another clavulanic acid molecule, leading to degradation products.[5] This suggests that clavulanic acid can catalyze its own degradation, especially at higher concentrations.[5]
The stability of clavulanic acid is significantly influenced by pH, with greater stability observed in slightly acidic to neutral conditions (pH 6.0-7.2).[5][6] Both acidic and basic conditions can catalyze its hydrolysis.[5] Temperature also plays a crucial role; lower temperatures decrease the rate of hydrolysis.[7]
References
- 1. Heterogeneous Photocatalysis of Amoxicillin under Natural Conditions and High-Intensity Light: Fate, Transformation, and Mineralogical Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Degradation of amoxicillin applying photo-Fenton and acid hydrolysis processes with toxicity evaluation via antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Augmentin's Dichotomous Efficacy: A Technical Guide to its Action on Gram-Positive and Gram-Negative Bacteria
Issued: December 7, 2025
This technical guide provides a comprehensive analysis of the antimicrobial agent Augmentin, detailing its mechanism of action and differential effects on gram-positive and gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the synergistic action of its components, amoxicillin (B794) and clavulanic acid, supported by quantitative susceptibility data, detailed experimental protocols, and visual representations of key biological pathways and laboratory workflows.
Core Mechanism of Action: A Synergistic Approach
Augmentin is a combination antibiotic consisting of amoxicillin, a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor.[1] The synergistic relationship between these two components is the cornerstone of Augmentin's broad-spectrum activity.
Amoxicillin , an aminopenicillin, functions by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[4] By binding to these proteins, amoxicillin disrupts the cross-linking of the peptidoglycan chains, leading to a compromised cell wall that cannot withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]
However, the efficacy of amoxicillin alone is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2] This is where the role of clavulanic acid becomes critical.
Clavulanic acid itself possesses negligible intrinsic antimicrobial activity.[1] Its primary function is to act as a potent, irreversible inhibitor of many clinically significant plasmid-mediated and some chromosomal β-lactamases.[5][6] By covalently binding to the active site of these enzymes, clavulanic acid protects amoxicillin from degradation, thereby restoring its ability to effectively target the PBPs of β-lactamase-producing bacteria.[1][7] This combination extends the antibacterial spectrum of amoxicillin to include many organisms that would otherwise be resistant.[8]
Differential Activity: Gram-Positive vs. Gram-Negative Bacteria
The structural differences in the cell envelopes of gram-positive and gram-negative bacteria are a key determinant of Augmentin's efficacy.
Gram-positive bacteria are characterized by a thick peptidoglycan layer that is readily accessible to β-lactam antibiotics. For susceptible strains that do not produce β-lactamase, amoxicillin is effective on its own. However, in β-lactamase-producing strains, such as certain Staphylococcus aureus and Enterococcus species, the addition of clavulanic acid is essential to protect amoxicillin from degradation.
Gram-negative bacteria possess a more complex cell envelope, which includes an outer membrane that acts as a permeability barrier. This outer membrane can hinder the penetration of β-lactam antibiotics to their PBP targets in the periplasmic space. Furthermore, many gram-negative bacteria, including Escherichia coli, Haemophilus influenzae, and Moraxella catarrhalis, are capable of producing a wide array of β-lactamase enzymes.[9] For Augmentin to be effective against these organisms, amoxicillin must first traverse the outer membrane and then evade degradation by periplasmic β-lactamases, a feat made possible by the co-formulated clavulanic acid.
Quantitative Susceptibility Data
The in vitro activity of amoxicillin-clavulanate is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Table 1: Amoxicillin-Clavulanate MIC Distribution for Key Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Source(s) |
| Staphylococcus aureus (MSSA) | 0.25 | 4 | 0.25 - >32 | [10][11] |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.06 | 0.06 | ≤0.06 - 0.5 | [12] |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.5 | 2 | 0.06 - 4 | [12][13] |
| Streptococcus pneumoniae (Penicillin-Resistant) | 2 | 4 | 0.25 - 8 | [1][12] |
| Enterococcus faecalis | 2 | 4 | 1 - 8 | [14] |
Table 2: Amoxicillin-Clavulanate MIC Distribution for Key Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Source(s) |
| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.5 | ≤0.03 - 2 | [4] |
| Haemophilus influenzae (β-lactamase positive) | 0.5 | 1 | 0.12 - 4 | [4][15] |
| Moraxella catarrhalis (β-lactamase positive) | 0.12 | 0.25 | ≤0.03 - 1 | [15][16][17] |
| Escherichia coli | 8 | 32 | ≤0.25 - >64 | [6][18] |
| Klebsiella pneumoniae | 8 | 64 | ≤0.25 - >64 | [6] |
| Proteus mirabilis | 2 | 8 | ≤0.25 - 64 | [6] |
Note: MIC values are for amoxicillin with a fixed ratio or concentration of clavulanic acid and can vary based on testing methodology (CLSI vs. EUCAST) and surveillance period.
Experimental Protocols for Susceptibility Testing
Standardized methods are crucial for the accurate determination of antibiotic susceptibility. The following are detailed protocols for common methods used to evaluate the efficacy of Augmentin.
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid growth medium.[11][19][20]
-
Preparation of Antimicrobial Solution : Prepare a stock solution of amoxicillin-clavulanate. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation : Select 3-5 isolated colonies of the test organism from an 18-24 hour agar (B569324) plate. Suspend the colonies in a sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation : Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation : Incubate the plate at 35°C for 16-20 hours in ambient air.[11]
-
Result Interpretation : The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.[19]
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.[10]
-
Inoculum Preparation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for broth microdilution.
-
Plate Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[10] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.[17]
-
Disk Application : Aseptically apply an amoxicillin-clavulanate disk (e.g., 20/10 µg) onto the surface of the agar. Ensure the disks are placed at least 24 mm apart.[10]
-
Incubation : Invert the plates and incubate at 35°C for 16-20 hours.
-
Result Interpretation : Measure the diameter of the zone of complete inhibition in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established breakpoints provided by standards organizations like CLSI or EUCAST.[17]
Gradient Diffusion Strip Method (E-test)
This method provides a quantitative MIC value by using a plastic strip with a predefined gradient of antibiotic concentrations.[18]
-
Plate Inoculation : Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension to achieve confluent growth, as described for the Kirby-Bauer method.
-
Strip Application : Aseptically place the amoxicillin-clavulanate gradient strip onto the agar surface.
-
Incubation : Incubate the plate at 35°C for 16-20 hours.
-
Result Interpretation : An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[18]
Signaling Pathways of β-Lactamase Induction
In many gram-negative bacteria, the production of β-lactamases is an inducible process, meaning the presence of a β-lactam antibiotic can trigger increased enzyme synthesis. This induction is a complex signaling cascade linked to cell wall recycling.[15]
The most well-characterized pathway is the AmpG-AmpR-AmpC system.[15] During cell wall turnover or in the presence of β-lactam antibiotics that inhibit PBPs, fragments of peptidoglycan called muropeptides are released into the periplasm. These muropeptides are transported into the cytoplasm by the AmpG permease.[15] In the cytoplasm, these muropeptides interact with the AmpR protein, which is a transcriptional regulator. This interaction converts AmpR from a repressor to an activator of the ampC gene, which encodes the β-lactamase.[15] This leads to increased production of β-lactamase, which is then secreted into the periplasm to degrade the threatening β-lactam antibiotic.
Conclusion
Augmentin's efficacy is a testament to the power of combination therapy in overcoming antibiotic resistance. Its dual-action mechanism allows it to be effective against a broad range of both gram-positive and gram-negative bacteria, particularly those that have acquired resistance to amoxicillin through the production of β-lactamases. Understanding the quantitative differences in its activity against these bacterial classes, the standardized methods for its evaluation, and the underlying molecular mechanisms of resistance and its circumvention is paramount for its appropriate clinical use and for the development of future antimicrobial strategies. This guide provides a foundational resource for professionals engaged in the ongoing challenge of combating bacterial infections.
References
- 1. nak-deutschland.org [nak-deutschland.org]
- 2. researchgate.net [researchgate.net]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. darvashco.com [darvashco.com]
- 10. pid-el.com [pid-el.com]
- 11. In vitro activity and pharmacodynamics of oral beta-lactam antibiotics against Streptococcus pneumoniae from southeast Missouri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SENTRY Antimicrobial Surveillance Program - JMI Laboratories [jmilabs.com]
- 16. iacld.com [iacld.com]
- 17. The Microbiology of Bloodstream Infection: 20-Year Trends from the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. seq.es [seq.es]
- 20. jmilabs.com [jmilabs.com]
The Dawn of a Synergistic Partnership: Initial Studies on Amoxicillin and Clavulanate
A Technical Guide on the Foundational Research into Beta-Lactam/Beta-Lactamase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, posed a significant challenge to antimicrobial therapy in the mid-20th century. This technical guide delves into the initial, pioneering studies of the late 1970s and early 1980s that unveiled the synergistic relationship between the β-lactam antibiotic amoxicillin (B794) and the novel β-lactamase inhibitor, clavulanate. We will explore the foundational in vitro data that demonstrated the restoration of amoxicillin's efficacy against resistant strains, detail the experimental protocols that were instrumental in these discoveries, and visualize the underlying mechanisms and workflows. This guide serves as a comprehensive resource for understanding the origins of one of the most successful antibiotic combinations in modern medicine.
Introduction: The Rise of β-Lactamase-Mediated Resistance
The introduction of penicillin and its derivatives, such as amoxicillin, revolutionized the treatment of bacterial infections. These β-lactam antibiotics function by inhibiting the synthesis of the bacterial cell wall. However, the widespread use of these agents led to the selection and proliferation of bacteria capable of producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This mechanism of resistance became a major clinical concern, particularly in infections caused by species such as Staphylococcus aureus, Escherichia coli, and Haemophilus influenzae.
The search for a solution led to the discovery of clavulanic acid, a compound isolated from Streptomyces clavuligerus.[1] While possessing weak intrinsic antibacterial activity, clavulanic acid was found to be a potent inhibitor of many common β-lactamases.[2][3] This discovery paved the way for a new therapeutic strategy: the combination of a β-lactam antibiotic with a β-lactamase inhibitor to protect the antibiotic from enzymatic degradation.
The Synergistic Mechanism of Amoxicillin and Clavulanate
The synergistic effect of amoxicillin and clavulanate is a direct consequence of their complementary roles in combating β-lactamase-producing bacteria. Amoxicillin, a broad-spectrum penicillin, is susceptible to degradation by these enzymes. Clavulanic acid, on the other hand, acts as a "suicide inhibitor." It irreversibly binds to the active site of the β-lactamase, thereby inactivating the enzyme and allowing amoxicillin to exert its bactericidal effect on the pathogen.
Quantitative Analysis of Synergy: Early In Vitro Studies
The initial evidence for the synergistic activity of amoxicillin and clavulanate came from in vitro susceptibility testing against a variety of β-lactamase-producing bacterial isolates. These studies typically involved the determination of the Minimum Inhibitory Concentration (MIC) of amoxicillin alone and in the presence of a fixed concentration of clavulanate. The results consistently demonstrated a significant reduction in the MIC of amoxicillin, often restoring its activity to levels seen against non-β-lactamase-producing strains.
Data Presentation
The following tables summarize the quantitative data extracted from key initial studies.
Table 1: Synergistic Effect of Amoxicillin and Clavulanate against Ampicillin-Resistant Haemophilus influenzae
| Strain Type | Amoxicillin Alone MIC (µg/mL) | Clavulanate Alone MIC (µg/mL) | Amoxicillin + Clavulanate MIC (µg/mL) |
| Ampicillin-Resistant, β-lactamase-producing H. influenzae type b (8 strains) | 6.25 - 12.5 | 12.5 - 25 | 0.36 + 0.36 |
Data extracted from Yogev et al., 1981.
Table 2: Effect of Clavulanate on Amoxicillin MICs against Various β-Lactamase-Producing Bacteria
| Bacterial Species (Number of Strains) | Amoxicillin-Resistant Strains | % Susceptible to Amoxicillin with Clavulanate (10 mg/L) |
| Staphylococcus aureus | Most | Fully Sensitive |
| Escherichia coli | Most | Fully Sensitive |
| Klebsiella pneumoniae | Most | Fully Sensitive |
| Proteus mirabilis | Most | Fully Sensitive |
| Serratia marcescens | Most | No Significant Effect |
| Pseudomonas aeruginosa | Most | No Significant Effect |
Data summarized from Peters et al., 1980.
Table 3: Synergistic Activity of Amoxicillin and Clavulanic Acid against Ampicillin-Resistant Clinical Isolates
| Bacterial Species | Condition | Result |
| Staphylococcus aureus | Ampicillin-Resistant | Synergistic Effect Observed |
| Escherichia coli | Ampicillin-Resistant | Synergistic Effect Observed |
| Klebsiella pneumoniae | Ampicillin-Resistant | Synergistic Effect Observed |
| Proteus mirabilis | Ampicillin-Resistant | Synergistic Effect Observed |
| Proteus vulgaris | Ampicillin-Resistant | Synergistic Effect Observed |
| Bacteroides fragilis | Ampicillin-Resistant | Synergistic Effect Observed |
Data from Matsuura et al., 1980.
Experimental Protocols
The foundational studies on amoxicillin and clavulanate synergy primarily utilized agar (B569324) and broth dilution methods to determine MIC values. The checkerboard titration method was a common approach to systematically evaluate the interaction between the two compounds.
Agar Dilution Method for MIC Determination
This method was widely used to determine the MIC of amoxicillin alone and in combination with clavulanate.
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, was prepared and sterilized.
-
Incorporation of Antimicrobials: Serial twofold dilutions of amoxicillin were prepared. For synergy testing, a fixed concentration of clavulanate (e.g., 1, 5, or 10 µg/mL) was added to each dilution of amoxicillin. These mixtures were then added to the molten agar before pouring into petri dishes.
-
Inoculum Preparation: Bacterial isolates were grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspension was applied to the surface of the agar plates containing the different concentrations of the antimicrobials.
-
Incubation: Plates were incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC was recorded as the lowest concentration of amoxicillin that completely inhibited visible bacterial growth.
Broth Microdilution Checkerboard Assay
The checkerboard method allows for the testing of multiple combinations of two antimicrobial agents simultaneously to determine their synergistic, additive, indifferent, or antagonistic effects.
-
Plate Preparation: A 96-well microtiter plate was used. Serial twofold dilutions of amoxicillin were prepared horizontally across the plate, while serial twofold dilutions of clavulanate were prepared vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: A standardized bacterial inoculum was prepared as described for the agar dilution method and further diluted in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension.
-
Incubation: The plate was incubated under appropriate conditions.
-
Interpretation: The wells were visually inspected for turbidity. The combination of concentrations in the first well showing no visible growth was considered the MIC of the combination. The Fractional Inhibitory Concentration (FIC) index was then calculated to quantify the synergy.
Logical Framework for Overcoming Resistance
The success of the amoxicillin-clavulanate combination is rooted in a clear logical framework that addresses the specific mechanism of β-lactamase-mediated resistance.
Conclusion
The initial studies on the synergistic effect of amoxicillin and clavulanate were a landmark in the fight against antibiotic resistance. Through meticulous in vitro experimentation, researchers demonstrated that the addition of a β-lactamase inhibitor could effectively restore the utility of a potent β-lactam antibiotic against resistant pathogens. The data and methodologies outlined in this technical guide highlight the foundational work that led to the development of one of the most widely used and clinically significant antibiotic combinations. This pioneering research not only provided an immediate therapeutic solution but also established a new paradigm for overcoming bacterial resistance that continues to influence drug development strategies today.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Clavulanic acid: a beta-lactamase-inhiting beta-lactam from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined antibacterial activity of amoxicillin with clavulanic acid against ampicillin-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Augmentin (Amoxicillin/Clavulanate) Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Augmentin, a combination of the β-lactam antibiotic amoxicillin (B794) and the β-lactamase inhibitor clavulanic acid, is a widely used therapeutic agent. In the laboratory, precise and stable stock solutions are crucial for a variety of applications, including antimicrobial susceptibility testing (AST), mechanism of action studies, and in vitro and in vivo infection models. This document provides detailed protocols for the preparation, storage, and handling of Augmentin stock solutions to ensure experimental reproducibility and accuracy.
Amoxicillin inhibits the synthesis of bacterial cell walls, leading to cell lysis. However, its efficacy is limited by β-lactamase enzymes, which are produced by many resistant bacteria. Clavulanic acid irreversibly inhibits many of these β-lactamases, thereby protecting amoxicillin from degradation and restoring its activity against resistant strains. The synergistic relationship between these two compounds is fundamental to the broad-spectrum activity of Augmentin.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of amoxicillin and clavulanate stock solutions. It is common practice in a research setting to prepare separate stock solutions of amoxicillin and clavulanic acid to allow for flexibility in experimental design. Alternatively, a combined stock can be prepared.
Table 1: Properties of Amoxicillin and Clavulanic Acid
| Compound | Molecular Weight ( g/mol ) | Solubility |
| Amoxicillin (trihydrate) | 419.4 | Sparingly soluble in water. Soluble in DMSO (~25 mg/mL) and dimethyl formamide (B127407) (~5 mg/mL).[1] |
| Clavulanate Potassium | 237.25 | Soluble in water. |
Table 2: Recommended Stock Solution Concentrations and Solvents
| Component | Stock Concentration | Recommended Solvent | Notes |
| Amoxicillin | 10 mg/mL - 100 mg/mL | Sterile deionized water with pH adjustment, or DMSO | For aqueous solutions, adjusting the pH to the neutral range can aid solubility and stability.[2][3] DMSO can be used for higher concentrations.[1][4] |
| Clavulanic Acid (as Potassium Salt) | 10 mg/mL - 50 mg/mL | Sterile deionized water | Readily soluble in water.[5] |
| Combined Stock (Amoxicillin:Clavulanate) | Varies (e.g., 4:1 or 2:1 ratio by weight) | Sterile deionized water (for lower concentrations) or DMSO | For research purposes, a 4:1 or 2:1 ratio of amoxicillin to clavulanic acid is often used. |
Table 3: Storage and Stability of Stock Solutions
| Storage Temperature | Solvent | Stability (Amoxicillin) | Stability (Clavulanic Acid) | General Recommendation |
| 2-8°C (Refrigerated) | Aqueous | Up to 1 week[6][7] | Shorter than amoxicillin, significant degradation can occur within days.[7] | Recommended for short-term storage only. |
| -20°C (Frozen) | Aqueous or DMSO | 1-6 months[6][8] | 1-6 months[8] | Recommended for long-term storage. Prepare single-use aliquots to avoid freeze-thaw cycles.[8] |
| -80°C (Ultra-low Freezer) | Aqueous or DMSO | > 6 months[8] | > 6 months[8] | Ideal for archival storage of stock solutions. |
Experimental Protocols
Protocol for Preparing Separate Amoxicillin and Clavulanic Acid Stock Solutions
This protocol is recommended for researchers who require flexibility in varying the concentrations and ratios of the two components.
Materials:
-
Amoxicillin trihydrate powder (or sodium salt)
-
Clavulanic acid potassium salt powder
-
Sterile deionized water or sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (B87167) (DMSO), sterile (optional, for higher concentrations of amoxicillin)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure for Amoxicillin Stock Solution (10 mg/mL in Water):
-
Weigh out 100 mg of amoxicillin trihydrate powder and transfer it to a sterile 15 mL conical tube.
-
Add 9 mL of sterile deionized water or PBS (pH 7.2).
-
Vortex vigorously for 1-2 minutes to dissolve the powder. Gentle warming or sonication may be required to fully dissolve the amoxicillin. Amoxicillin is poorly soluble in water, so complete dissolution may not be immediate.[4]
-
Once dissolved, add sterile deionized water or PBS to a final volume of 10 mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).
-
Label the tubes clearly with the compound name, concentration, date, and store at -20°C or -80°C.
Procedure for Clavulanic Acid Stock Solution (10 mg/mL in Water):
-
Weigh out 100 mg of clavulanic acid potassium salt powder and transfer it to a sterile 15 mL conical tube.
-
Add 9 mL of sterile deionized water.
-
Vortex gently until the powder is completely dissolved. Clavulanic acid is generally readily soluble in water.
-
Adjust the final volume to 10 mL with sterile deionized water.
-
Sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Dispense into sterile, single-use microcentrifuge tubes.
-
Label and store at -20°C or -80°C immediately, as clavulanic acid is less stable than amoxicillin in solution.[2]
Protocol for Preparing a Combined Augmentin Stock Solution
This protocol is suitable for routine applications where a fixed ratio of amoxicillin to clavulanic acid is consistently used. A common ratio for laboratory testing is 2:1 or 4:1 amoxicillin to clavulanic acid. The following protocol uses a 2:1 ratio.
Materials:
-
Amoxicillin trihydrate powder
-
Clavulanic acid potassium salt powder
-
Sterile deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
Procedure for Combined Stock Solution (10 mg/mL Amoxicillin + 5 mg/mL Clavulanic Acid):
-
Weigh out 100 mg of amoxicillin trihydrate and 50 mg of clavulanic acid potassium salt.
-
Transfer both powders into the same sterile 15 mL conical tube.
-
Add approximately 8 mL of sterile deionized water.
-
Vortex vigorously until both powders are fully dissolved.
-
Bring the final volume to 10 mL with sterile deionized water.
-
Filter-sterilize the combined solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into single-use microcentrifuge tubes.
-
Label with "Augmentin Stock (10/5 mg/mL)", date, and store immediately at -20°C or -80°C.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Augmentin stock solutions.
Signaling Pathway of Augmentin Action
Caption: Mechanism of synergistic action of Augmentin.
Stability and Handling Considerations
-
pH: The stability of both amoxicillin and clavulanic acid is pH-dependent. A neutral to slightly acidic pH (around 6.0-7.2) is optimal for the stability of clavulanic acid in aqueous solutions.[2][3][9] When preparing aqueous stocks, using a buffered solution like PBS can help maintain a stable pH.
-
Light Sensitivity: While not as pronounced as with some other antibiotics, it is good laboratory practice to protect stock solutions from prolonged exposure to light by storing them in amber tubes or in the dark.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of both amoxicillin and clavulanic acid.[8] Therefore, it is crucial to prepare single-use aliquots to maintain the potency of the stock solution over time.
-
Solvent Choice: For most applications, sterile deionized water is a suitable solvent. However, for preparing higher concentration stock solutions of amoxicillin, DMSO may be necessary.[1][4] When using DMSO stocks in cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
Safety Precautions
-
Always handle powdered antibiotics in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for both amoxicillin and clavulanic acid for specific handling, storage, and disposal instructions.
-
Be aware that β-lactam antibiotics are potential allergens.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN110859801A - Amoxicillin potassium clavulanate dry suspension and preparation method thereof - Google Patents [patents.google.com]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Augmentin to Prevent Bacterial Contamination in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Augmentin (amoxicillin/clavulanic acid) as a preventative measure against bacterial contamination in mammalian cell cultures. This document includes information on the mechanism of action, efficacy against common contaminants, potential for cytotoxicity, and detailed protocols for its preparation and use.
Introduction
Bacterial contamination is a persistent challenge in cell culture, leading to the loss of valuable cell lines, experimental variability, and consumption of significant resources. While aseptic technique remains the cornerstone of contamination prevention, the prophylactic use of antibiotics can provide an additional layer of security, particularly for primary cultures, valuable cell lines, or in environments where contamination risks are high.
Augmentin is a combination antibiotic composed of amoxicillin (B794), a broad-spectrum β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. This combination extends the antimicrobial spectrum of amoxicillin to include bacteria that produce β-lactamase enzymes, which are a common cause of resistance to penicillin-based antibiotics.
Mechanism of Action
The synergistic action of amoxicillin and clavulanic acid provides a robust defense against bacterial contamination.
-
Amoxicillin: As a β-lactam antibiotic, amoxicillin inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By interfering with the cross-linking of peptidoglycan chains, amoxicillin weakens the cell wall, leading to cell lysis and bacterial death.
-
Clavulanic Acid: Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[2] Clavulanic acid is a "suicide inhibitor" that irreversibly binds to and inactivates these β-lactamase enzymes, thereby protecting amoxicillin from degradation and allowing it to exert its bactericidal effect.[3]
Efficacy Against Common Cell Culture Contaminants
The combination of amoxicillin and clavulanic acid is effective against a broad range of Gram-positive and Gram-negative bacteria, including common laboratory contaminants.
| Bacterial Species | Common Contaminant | Amoxicillin/Clavulanic Acid Efficacy (MIC) | Citation |
| Escherichia coli | Yes | 0.5 to >32 µg/mL | [4][5][6] |
| Staphylococcus aureus | Yes | 1 to 16 µg/mL | [1][7][8] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and the testing methodology. The provided ranges are based on available in vitro susceptibility data.
Cytotoxicity in Mammalian Cell Lines
| Cell Line | Component | Concentration | Effect | Citation |
| HEK293 (Human Embryonic Kidney) | Amoxicillin | Not specified | No cytotoxic effects observed. | [2] |
| HeLa (Human Cervical Cancer) | Amoxicillin | 10 µg/mL | Enhanced sensitivity to cisplatin (B142131). | [9] |
| CHO (Chinese Hamster Ovary) | Amoxicillin | 5mM | Induced DNA lesions. | [10] |
| Human Lymphocytes | Amoxicillin | 400-1000 µg/mL | Did not induce sister chromatid exchanges or chromosomal aberrations. | [11] |
Note: Data on the cytotoxicity of clavulanic acid alone in these cell lines is limited. The combination of amoxicillin and clavulanic acid has been associated with hepatotoxicity in humans, suggesting a potential for cellular toxicity at higher concentrations or with prolonged exposure.[12]
Experimental Protocols
Preparation of Augmentin Stock Solution
Materials:
-
Augmentin (amoxicillin/clavulanic acid) powder for injection (commercially available formulations typically have a defined ratio of amoxicillin to clavulanic acid, e.g., 5:1 or 10:1).
-
Sterile, deionized, and pyrogen-free water for injection or cell culture grade water.
-
Sterile 0.22 µm syringe filter.
-
Sterile conical tubes (15 mL and 50 mL).
-
Sterile serological pipettes.
Procedure:
-
Reconstitution: Aseptically reconstitute the Augmentin powder according to the manufacturer's instructions. For example, a vial containing 500 mg of amoxicillin and 100 mg of clavulanic acid can be reconstituted in 10 mL of sterile water to yield a stock solution of 50 mg/mL amoxicillin and 10 mg/mL clavulanic acid.
-
Sterile Filtration: Filter the reconstituted stock solution through a 0.22 µm sterile syringe filter into a sterile conical tube. This step is crucial to remove any potential microbial contamination introduced during reconstitution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Recommended Working Concentration and Application
The optimal working concentration of Augmentin should be determined empirically for each cell line to ensure it is effective against potential contaminants without causing significant cytotoxicity. Based on the available data, a starting point for a working concentration can be extrapolated.
Recommended Starting Concentration:
A common starting point for many antibiotics in cell culture is in the range of 10-100 µg/mL. Given the potential for cytotoxicity at higher concentrations, a conservative starting concentration for the amoxicillin component of Augmentin would be 10-25 µg/mL . The corresponding clavulanic acid concentration will depend on the ratio in the commercial formulation used.
Procedure for Use:
-
Thaw a single aliquot of the Augmentin stock solution at room temperature or on ice.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final working concentration. For example, to achieve a final concentration of 25 µg/mL amoxicillin from a 50 mg/mL stock solution, you would add 0.5 µL of the stock solution to every 1 mL of cell culture medium.
-
Use the antibiotic-supplemented medium for routine cell culture, including subculturing and cryopreservation.
-
It is good practice to periodically culture cells in antibiotic-free medium to unmask any underlying, low-level contamination that may be suppressed but not eliminated by the antibiotic.
Important Considerations and Best Practices
-
Aseptic Technique is Paramount: The use of antibiotics should never be a substitute for strict aseptic technique. Proper handling of cell cultures in a laminar flow hood, regular cleaning of incubators and work surfaces, and sterile handling of all reagents are essential to prevent contamination.[13]
-
Cytotoxicity Varies: Different cell lines exhibit varying sensitivities to antibiotics. Always perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line before incorporating Augmentin into your routine culture protocol.
-
Potential for Altered Cell Physiology: The presence of antibiotics in the culture medium can potentially alter cellular metabolism and gene expression.[14] For sensitive applications such as metabolic studies or gene expression analysis, it is advisable to culture cells without antibiotics or to remove them from the culture medium for several passages prior to the experiment.
-
Masking of Mycoplasma Contamination: Like other β-lactam antibiotics, Augmentin is not effective against Mycoplasma species, as they lack a cell wall. The use of antibiotics can mask underlying Mycoplasma contamination. Regular testing for Mycoplasma is highly recommended.
-
Development of Resistance: Continuous use of any antibiotic can contribute to the development of resistant bacterial strains. It is advisable to use antibiotics only when necessary and to periodically switch to different classes of antibiotics if contamination persists.
Conclusion
Augmentin can be a valuable tool for preventing bacterial contamination in cell cultures due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains. However, its use requires careful consideration of potential cytotoxicity and its impact on cellular physiology. By following the protocols and best practices outlined in these application notes, researchers can effectively utilize Augmentin to safeguard their valuable cell cultures while minimizing potential confounding effects on their experimental results.
References
- 1. In vitro assessment of the effect of clavulanic acid at concentrations achieved in human serum on the bactericidal activity of amoxicillin at physiological concentrations against Staphylococcus aureus: implications for dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical effects of veterinary antibiotics on proliferation and cell cycle arrest of human HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary concentrations and bactericidal activity against amoxicillin-nonsusceptible strains of Escherichia coli with single-dose, oral, sustained-release amoxicillin/clavulanic acid: a phase I, open-label, noncomparative clinical trial in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the effect of clavulanic acid at concentrations achieved in human serum on the bactericidal activity of amoxicillin at physiological concentrations against Staphylococcus aureus: implications for dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Co-Amoxiclav at Concentrations Achieved in Human Serum against the Resistant Subpopulation of Heteroresistant Staphylococcus aureus: a Controlled Study with Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amoxicillin, a β-lactam antibiotic, enhances cisplatin sensitivity in cancer cells affecting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic amoxicillin induces DNA lesions in mammalian cells possibly via the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytogenetic genotoxicity of amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clavulanic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 14. Using antibiotics to stop contamination in cell cultures changes them, study finds | UCSF School of Pharmacy [pharmacy.ucsf.edu]
Application Notes and Protocols for Optimal Augmentin Concentration in Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to determining and utilizing the optimal concentration of Augmentin (amoxicillin/clavulanate) for the in vitro selection of bacteria, particularly Escherichia coli, following transformation procedures.
Introduction
Augmentin is a combination antibiotic composed of amoxicillin (B794), a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. Amoxicillin functions by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] However, its efficacy is compromised by β-lactamase enzymes, which are produced by many bacteria and hydrolyze the β-lactam ring of amoxicillin, rendering it inactive.[2][4] Clavulanic acid irreversibly binds to and inactivates many of these β-lactamases, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum to include β-lactamase-producing strains.[4][5]
In molecular biology, ampicillin (B1664943) (a close relative of amoxicillin) is a widely used selective agent to isolate bacteria that have been successfully transformed with a plasmid carrying a β-lactamase gene (e.g., bla TEM-1) as a selectable marker. The standard concentration for ampicillin selection is 100 µg/mL. However, for strains expressing high levels of β-lactamase or for specific research applications, optimizing the selective pressure using a combination of amoxicillin and a β-lactamase inhibitor like clavulanic acid can be advantageous.
Data Presentation: Minimal Inhibitory Concentrations (MIC) of Amoxicillin/Clavulanic Acid
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6] Understanding the MIC of Augmentin against various bacterial strains is crucial for determining an appropriate selective concentration. The following tables summarize published MIC data for amoxicillin/clavulanic acid against E. coli. The concentrations are typically expressed as a ratio of amoxicillin to clavulanic acid.
Table 1: MIC of Amoxicillin/Clavulanic Acid against E. coli Strains
| Bacterial Strain | β-Lactamase Production | Amoxicillin/Clavulanic Acid MIC (µg/mL) | Reference |
| E. coli ATCC 25922 | Non-producer | 2/1 - 8/4 | [7] |
| E. coli ATCC 35218 | β-Lactamase producer | 4/2 - 16/8 | [7] |
| TEM-1-producing E. coli | Producer | MIC of amoxicillin significantly reduced in the presence of 0.5-8 µg/mL clavulanic acid | [1] |
| Amoxicillin-susceptible E. coli | Non-producer | 8/4 | [8] |
| Intermediately resistant E. coli | Producer | 16/8 | [8] |
| Resistant E. coli | High-level producer | 32/16, 64/32 | [8] |
| ESBL-producing E. coli | Producer | 0.5 - 8 | [9] |
Note: The ratio of amoxicillin to clavulanic acid can vary in these studies. A common testing ratio is 2:1.
Experimental Protocols
Protocol 1: Preparation of Augmentin Stock Solution and Selection Plates
This protocol describes the preparation of a stock solution of amoxicillin and clavulanic acid and its incorporation into Luria-Bertani (LB) agar (B569324) plates for bacterial selection.
Materials:
-
Amoxicillin sodium salt powder
-
Clavulanic acid potassium salt powder
-
Nuclease-free water
-
0.22 µm sterile filter
-
LB agar powder
-
Autoclave
-
Sterile petri dishes
-
50-55°C water bath
Procedure:
-
Preparation of Amoxicillin Stock Solution (100 mg/mL):
-
Dissolve 1 g of amoxicillin sodium salt in 10 mL of nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C.
-
-
Preparation of Clavulanic Acid Stock Solution (e.g., 10 mg/mL):
-
Dissolve 100 mg of clavulanic acid potassium salt in 10 mL of nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C.
-
-
Preparation of LB Agar:
-
Prepare LB agar according to the manufacturer's instructions (typically 40 g of LB agar powder per 1 L of water).
-
Autoclave for 20 minutes at 121°C.
-
Allow the autoclaved LB agar to cool to 50-55°C in a water bath. Holding the bottle with a bare hand should be possible.
-
-
Addition of Antibiotics to LB Agar:
-
To the cooled LB agar, add the amoxicillin and clavulanic acid stock solutions to achieve the desired final concentration. For an initial starting point, a final concentration of 100 µg/mL amoxicillin and 5 µg/mL clavulanic acid (a 20:1 ratio) is recommended.
-
For 1 L of LB agar, add 1 mL of the 100 mg/mL amoxicillin stock solution and 0.5 mL of the 10 mg/mL clavulanic acid stock solution.
-
Swirl the flask gently to ensure even distribution of the antibiotics.
-
-
Pouring Selection Plates:
-
Pour approximately 20-25 mL of the antibiotic-containing LB agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light. Plates are best used within 1-2 weeks.
-
Protocol 2: Determining the Optimal Augmentin Concentration via a Kill Curve
A kill curve is an essential experiment to determine the minimum concentration of a selective agent required to kill non-transformed cells. This ensures effective selection without inhibiting the growth of successfully transformed cells.
Materials:
-
Competent bacterial cells (the same strain to be used for transformation)
-
LB broth
-
Augmentin stock solutions (amoxicillin and clavulanic acid)
-
96-well microtiter plate or culture tubes
-
Incubator (37°C) with shaking capabilities
-
Spectrophotometer (for measuring OD600)
Procedure:
-
Prepare a range of Augmentin concentrations:
-
In a 96-well plate or a series of culture tubes, prepare a serial dilution of Augmentin in LB broth. It is recommended to test a range of amoxicillin concentrations from 0 to 200 µg/mL, while keeping the clavulanic acid concentration constant (e.g., at 2.5, 5, or 10 µg/mL) to determine the optimal ratio. A common starting ratio for testing is 2:1 or 4:1 (amoxicillin:clavulanic acid).
-
-
Inoculate with bacteria:
-
Inoculate each well or tube with a low density of non-transformed competent cells (e.g., a 1:1000 dilution of an overnight culture). Include a control well with no antibiotic.
-
-
Incubate:
-
Incubate the plate or tubes at 37°C with shaking for 16-24 hours.
-
-
Determine the Minimal Inhibitory Concentration (MIC):
-
After incubation, visually inspect the wells or tubes for turbidity (bacterial growth). The lowest concentration of Augmentin that prevents visible growth is the MIC.
-
Alternatively, measure the optical density at 600 nm (OD600) of each well using a plate reader.
-
-
Select the optimal concentration:
-
The optimal concentration for selection is typically at or slightly above the determined MIC for the non-transformed host strain. This ensures that all non-transformed cells are killed. For plasmid selection, a concentration 2-5 times the MIC is often used to provide stringent selection.
-
Visualizations
Caption: Mechanism of action of Augmentin.
Caption: Workflow for determining optimal Augmentin concentration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. abo.com.pl [abo.com.pl]
- 3. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. addgene.org [addgene.org]
- 7. eEML - Electronic Essential Medicines List [list.essentialmeds.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protocol 3: E.coli transformation | C1-biocatalysis Lab [sci.sdsu.edu]
Application Notes and Protocols for Mycoplasma Elimination in Cell Lines
Introduction
Core Principles of Mycoplasma Eradication
The successful elimination of mycoplasma hinges on the use of antibiotics that target essential microbial processes other than cell wall synthesis. The primary classes of antibiotics effective against mycoplasma include:
-
Fluoroquinolones: Such as ciprofloxacin (B1669076) and enrofloxacin, which inhibit DNA gyrase, an enzyme critical for DNA replication.
-
Tetracyclines: Including minocycline (B592863) and doxycycline, which impede protein synthesis by binding to the 30S ribosomal subunit.
-
Macrolides: Like tiamulin (B153960) and clarithromycin, which also block protein synthesis, but by targeting the 50S ribosomal subunit.
Employing a combination of antibiotics with different mechanisms of action is a recommended strategy to enhance efficacy and prevent the emergence of resistant strains.[1]
Pre-Treatment Protocol
Prior to initiating any antibiotic treatment, the following preparatory steps are crucial:
-
Confirmation of Contamination: The presence of mycoplasma must be unequivocally confirmed using a sensitive and specific detection method. PCR-based assays are highly recommended for their accuracy. Other methods include direct culture or DNA staining.[2]
-
Quarantine: Immediately isolate all contaminated cultures to prevent cross-contamination to other cell lines in the laboratory.[3]
-
Backup Culture: If available, thaw a frozen stock of the same cell line that is known to be uncontaminated to serve as a control and a replacement if the treatment is unsuccessful.
-
Cell Health Assessment: Ensure that the contaminated cell line is in a healthy, proliferative state before commencing treatment, as the antibiotic regimen can be cytotoxic to some cells.[4]
Mycoplasma Elimination Protocols
The following protocols detail the use of antibiotics that have been demonstrated to be effective in eradicating mycoplasma from cell cultures.
Protocol 1: Fluoroquinolone Monotherapy
This protocol is a straightforward approach using a single fluoroquinolone antibiotic.
| Parameter | Ciprofloxacin | Enrofloxacin (Baytril) |
| Stock Solution | 10 mg/mL in sterile water | 1 mg/mL in sterile medium |
| Working Concentration | 10 µg/mL | 25 µg/mL |
| Treatment Duration | 14 days | 14 days |
Procedure:
-
Culture the cells in their standard growth medium supplemented with the chosen fluoroquinolone at its final working concentration.
-
Replace the medium with fresh, antibiotic-containing medium every 2 to 3 days, passaging the cells as necessary.
-
After the 14-day treatment period, wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Culture the cells in antibiotic-free medium for a minimum of two weeks to allow any residual mycoplasma to repopulate to detectable levels.[3][4]
-
Re-test the cell line for the presence of mycoplasma using a sensitive detection method. A second test after an additional 2-4 weeks is recommended to confirm complete eradication.[3]
Protocol 2: Combination Therapy with BM-Cyclin
This protocol utilizes an alternating treatment with a macrolide (tiamulin) and a tetracycline (B611298) (minocycline).
| Parameter | BM-Cyclin 1 (Tiamulin) | BM-Cyclin 2 (Minocycline) |
| Working Concentration | 10 µg/mL | 5 µg/mL |
| Treatment Cycle | Days 1-3 | Days 4-7 |
| Total Duration | 21 days (3 cycles) | 21 days (3 cycles) |
Procedure:
-
Initiate treatment by culturing cells in medium containing BM-Cyclin 1 for three days.
-
On day 4, replace the medium with one containing BM-Cyclin 2 and culture for four days.
-
Repeat this seven-day cycle two more times for a total treatment duration of 21 days.[4]
-
Follow the post-treatment recovery and confirmation steps as outlined in Protocol 1.
Protocol 3: Broad-Spectrum Combination Reagents
Commercially available reagents like Plasmocin™ offer a convenient and highly effective treatment option, typically containing a combination of a macrolide and a fluoroquinolone.
| Parameter | Plasmocin™ |
| Working Concentration | 25 µg/mL |
| Treatment Duration | 14 days |
Procedure:
-
Culture the cells in their standard growth medium supplemented with Plasmocin™ at the recommended concentration.
-
Maintain the treatment for 14 days, refreshing the medium every 2-3 days.
-
Proceed with the post-treatment recovery and testing as described in the preceding protocols.
Quantitative Data on Treatment Efficacy
The effectiveness of different antibiotic regimens can vary. The following table provides a summary of reported cure rates for common anti-mycoplasma treatments.
| Antibiotic/Reagent | Class | Typical Concentration | Treatment Duration | Reported Cure Rate |
| Ciprofloxacin | Fluoroquinolone | 10 µg/mL | 14 days | 80-85%[5] |
| Enrofloxacin (Baytril) | Fluoroquinolone | 25 µg/mL | 14 days | ~80%[5] |
| BM-Cyclin | Macrolide + Tetracycline | 10 µg/mL + 5 µg/mL | 21 days | ~93%[4] |
| Plasmocin™ | Macrolide + Fluoroquinolone | 25 µg/mL | 14 days | ~78% (first round)[4] |
Experimental Protocol: PCR-Based Mycoplasma Detection
Principle: This method amplifies a conserved region of the mycoplasma 16S rRNA gene, offering high sensitivity and specificity for detection.
Methodology:
-
Sample Collection: Collect 1 mL of supernatant from a near-confluent cell culture.
-
DNA Extraction: Isolate DNA from the collected supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the extracted DNA, a suitable PCR master mix, and primers specific to the mycoplasma 16S rRNA gene.
-
It is essential to include a positive control (known mycoplasma DNA) and a negative control (sterile water) in every assay.
-
-
Analysis:
-
Visualize the PCR products via agarose (B213101) gel electrophoresis.
-
The presence of a band of the expected size in the sample lane, corresponding to the positive control, indicates mycoplasma contamination. The negative control should not show any amplification.
-
Diagrams
Caption: A logical workflow for the systematic treatment and eradication of mycoplasma.
Caption: The mechanisms of action for the primary classes of anti-mycoplasma antibiotics.
References
- 1. invivogen.com [invivogen.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
Application Note: Simultaneous Quantification of Amoxicillin and Clavulanic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin (B794), a broad-spectrum β-lactam antibiotic, is frequently co-formulated with clavulanic acid, a β-lactamase inhibitor. This combination enhances the efficacy of amoxicillin against β-lactamase-producing bacteria. Accurate and reliable quantification of both active pharmaceutical ingredients (APIs) in various samples, including pharmaceutical dosage forms and biological matrices, is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides a detailed protocol for the simultaneous determination of amoxicillin and clavulanic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
The method employs a reversed-phase C18 column to separate amoxicillin and clavulanic acid based on their polarity. An isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier allows for the efficient separation of the two compounds. Detection is performed using a UV detector at a wavelength where both analytes exhibit significant absorbance, typically around 220 nm.[1][2][3][4] Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a known standard.
Materials and Reagents
-
Amoxicillin trihydrate reference standard
-
Clavulanate potassium reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Sodium hydroxide, analytical grade
-
Hydrochloric acid, analytical grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil, ACE)[1][2]
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (pH 4.4-5.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M.[5] Adjust the pH to between 4.4 and 5.0 using orthophosphoric acid or sodium hydroxide.[1][2][4]
-
Mobile Phase: Mix the prepared phosphate buffer with methanol or acetonitrile in a ratio of 95:5 (v/v).[1][2][3]
-
Degassing: Degas the mobile phase using a sonicator for 15-20 minutes or by vacuum filtration.
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and dissolve approximately 100 mg of amoxicillin trihydrate reference standard and 20 mg of clavulanate potassium reference standard in HPLC grade water in a 100 mL volumetric flask.[1] Sonicate if necessary to ensure complete dissolution. Make up to the mark with water.
-
Working Standard Solution: Dilute the stock solution with water to obtain a final concentration of approximately 200 µg/mL of amoxicillin and 40 µg/mL of clavulanic acid.[1]
Preparation of Sample Solutions (from Pharmaceutical Formulations)
-
Tablets: Weigh and finely powder not fewer than 10 tablets. Transfer a quantity of the powder equivalent to 100 mg of amoxicillin and 20 mg of clavulanic acid to a 100 mL volumetric flask.[1] Add approximately 70 mL of water, sonicate for 15 minutes, and then dilute to volume with water.
-
Injectable Formulations: Pool the contents of ten vials. Transfer a quantity of the pooled powder equivalent to 100 mg of amoxicillin and 20 mg of clavulanic acid to a 100 mL volumetric flask.[1] Dissolve and dilute to the mark with water.
-
Filtration: Filter the prepared sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 4.4-5.0) : Methanol/Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient or 25°C[6] |
| Detection Wavelength | 220 nm[1][2][3][4] |
| Run Time | Approximately 10-15 minutes |
Data Presentation
The following tables summarize the quantitative data typically obtained during method validation for the simultaneous analysis of amoxicillin and clavulanic acid.
System Suitability
| Parameter | Amoxicillin | Clavulanic Acid | Acceptance Criteria |
| Tailing Factor | ~1.2 | ~1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 7000 | > 2000 |
| Resolution | - | > 2.0 (between peaks) | > 1.5 |
Data based on representative values from literature.[6]
Method Validation Parameters
| Parameter | Amoxicillin | Clavulanic Acid |
| Linearity Range (µg/mL) | 79.51 - 315.32[1][3] | 17.82 - 67.90[1][3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 3.98[1] | 7.13[1] |
| Limit of Quantification (LOQ) (µg/mL) | 12.06[1] | 21.62[1] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
Data compiled from various sources.[1][6]
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the HPLC analysis of amoxicillin and clavulanic acid.
Logical Relationship of Components
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for Augmentin Administration in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Augmentin (amoxicillin/clavulanate) in murine infection models. The protocols outlined below are based on established scientific literature and are intended to assist in the design and execution of preclinical studies evaluating the efficacy of this common antibiotic combination.
Overview and Key Considerations
Augmentin is a combination of amoxicillin (B794), a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor. This combination extends the antibiotic spectrum of amoxicillin to include bacteria that produce β-lactamase, an enzyme that can inactivate many penicillin-based antibiotics.[1][2] In murine models, Augmentin is frequently used to study the pharmacokinetics, pharmacodynamics, and efficacy against various bacterial pathogens.
Key considerations before starting an experiment:
-
Mouse Strain: The choice of mouse strain can influence immune response and drug metabolism. C57BL/6 and BALB/c mice are commonly used.[3][4]
-
Pathogen: The bacterial species and strain, along with its susceptibility profile (Minimum Inhibitory Concentration - MIC) to amoxicillin/clavulanate, are critical for determining the appropriate dosage regimen.
-
Infection Model: The site of infection (e.g., respiratory tract, thigh, peritoneum) will dictate the route of administration and endpoints for evaluation.[5][6]
-
Pharmacokinetics: The half-life of amoxicillin in mice is significantly shorter than in humans. To better simulate human pharmacokinetics, studies have employed methods like renal impairment or more frequent dosing.[7]
-
Animal Welfare: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Quantitative Data Summary
The following tables summarize key quantitative data for Augmentin administration in murine models based on published studies.
Table 1: Pharmacokinetic Parameters of Amoxicillin in Mice
| Parameter | Value | Mouse Model Details | Route of Administration | Dosage (Amoxicillin) | Reference |
| Elimination Half-life | 21 ± 3 min | Normal renal function | Subcutaneous | 7, 20, 48 mg/kg | [7] |
| 65 ± 13 min | Uranyl nitrate-induced renal impairment | Subcutaneous | 7, 20, 48 mg/kg | [7] | |
| Peak Serum Concentration (Cmax) | ~12.0 mg/L | Uranyl nitrate-induced renal impairment | Subcutaneous | 7 mg/kg | [7] |
| Peak/Dose Ratio | 0.7 ± 0.3 | Normal renal function | Subcutaneous | 7, 20, 48 mg/kg | [7] |
| 1.5 ± 0.4 | Uranyl nitrate-induced renal impairment | Subcutaneous | 7, 20, 48 mg/kg | [7] |
Table 2: Efficacy of Augmentin in Murine Infection Models
| Infection Model | Pathogen | Mouse Strain | Treatment Regimen (Amoxicillin/Clavulanate) | Key Findings | Reference |
| Thigh Infection | Streptococcus pneumoniae | Neutropenic mice | 7 mg/kg amoxicillin / 1.75 mg/kg clavulanate, SC, q8h | Significant reduction in bacterial load; 0% mortality for strains with MIC ≤ 2 µg/mL.[7] | [7] |
| Respiratory Tract Infection | Streptococcus pneumoniae | Not specified | Range of doses, SC | T>MIC >35-40% of dosing interval resulted in maximal bacteriological cure.[8][9] | [8][9] |
| Intraperitoneal Infection | S. aureus (β-lactamase+), E. coli (β-lactamase+) | Not specified | Oral gavage (dose not specified) | Effective in protecting mice against infections, whereas amoxicillin alone was ineffective.[5] | [5] |
| Gnotobiotic Model | N/A (Microbiota depletion) | BALB/c | 387.11 mg/kg (Amoksiklav), oral gavage, q12h for 5 days | Reduced microbial diversity to two detectable species.[4] | [4] |
Experimental Protocols
Preparation of Augmentin Solution
Materials:
-
Augmentin (amoxicillin/clavulanate potassium) powder for oral suspension or intravenous formulation. The ratio of amoxicillin to clavulanate is typically 4:1 or 7:1.
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Sterile syringes and needles.
-
Vortex mixer.
Protocol:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the mice.
-
Reconstitute the Augmentin powder with the appropriate volume of sterile saline or PBS to achieve the target concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the solution fresh daily for administration to ensure stability.
Murine Thigh Infection Model Protocol
This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.
Experimental Workflow:
References
- 1. escholarship.org [escholarship.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The Role of Chronic Exposure to Amoxicillin/Clavulanic Acid on the Developmental Enamel Defects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxicillin-clavulanic acid and ciprofloxacin-treated SPF mice as gnotobiotic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Distribution of amoxicillin and clavulanic acid in infected animals and efficacy against experimental infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Two pharmacodynamic models for assessing the efficacy of amoxicillin-clavulanate against experimental respiratory tract infections caused by strains of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bacterial Susceptibility to Augmentin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Augmentin (amoxicillin/clavulanate). The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Augmentin combines amoxicillin (B794), a semisynthetic penicillin, with clavulanic acid, a β-lactamase inhibitor.[1][2] Amoxicillin inhibits the synthesis of bacterial peptidoglycan, a crucial component of the cell wall, by binding to penicillin-binding proteins (PBPs).[1] This inhibition leads to cell wall weakening and ultimately cell lysis and death.[1] However, some bacteria produce β-lactamase enzymes that degrade amoxicillin, rendering it ineffective.[1] Clavulanic acid is a β-lactam that is structurally related to penicillins and works by inactivating certain β-lactamase enzymes, thereby protecting amoxicillin from degradation and extending its spectrum of activity.[1][3]
The primary mechanisms of resistance to amoxicillin/clavulanic acid are:
-
Inactivation by bacterial β-lactamases that are not inhibited by clavulanic acid.[1]
-
Alteration of PBPs, which reduces the affinity of amoxicillin for its target.[1]
-
Reduced permeability of the bacterial cell wall or efflux pump mechanisms that actively remove the antibiotic.[1][4]
Mechanism of action of Augmentin and bacterial resistance.
Experimental Protocols
Standardized antimicrobial susceptibility testing (AST) is crucial for determining the effectiveness of antibiotics.[5] The following are detailed protocols for three common methods: Kirby-Bauer disk diffusion, broth microdilution, and E-test.
Kirby-Bauer Disk Diffusion Method
This method involves placing antibiotic-impregnated disks on an agar (B569324) plate inoculated with the test organism.[6][7] The antibiotic diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will form around the disk.[7]
Experimental Workflow:
Kirby-Bauer disk diffusion workflow.
Detailed Protocol:
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select 4-5 well-isolated colonies using a sterile loop or swab.[5]
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[8]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Measurement and Interpretation:
Broth Microdilution Method
This quantitative method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.[12]
Detailed Protocol:
-
Preparation of Augmentin Dilutions:
-
Prepare a series of two-fold dilutions of Augmentin in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of clavulanic acid is typically kept constant at a 2:1 ratio with amoxicillin.
-
Dispense the dilutions into the wells of a microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the Kirby-Bauer method, adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
E-test (Gradient Diffusion Method)
The E-test is a gradient diffusion method that also determines the MIC.[13] It uses a plastic strip with a predefined, continuous gradient of antibiotic concentrations.[13][14]
Detailed Protocol:
-
Inoculum and Plate Preparation:
-
Prepare the inoculum and inoculate a Mueller-Hinton agar plate as described for the Kirby-Bauer method.
-
-
Application of E-test Strip:
-
Allow the E-test strip to come to room temperature before opening the package.
-
Using sterile forceps, place the E-test strip onto the inoculated agar surface.
-
-
Incubation:
-
Incubate the plate under the same conditions as the Kirby-Bauer method (35°C ± 2°C for 16-20 hours).
-
-
Reading and Interpretation:
-
After incubation, a symmetrical inhibition ellipse will be visible.[13]
-
Read the MIC value at the point where the lower edge of the ellipse intersects the MIC scale on the strip.[13] If the intersection is between two markings, round up to the higher value.[13]
-
Interpret the MIC based on established breakpoints.
-
Data Presentation: Interpretive Criteria and Quality Control
Accurate interpretation of susceptibility testing requires adherence to standardized breakpoints and rigorous quality control.
Table 1: CLSI and EUCAST Interpretive Breakpoints for Augmentin
| Organism Group | Method | CLSI Breakpoints (µg/mL or mm) | EUCAST Breakpoints (µg/mL or mm) |
| S | I | ||
| Enterobacterales | MIC (µg/mL) | ≤8/4 | 16/8 |
| Disk (mm) | ≥18 | 14-17 | |
| Staphylococcus aureus | MIC (µg/mL) | ≤4/2 | - |
| Disk (mm) | ≥20 | - | |
| Haemophilus influenzae | MIC (µg/mL) | ≤4/2 | - |
| Disk (mm) | ≥20 | - | |
| Streptococcus pneumoniae (non-meningitis) | MIC (µg/mL) | ≤2/1 | 4/2 |
| Disk (mm) | Use oxacillin (B1211168) disk | - |
Table 2: Quality Control (QC) Ranges for Augmentin (20/10 µg) Disk Diffusion
| QC Strain | ATCC Number | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 19-25 |
| Escherichia coli | 35218 | 18-22 |
| Staphylococcus aureus | 25923 | 28-36 |
| Haemophilus influenzae | 49247 | 15-22 |
Note: These ranges are based on CLSI guidelines.[2][11] QC testing should be performed regularly to ensure the accuracy and reproducibility of the test results.[17][18][19] Quality control strains with defined susceptibility profiles are used to monitor the performance of the test system.[17]
References
- 1. mims.com [mims.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ldh.la.gov [ldh.la.gov]
- 5. chainnetwork.org [chainnetwork.org]
- 6. asm.org [asm.org]
- 7. benchchem.com [benchchem.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]
- 9. microbenotes.com [microbenotes.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. health.maryland.gov [health.maryland.gov]
- 15. fda.gov [fda.gov]
- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 17. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 18. bsac.org.uk [bsac.org.uk]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
Troubleshooting & Optimization
overcoming Augmentin resistance in laboratory bacterial strains
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and experimental protocols for addressing Augmentin (amoxicillin/clavulanic acid) resistance in laboratory bacterial strains.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Augmentin and what is its dual mechanism of action?
A1: Augmentin is a combination antibiotic therapy.[1] It consists of amoxicillin (B794), a β-lactam antibiotic, and clavulanic acid, a β-lactamase inhibitor.[1][2] Amoxicillin works by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis, leading to cell lysis.[3] Clavulanic acid has minimal antibacterial activity on its own; its role is to bind to and inactivate β-lactamase enzymes, which are produced by bacteria to degrade amoxicillin.[1][2][4] By protecting amoxicillin from degradation, clavulanic acid restores its efficacy against many resistant bacterial strains.[1][5]
Q2: My bacterial strain is showing resistance to Augmentin. What are the most common underlying mechanisms?
A2: Resistance to Augmentin, despite the presence of clavulanic acid, can occur through several mechanisms:
-
Enzymatic Inactivation: The bacteria may produce β-lactamase enzymes that are not effectively inhibited by clavulanic acid. This includes certain types of Class A enzymes, and is a common issue with Class C, B, and D enzymes.[4] Mutations in the β-lactamase active site can also reduce the binding affinity of clavulanic acid.[4]
-
Reduced Intracellular Concentration: The bacterial cell may limit the drug's access to its target. This can happen via the overexpression of efflux pumps, which actively transport antibiotics out of the cell, or through reduced permeability of the outer membrane in Gram-negative bacteria due to changes in porin channels.[6][7][8]
-
Target Modification: The bacteria may acquire mutations in the genes that code for penicillin-binding proteins (PBPs).[6] These altered PBPs have a lower affinity for β-lactam antibiotics like amoxicillin, rendering the drug less effective even if it reaches its target.[3][6]
Q3: What are "antibiotic adjuvants" or "resistance breakers," and how can they help overcome Augmentin resistance?
A3: Antibiotic adjuvants, also known as resistance breakers, are compounds that have little to no antibacterial activity on their own but can restore or enhance the effectiveness of existing antibiotics.[2][5][9] They work by targeting the specific resistance mechanisms of the bacteria.[2] For Augmentin-resistant strains, relevant adjuvants include:
-
Novel β-Lactamase Inhibitors: Compounds like avibactam (B1665839), relebactam (B560040), and vaborbactam (B611620) have a broader spectrum of activity than clavulanic acid and can inhibit different classes of β-lactamases.[10][11]
-
Efflux Pump Inhibitors (EPIs): These molecules block the activity of efflux pumps, thereby increasing the intracellular concentration of amoxicillin.[9][11][12]
-
Outer Membrane Permeabilizers: In Gram-negative bacteria, these agents disrupt the integrity of the outer membrane, which facilitates the entry of antibiotics into the cell.[12][13]
Q4: How do I begin to investigate the mechanism of resistance in my bacterial strain?
A4: A systematic approach is recommended. Start by confirming the Minimum Inhibitory Concentration (MIC) to ensure the resistance is stable and reproducible. Then, proceed to differentiate between the major mechanisms. You can test for the presence of β-lactamase activity using biochemical assays (like the nitrocefin (B1678963) test). To investigate efflux pump involvement, you can measure the MIC of Augmentin with and without a known efflux pump inhibitor. Genetic analysis, such as sequencing the genes for β-lactamases and PBPs, can identify specific resistance-conferring mutations.[14]
Q5: Are there alternatives to chemical adjuvants for reversing resistance?
A5: Yes, research is ongoing into several alternative strategies. One promising area is the use of gene-silencing techniques, such as those based on the CRISPR-Cas system, to prevent the expression of resistance-conferring genes within the bacteria.[13] Another approach involves using bacteriophages (viruses that infect bacteria) or their products to specifically target and kill resistant strains.
Section 2: Troubleshooting Guides
Scenario 1: Previously Susceptible Strain Now Shows High Augmentin Resistance
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Culture Contamination | Verify Purity: Streak the culture onto a non-selective agar (B569324) plate to check for uniform colony morphology. Perform Gram staining and 16S rRNA sequencing to confirm the identity of the isolate. |
| 2. Spontaneous Mutation | Population Analysis: Plate a high-density inoculum (e.g., 10⁸ CFU) onto agar containing Augmentin at 4x the original MIC. The frequency of resistant mutant emergence can be calculated.[14] Isolate and characterize any resistant colonies to confirm the new MIC. |
| 3. Incorrect Drug Concentration | Validate Stocks: Prepare fresh stock solutions of amoxicillin and clavulanic acid. Verify the potency of the new stocks by testing them against a known, quality-controlled susceptible strain (e.g., E. coli ATCC® 25922™). |
| 4. Plasmid Acquisition | Genetic Analysis: Perform plasmid DNA extraction and analysis. If a new plasmid is detected, it can be sequenced to identify acquired resistance genes, such as those encoding potent β-lactamases. |
Scenario 2: Augmentin MIC is High; Standard β-Lactamase Activity is Detected
| Possible Cause | Troubleshooting Steps & Solutions |
| 1. Clavulanate-Insensitive β-Lactamase | Test with Novel Inhibitors: Perform synergy testing (e.g., checkerboard assay) with amoxicillin combined with newer β-lactamase inhibitors like avibactam or relebactam to see if susceptibility is restored. |
| 2. Efflux Pump Overexpression | Test with Efflux Pump Inhibitors (EPIs): Determine the Augmentin MIC in the presence and absence of a broad-spectrum EPI (e.g., PAβN). A significant (≥4-fold) reduction in MIC in the presence of the EPI suggests efflux is a contributing mechanism.[12] |
| 3. Reduced Outer Membrane Permeability (Gram-Negatives) | Test with Permeabilizers: For Gram-negative strains, test Augmentin in combination with an outer membrane permeabilizing agent. An enhanced effect indicates that drug entry is restricted. |
| 4. Multiple Mechanisms Present | Combine Strategies: If single-adjuvant approaches are only partially effective, test combinations of adjuvants, such as an EPI plus a novel β-lactamase inhibitor, with Augmentin. |
Section 3: Data Presentation
Table 1: Example MIC Data for an Augmentin-Resistant K. pneumoniae Strain
This table illustrates how to present quantitative data from synergy experiments. A Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 is considered synergistic.
| Compound(s) | MIC (µg/mL) | FIC Index | Interpretation |
| Amoxicillin | >1024 | - | Resistant |
| Augmentin (Amoxicillin/Clavulanic Acid 2:1) | 128 / 64 | - | Resistant |
| Amoxicillin + Avibactam (4 µg/mL) | 16 | 0.015 | Synergy |
| Augmentin + Efflux Pump Inhibitor (PAβN, 20 µg/mL) | 32 / 16 | 0.25 | Synergy |
| Augmentin + Outer Membrane Permeabilizer | 64 / 32 | 0.5 | Additive Effect |
Section 4: Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI guidelines and is used to quantitatively measure susceptibility.[15][16]
Materials:
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Augmentin stock solution (or separate amoxicillin and clavulanic acid stocks)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Suspend 3-5 bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10⁶ CFU/mL.
-
Drug Dilution: In a 96-well plate, add 100 µL of CAMHB to columns 2-11. Add 200 µL of the starting drug concentration to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. This results in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest drug concentration that completely inhibits visible bacterial growth.[15]
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two compounds (e.g., Augmentin and an adjuvant).
Materials:
-
Same as Protocol 1, plus a stock solution of the adjuvant to be tested.
Procedure:
-
Plate Setup: Use a 96-well plate. Drug A (e.g., Augmentin) is serially diluted horizontally (e.g., across columns 1-10), while Drug B (e.g., an EPI) is serially diluted vertically (e.g., down rows A-G).
-
Drug Dilution:
-
Prepare dilutions of Drug A in the plate as described in Protocol 1.
-
Prepare dilutions of Drug B in a separate plate or tubes.
-
Add the various concentrations of Drug B to the corresponding rows of the plate containing Drug A dilutions. Each well will now contain a unique combination of concentrations of both drugs.
-
-
Inoculation and Incubation: Inoculate the plate with the prepared bacterial suspension and incubate as described in Protocol 1.
-
Data Analysis:
-
Determine the MIC of each drug combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation: FIC Index ≤ 0.5 indicates synergy; >0.5 to <4 indicates an additive or indifferent effect; ≥4 indicates antagonism.
-
Section 5: Visualizations
Caption: Mechanism of action for Augmentin (Amoxicillin + Clavulanic Acid).
Caption: Key mechanisms of bacterial resistance to Augmentin.
Caption: Experimental workflow for overcoming Augmentin resistance.
References
- 1. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Resistance | BCM [bcm.edu]
- 4. Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward [frontiersin.org]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Reversing resistance to counter antimicrobial resistance in the World Health Organisation’s critical priority of most dangerous pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. apec.org [apec.org]
- 16. woah.org [woah.org]
Augmentin® (Amoxicillin/Clavulanate) Reconstituted Solution: A Technical Guide to Stability
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of reconstituted Augmentin® (amoxicillin/clavulanate) solutions under various storage conditions. Understanding the stability profile of this combination drug is critical for ensuring its efficacy and safety in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for reconstituted Augmentin® oral suspension?
A1: Reconstituted Augmentin® oral suspension should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] The suspension should not be frozen.[1]
Q2: What is the beyond-use date (BUD) for reconstituted Augmentin® suspension?
A2: The reconstituted suspension must be discarded after 10 days when stored under refrigeration.[3][4] Some sources may recommend a shorter period of 7 days.[1][2] It is crucial to adhere to the manufacturer's specific instructions.
Q3: How does temperature affect the stability of the two active components, amoxicillin (B794) and clavulanic acid?
A3: Both amoxicillin and clavulanic acid are susceptible to degradation, but clavulanic acid is significantly more unstable, especially at higher temperatures.[5][6][7] While amoxicillin may remain relatively stable for a period at room temperature, clavulanic acid degrades rapidly, compromising the effectiveness of the combination.[5][7][8]
Q4: Can reconstituted Augmentin® be stored at room temperature?
A4: Storing reconstituted Augmentin® at room temperature is not recommended. Studies have shown significant degradation of clavulanic acid at room temperature (20°C to 29°C), with its concentration dropping below 90% in as little as two days.[5] One study found that at 28°C, clavulanic acid degradation reached 72.3% after 7 days.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low or variable experimental results. | Degradation of clavulanic acid due to improper storage. | Ensure the reconstituted solution is consistently stored at 2°C to 8°C and used within the recommended beyond-use date. Prepare fresh solutions for critical experiments. |
| Visible changes in the reconstituted suspension (e.g., color change, precipitation). | Chemical degradation of the active pharmaceutical ingredients (APIs). | Some color change may be normal, but significant changes could indicate extensive degradation.[3] It is advisable to discard the solution and prepare a fresh batch. |
| Inconsistent results between different batches of reconstituted solution. | Variations in reconstitution procedure or storage conditions. | Standardize the reconstitution protocol, including the volume and temperature of the water used. Ensure precise and consistent storage temperatures. |
Stability Data at Different Temperatures
The stability of amoxicillin and clavulanic acid in reconstituted solutions is highly dependent on temperature. The following tables summarize the time it takes for the concentration of each component to decrease to 90% of its initial value (t90), a common measure of stability.
Table 1: Stability of Amoxicillin in Solution at Various Temperatures
| Temperature | Time to 90% Potency (t90) |
| 4°C (Refrigerated) | 80.3 hours[9][10] |
| 25°C (Room Temperature) | 24.8 hours[9][10] |
| 37°C (Elevated Temperature) | 9 hours[9][10] |
Table 2: Stability of Clavulanic Acid in Solution at Various Temperatures
| Temperature | Time to 90% Potency (t90) |
| 4°C (Refrigerated) | 152 hours[9][10] |
| 25°C (Room Temperature) | 26 hours[9][10] |
| 37°C (Elevated Temperature) | 6.4 hours[9][10] |
Experimental Protocol: Stability Testing of Reconstituted Augmentin®
This section outlines a general methodology for assessing the stability of reconstituted Augmentin® solutions.
1. Materials and Reagents:
-
Augmentin® (amoxicillin/clavulanate) powder for reconstitution
-
High-purity water (e.g., USP purified water)
-
Reference standards for amoxicillin and clavulanic acid
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)
-
pH meter
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
2. Reconstitution of the Suspension:
-
Tap the bottle containing the dry powder to loosen it.
-
Accurately add the specified volume of purified water in two portions, shaking vigorously after each addition to ensure complete dissolution.[3]
-
Document the initial concentration of amoxicillin and clavulanic acid based on the product's specifications.
3. Storage Conditions:
-
Aliquot the reconstituted suspension into multiple sealed containers for each storage condition to be tested (e.g., 2-8°C, 25°C, 37°C).
-
Place the containers in the respective temperature-controlled units.
4. Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a sample from each storage condition.
-
Dilute the samples appropriately with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentrations of amoxicillin and clavulanic acid.[5][11]
5. Data Analysis:
-
Calculate the percentage of the initial concentration remaining for both amoxicillin and clavulanic acid at each time point.
-
Plot the percentage remaining versus time for each storage condition.
-
Determine the time at which the concentration of each component falls below 90% of the initial concentration.
Visualizations
References
- 1. mims.com [mims.com]
- 2. brainly.com [brainly.com]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. japsonline.com [japsonline.com]
- 6. Insufficient Stability of Clavulanic Acid in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ir.kabarak.ac.ke [ir.kabarak.ac.ke]
- 9. dovepress.com [dovepress.com]
- 10. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of AugmentinR Suspension [jkshp.or.kr]
Augmentin (Amoxicillin/Clavulanate) Experimental Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability when working with Augmentin (amoxicillin/clavulanate). The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results for Augmentin against our bacterial strains. What are the potential causes?
Inconsistent MIC values for amoxicillin (B794)/clavulanate can arise from several factors. One of the most significant is the choice of standardized methodology, as different guidelines can yield varying results. For instance, studies have shown that using NCCLS (now CLSI) versus DIN methodologies can lead to different MIC distributions, partly due to the differing amounts of clavulanic acid used in the testing media[1]. Similarly, there can be low agreement between CLSI and EUCAST methodologies for determining amoxicillin/clavulanate MICs[2]. Another critical factor is the "inoculum effect," where a higher initial density of bacteria can lead to a higher apparent MIC[3]. Finally, the inherent instability of clavulanic acid can lead to its degradation during incubation, reducing its β-lactamase inhibitory effect and consequently increasing the MIC of amoxicillin.
Q2: What are the optimal storage and handling conditions for reconstituted Augmentin solutions to minimize degradation?
Both amoxicillin and clavulanic acid are susceptible to hydrolytic degradation in aqueous solutions, with clavulanic acid being particularly unstable[4][5][6]. The stability is highly dependent on temperature and pH. For reconstituted oral suspensions, storage at 5°C is recommended to maintain clinical strength, with amoxicillin being stable for approximately 7.4 days and potassium clavulanate for about 4.5 days[7]. For solutions intended for parenteral use, storage at lower temperatures significantly prolongs stability. For example, amoxicillin retains 90% of its initial concentration for 80.3 hours at 4°C, but only 24.8 hours at 25°C[8][9][10]. Clavulanic acid in a separate solution can be stable for up to 152 hours at 4°C[8][9][10]. It is also crucial to be aware that some buffers, like citrate (B86180) and phosphate (B84403), can catalyze the degradation of amoxicillin[4].
Q3: Can the pH of our experimental media affect the stability and activity of Augmentin?
Yes, pH is a critical factor influencing the stability of both amoxicillin and clavulanate. Both compounds exhibit maximum stability in the pH range of 6.0 to 7.0[4]. Deviations from this optimal pH range can lead to accelerated degradation. For instance, at higher pH values, the degradation rate of amoxicillin increases[4][5]. When preparing solutions, it is advisable to use buffers that maintain the pH within this stable range, while also being mindful that certain buffer components like citrate and phosphate can have a catalytic effect on degradation[4].
Q4: We are using High-Performance Liquid Chromatography (HPLC) to quantify amoxicillin and clavulanate. What are some common pitfalls that could lead to variable results?
Variability in HPLC results for amoxicillin and clavulanate can stem from several sources. Proper sample preparation is crucial, and the use of ultrafiltration to remove protein from serum samples can help prolong column life and reduce interference in the amoxicillin assay[11]. The stability of the compounds in the processed samples is also a concern; samples should be handled promptly and kept at appropriate temperatures. The choice of chromatographic conditions, including the mobile phase and column type, is critical for achieving good separation and reproducible results[12]. For clavulanic acid, a derivatization step with imidazole (B134444) is often used to create a chromophore that absorbs at 311 nm, and the conditions of this reaction must be carefully controlled[11][13].
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
This guide provides a systematic approach to identifying the source of variability in Minimum Inhibitory Concentration (MIC) assays for Augmentin.
Step 1: Verify Standard Operating Procedures (SOPs)
-
Protocol Adherence: Ensure that the laboratory is strictly following a validated, standardized protocol for MIC determination, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3]. Note that results may differ between these standards[1][2].
-
Component Concentrations: Double-check calculations and preparation of the amoxicillin and clavulanic acid solutions. The concentration of clavulanate is critical for the combination's efficacy.
Step 2: Evaluate Reagent and Media Quality
-
Augmentin Stock Solution: Prepare fresh stock solutions of amoxicillin and clavulanate for each experiment, as they are unstable in aqueous solutions[6]. If using commercially prepared Augmentin, ensure it is within its expiry date and has been stored correctly.
-
Growth Media: The composition of the growth medium can influence MIC results[3]. Use the recommended media for the specific bacterial species and ensure consistency between batches.
Step 3: Standardize Inoculum Preparation
-
Bacterial Density: The initial bacterial inoculum size must be carefully controlled and standardized, typically to match a 0.5 McFarland standard[3]. A higher inoculum can lead to a higher MIC, a phenomenon known as the inoculum effect[3].
-
Growth Phase: Use bacterial cultures in the logarithmic growth phase to ensure consistent metabolic activity.
Step 4: Control Incubation Conditions
-
Time and Temperature: Adhere to a consistent incubation time and temperature as specified in the validated protocol. Prolonged incubation can lead to an apparent increase in the MIC[3].
-
Atmosphere: Ensure the correct atmospheric conditions (e.g., aerobic, anaerobic) are maintained for the specific organism being tested.
Step 5: Check for Technical Errors
-
Pipetting and Dilutions: Verify the accuracy of pipettes and the correctness of serial dilutions. Errors in these steps can lead to significant variations in the final drug concentrations.
-
"Skipped Wells": The appearance of "skipped wells" (no growth at a lower concentration, but growth at a higher concentration) can indicate technical errors or a paradoxical effect of the compound. If observed, the experiment should be repeated[3].
Data Presentation
Table 1: Stability of Amoxicillin in Solution at Different Temperatures
| Temperature | Shelf-Life (90% of Initial Concentration) | Reference |
| 4°C | 80.3 hours | [8][9][10] |
| 25°C | 24.8 hours | [8][9][10] |
| 37°C | 9 hours | [8][9][10] |
Table 2: Stability of Clavulanic Acid in a Separate Solution at Different Temperatures
| Temperature | Shelf-Life (90% of Initial Concentration) | Reference |
| 4°C | 152 hours | [8][9][10] |
| 25°C | 26 hours | [8][9][10] |
| 37°C | 6.4 hours | [8][9][10] |
Table 3: Impact of pH and Concentration on Amoxicillin and Clavulanate Shelf-Life at 40°C
| Compound | Concentration | pH | Shelf-Life (t90) | Reference |
| Amoxicillin | 1 mg/mL | 6.53 | 4.85 hours | [5] |
| Clavulanate | 0.2 mg/mL | 6.53 | 1.38 hours | [5] |
| Amoxicillin | 15 mg/mL | 8.34 | 0.11 hours | [5] |
| Clavulanate | 3 mg/mL | 8.34 | 0.41 hours | [5] |
Experimental Protocols
Key Methodologies for HPLC Assay of Amoxicillin and Clavulanate
This section summarizes a general approach for the quantification of amoxicillin and clavulanate using High-Performance Liquid Chromatography (HPLC), based on established methods[11][12][14].
1. Sample Preparation:
-
For biological fluids like serum, deproteinization is recommended. This can be achieved through ultrafiltration[11].
-
Samples are typically diluted with a suitable buffer, such as 0.1 M sodium phosphate buffer (pH 7.0)[13].
2. Derivatization (for Clavulanic Acid):
-
Clavulanic acid is often derivatized with imidazole to form a product that absorbs strongly at 311 nm[11][13].
-
The reaction is typically carried out by mixing the sample with an imidazole solution.
3. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used[11][12].
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) and a phosphate buffer solution, adjusted to a specific pH (e.g., pH 4.4)[14].
-
Detection: Amoxicillin is detected directly by UV absorbance, typically around 220-230 nm[12]. The imidazole derivative of clavulanic acid is monitored at 311 nm[11].
-
Flow Rate: A flow rate of around 1.5-2.5 ml/min is often employed[12][13].
4. Quantification:
-
Quantification is performed by comparing the peak areas or heights of the analytes in the samples to those of known standards[4].
-
A standard curve should be generated using a series of known concentrations of amoxicillin and clavulanate standards.
Mandatory Visualization
Caption: Degradation pathways of Amoxicillin and Clavulanic Acid.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Logical relationships of factors causing Augmentin variability.
References
- 1. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. An Evaluation of Amoxicillin/Clavulanate Stability in Aqueous Systems, Including Its Suitability for Outpatient Parenteral Antimicrobial Therapy (OPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of AugmentinR Suspension [jkshp.or.kr]
- 8. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay of amoxicillin and clavulanic acid, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. journals.asm.org [journals.asm.org]
- 14. usp.org [usp.org]
Augmentin (Amoxicillin/Clavulanate) In Vivo Efficacy Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Augmentin (amoxicillin/clavulanate) in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for Augmentin efficacy?
A1: For amoxicillin (B794), a beta-lactam antibiotic, the most critical PK/PD parameter for predicting bacteriological efficacy is the duration of time the drug concentration in the serum remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%T > MIC).[1][2][3] A %T > MIC of 35-40% of the dosing interval is generally predictive of maximum bacteriological efficacy.[3]
Q2: What is a typical starting dosage for Augmentin in a murine infection model?
A2: A commonly cited dosage in murine models to simulate human pharmacokinetics is 7 mg/kg of amoxicillin and 1.75 mg/kg of clavulanic acid, administered subcutaneously (SC) every 8 hours.[4] However, the optimal dose is highly dependent on the specific pathogen's MIC. Doses ranging from 0.5 mg/kg to 20 mg/kg of the amoxicillin component have been explored to achieve the target %T > MIC.[1][4]
Q3: Can I administer Augmentin in the drinking water for my rodent studies?
A3: While convenient, administration in drinking water or feed can be problematic due to stability issues, particularly with clavulanic acid. Studies have shown that clavulanic acid is highly unstable in acidified water and degrades rapidly in tap water.[5] In feed, its concentration can become undetectable within a month.[5] Therefore, for precise dosing and to ensure the integrity of the clavulanate component, administration via oral gavage or parenteral routes (e.g., subcutaneous injection) is strongly recommended.
Q4: How should I prepare and store my Augmentin formulation for an experiment?
A4: Reconstituted oral suspensions should be prepared according to the manufacturer's instructions.[6] Once reconstituted, the suspension must be stored under refrigeration (around 4-5°C) and should be used promptly.[6][7] Studies indicate that clavulanic acid is the less stable component, with one study suggesting it remains stable for only about 4.5 days at 5°C.[6] It is advisable to prepare fresh solutions for each set of experiments or, at a minimum, every few days. For IV solutions, amoxicillin and clavulanic acid are more stable when stored separately under refrigeration.[8]
Q5: My in vivo study is not showing the expected efficacy. What are some common troubleshooting steps?
A5: Please refer to the troubleshooting guide and the logical relationship diagram below. Key factors to investigate include:
-
Drug Stability: Was the Augmentin solution freshly prepared and properly stored? Clavulanate is labile.[5][6]
-
Dosage and MIC: Is the dose sufficient to achieve a %T > MIC of at least 30-40% for your specific bacterial strain?[3][4] Confirm the MIC of your test organism. Efficacy is inversely related to the MIC.[1]
-
Route of Administration: Ensure the chosen route (e.g., subcutaneous, oral gavage) provides adequate bioavailability. Subcutaneous absorption in mice can be faster than oral absorption in humans.[1]
-
Animal Model: Consider factors like the immune status of the animals (e.g., neutropenic models are common) and the specific infection model (e.g., thigh, pneumonia), which can influence outcomes.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy / High Bacterial Load Post-Treatment | 1. Sub-optimal Dosage: The dose may be too low to achieve the target %T > MIC for the pathogen. | 1a. Confirm the MIC of the bacterial strain. 1b. Increase the dose or dosing frequency. Studies show that increasing the dose from 7 mg/kg to 20 mg/kg (amoxicillin) can improve killing of less susceptible organisms.[1] |
| 2. Drug Instability: Clavulanic acid may have degraded, rendering the combination ineffective against β-lactamase producing strains. | 2a. Prepare fresh Augmentin solutions immediately before use. 2b. Always store reconstituted solutions under refrigeration and use within the recommended timeframe (ideally <4 days).[6] | |
| 3. High Bacterial MIC: The infecting strain may be resistant or have a high MIC for amoxicillin/clavulanate. | 3a. Perform susceptibility testing on the bacterial isolate. 3b. If MIC is high (>4 µg/mL), consider a different antibiotic or a significantly higher dosage regimen.[1] | |
| High Variability in Results Between Animals | 1. Inconsistent Dosing: Inaccurate volume administration or issues with administration route (e.g., poor oral gavage technique). | 1a. Ensure precise volume administration based on individual animal weight. 1b. Verify consistent and proper administration technique for all animals. |
| 2. Variability in Drug Absorption: Differences in gastrointestinal absorption if administered orally. | 2a. Administering at the start of a light meal can enhance clavulanate absorption.[7][10] 2b. Consider switching to a parenteral route like subcutaneous injection for more consistent absorption.[4] | |
| Adverse Events (e.g., Diarrhea, Weight Loss) | 1. Dose-dependent Side Effects: Diarrhea is a known side effect, often linked to the clavulanate component. | 1a. Review the dosage. Ensure the clavulanate dose is not excessively high. 1b. Monitor animals closely. If severe, consider reducing the dose or frequency and consult with a veterinarian.[11] |
Quantitative Data Summary
Table 1: Example Augmentin Dosages in Rodent In Vivo Studies
| Animal Model | Infection Model | Amoxicillin Dose | Clavulanate Dose | Route | Dosing Frequency | Reference |
| Mouse (Neutropenic) | Thigh Infection (S. pneumoniae) | 7 mg/kg | 1.75 mg/kg | SC | Every 8 hours | [4] |
| Mouse (Neutropenic) | Thigh Infection (S. pneumoniae) | 0.5, 2, or 20 mg/kg | (Not specified, amoxicillin only) | SC | Every 8 hours | [4] |
| Mouse | General | 40 mg/kg | (Ratio dependent on formulation) | In Drinking Water | Ad libitum | [11] |
| Mouse | General | 12.5 mg/kg | (Ratio dependent on formulation) | SC | Every 12 hours | [11] |
| Rat | Respiratory Tract Infection | Simulates human 500 mg dose | Simulates human 125 mg dose | Infusion | Every 8 hours | [9] |
| Rat | General | ~13.75 mg/kg (6.25 mg/lb) | (Ratio dependent on formulation) | PO | Twice Daily (BID) | [12] |
Table 2: Key Pharmacodynamic Thresholds for Amoxicillin
| Efficacy Endpoint | Required %T > MIC (Dosing Interval) | Reference |
| ≥1 log₁₀ reduction in CFU | 25% - 30% | [1][4] |
| Static Effect (No net growth) | 20% - 30% | [1] |
| Maximum Bacteriological Efficacy | 35% - 40% | [3] |
| Maximum In Vivo Killing | 50% - 60% | [1] |
Experimental Protocols
Key Experiment: Murine Thigh Infection Model for Efficacy Testing
This protocol is adapted from methodologies described in published studies.[4]
1. Animal Model:
-
Use specific-pathogen-free female ICR or similar mice, weighing approximately 20-25g.
-
Induce neutropenia to create an immunocompromised model, which is standard for assessing antimicrobial efficacy. This is typically achieved by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection).
2. Bacterial Inoculum Preparation:
-
Culture the target bacterial strain (e.g., Streptococcus pneumoniae) overnight on an appropriate agar (B569324) plate (e.g., sheep blood agar).
-
Inoculate colonies into a suitable broth (e.g., Mueller-Hinton broth) and grow to a logarithmic phase (e.g., absorbance of 0.3 at 580 nm).
-
Dilute the culture in fresh broth or saline to achieve the desired inoculum concentration (e.g., 10⁶ to 10⁷ CFU/mL).
3. Infection Procedure:
-
Anesthetize mice (e.g., using ether or isoflurane).
-
Inject 0.1 mL of the prepared bacterial inoculum directly into the thigh muscle of one hind leg.
4. Drug Preparation and Administration:
-
Prepare Augmentin solution fresh on the day of the experiment. Reconstitute the powder with sterile water or saline to the desired stock concentration.
-
Begin treatment 2 hours post-infection.
-
Administer the calculated dose (e.g., 7 mg/kg amoxicillin / 1.75 mg/kg clavulanate) in a fixed volume (e.g., 0.2 mL) via subcutaneous injection.
-
Administer doses at the specified interval (e.g., every 8 hours) for the duration of the study (e.g., 24 or 48 hours).
-
Include a control group that receives vehicle (e.g., sterile saline) on the same schedule.
5. Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the infected thigh muscle.
-
Homogenize the thigh tissue in a fixed volume of sterile saline (e.g., 10 mL).
-
Perform serial 10-fold dilutions of the tissue homogenate.
-
Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU).
-
Calculate the efficacy by comparing the log₁₀ CFU/thigh in treated animals to the log₁₀ CFU/thigh in control animals at the start of therapy.
Visualizations
Caption: Mechanism of action for Amoxicillin and Clavulanic Acid.
Caption: Workflow for a murine thigh infection efficacy study.
Caption: Troubleshooting logic for unexpected in vivo efficacy results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Is the standard dose of amoxicillin-clavulanic acid sufficient? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Pharmacokinetically Enhanced Amoxicillin-Clavulanate at 2,000/125 Milligrams Twice Daily for 5 Days versus Amoxicillin-Clavulanate at 875/125 Milligrams Twice Daily for 7 Days in the Treatment of Acute Exacerbations of Chronic Bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Activities of Amoxicillin and Amoxicillin-Clavulanate against Streptococcus pneumoniae: Application to Breakpoint Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of AugmentinR Suspension [jkshp.or.kr]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Pharmacodynamic Models for Assessing the Efficacy of Amoxicillin-Clavulanate against Experimental Respiratory Tract Infections Caused by Strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. research.umd.edu [research.umd.edu]
- 12. Clavamox (Amoxicillin/Clavulanate) – Rat Guide [ratguide.com]
Technical Support Center: Degradation of Clavulanic Acid in Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clavulanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of clavulanic acid in culture media during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of clavulanic acid degradation in culture media?
A1: Clavulanic acid is inherently unstable in aqueous solutions, and its degradation is primarily caused by hydrolysis of its β-lactam ring. This process is significantly influenced by factors such as pH, temperature, and the presence of certain ions or other components in the culture medium.[1][2][3] Degradation can be catalyzed by acidic or basic conditions.[3][4]
Q2: What is the optimal pH range for maintaining clavulanic acid stability?
A2: The optimal pH for clavulanic acid stability is in the slightly acidic to neutral range, typically between 6.0 and 7.2.[1][3][4] Degradation rates increase significantly in more acidic or alkaline conditions.[2][5]
Q3: How does temperature affect the stability of clavulanic acid?
A3: Higher temperatures accelerate the degradation of clavulanic acid.[2][4] For instance, studies have shown that increasing the temperature from 10°C to 40°C leads to a considerable increase in the degradation rate.[5] For long-term storage of stock solutions, freezing at -80°C is recommended, as it minimizes degradation to less than 4% over 42 hours.[4] However, it's noteworthy that significant degradation can still occur at -20°C.[4]
Q4: Do components of the culture medium itself affect clavulanic acid stability?
A4: Yes, components of the culture medium can impact stability. Clavulanic acid from a fermentation broth has been observed to be much more unstable than a standard solution or a commercially available medicine.[5] The presence of inorganic salts such as NaCl, Na2SO4, CaCl2, and MgSO4 can increase the instability of clavulanic acid.[1][4] Additionally, the presence of free amino acids and degradation products themselves can increase the rate of degradation.[4]
Q5: What are the visible signs of clavulanic acid degradation?
A5: A noticeable color change in the solution, often to a yellow or brownish hue, can be an indicator of clavulanic acid degradation.[6] However, significant degradation can occur without any visible changes, making chemical analysis necessary for accurate quantification.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of clavulanic acid activity in my experiment. | - Improper pH of the culture medium: The pH may be too acidic or too alkaline. - High incubation temperature: The experimental temperature may be too high. - Presence of destabilizing salts: The media may contain high concentrations of certain salts. - Extended experiment duration: The experiment may be running for too long, leading to natural degradation over time. | - Verify and adjust the pH of your culture medium to the optimal range of 6.0-7.2. [1][3][4] - If possible, lower the incubation temperature. For storage, use -80°C. [4] - Review the composition of your culture medium. If high concentrations of salts like Na2SO4, MgSO4, CaCl2, or NaCl are present, consider if they can be reduced or substituted. [1] - Plan experiments to be as short as feasible. Prepare fresh clavulanic acid solutions for each experiment. |
| Inconsistent results between experimental batches. | - Variability in media preparation: Inconsistent pH or component concentrations between batches. - Different storage times or conditions for clavulanic acid stock solutions. - Inaccurate initial concentration of clavulanic acid. | - Standardize your media preparation protocol, ensuring consistent pH and component concentrations. - Prepare fresh clavulanic acid stock solutions for each set of experiments or store aliquots at -80°C to minimize freeze-thaw cycles. - Always quantify the concentration of your clavulanic acid stock solution before use, for example, by HPLC. |
| Precipitate forms in the culture medium after adding clavulanic acid. | - Reaction with media components: Clavulanic acid or its degradation products may be reacting with components of the medium. | - Visually inspect the medium upon addition of clavulanic acid. If a precipitate forms, consider preparing a more concentrated stock of clavulanic acid and adding a smaller volume, or investigate potential interactions with specific media components. |
Data on Clavulanic Acid Degradation
The stability of clavulanic acid is often described by pseudo-first-order kinetics.[2][5] The tables below summarize the degradation under different conditions.
Table 1: Effect of Temperature on Clavulanic Acid Degradation Rate Constant (k) at pH 6.2 and 7.0
| Temperature (°C) | Degradation Rate Constant (k) at pH 6.2 (h⁻¹) | Degradation Rate Constant (k) at pH 7.0 (h⁻¹) |
| 10 | 0.012 | 0.016 |
| 20 | 0.027 | 0.048 |
| 25 | 0.042 | 0.081 |
| 30 | 0.063 | 0.147 |
| 40 | 0.138 | Not Reported |
Data adapted from Bersanetti et al. (2005).[5]
Table 2: Stability of Clavulanic Acid at Various Temperatures in Fermentation Broth (pH 6.8)
| Temperature (°C) | Approximate % Loss after 42 hours |
| 25 | 35% |
| 4 | Not specified, but degradation is present |
| -20 | Higher than expected degradation |
| -80 | < 4% |
Data from Gómez-Ríos et al. (2019).[4]
Experimental Protocols
Protocol: Assessing the Stability of Clavulanic Acid in a Specific Culture Medium
This protocol outlines a method to determine the degradation rate of clavulanic acid in your experimental medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Clavulanic acid (potassium clavulanate) reference standard
- Your specific culture medium
- HPLC system with UV detector
- C18 reverse-phase HPLC column
- Imidazole (B134444)
- Mobile phase (e.g., a mixture of phosphate (B84403) buffer and methanol (B129727) or acetonitrile)[7]
- 0.45 µm syringe filters
- Incubator or water bath set to the desired experimental temperature
- pH meter
2. Procedure:
- Prepare Clavulanic Acid Stock Solution: Accurately weigh and dissolve the potassium clavulanate reference standard in your culture medium to a known concentration (e.g., 100 µg/mL). Ensure the pH of the final solution is within the desired range (e.g., 6.8).
- Incubation: Aliquot the clavulanic acid-containing medium into several sterile tubes. Place the tubes in an incubator or water bath at your experimental temperature.
- Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator.
- Sample Preparation and Derivatization:
- Immediately filter the sample through a 0.45 µm syringe filter.
- Derivatize the clavulanic acid by reacting it with imidazole. This is a common step to form a chromophore that can be readily detected by UV-HPLC.[4][8] The reaction with imidazole forms a stable derivative with a strong UV absorbance.
- HPLC Analysis:
- Inject the derivatized sample into the HPLC system.
- The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[7]
- Quantify the clavulanic acid concentration by comparing the peak area of the sample to a standard curve prepared from the reference standard.[7]
- Data Analysis:
- Plot the concentration of clavulanic acid versus time.
- To determine the degradation rate constant (k), plot the natural logarithm of the concentration (ln[CA]) versus time. The slope of the resulting line will be -k for a first-order reaction.
Visualizations
Caption: Factors influencing clavulanic acid degradation.
Caption: Workflow for assessing clavulanic acid stability.
References
- 1. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures | Semantic Scholar [semanticscholar.org]
Technical Support Center: Augmentin and Cell Viability Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Augmentin (amoxicillin/clavulanic acid) in their experiments and need to assess cell viability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Augmentin with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Augmentin and how does it work?
Augmentin is a combination antibiotic containing amoxicillin (B794) and clavulanic acid.[1][2] Amoxicillin is a β-lactam antibiotic that inhibits the synthesis of bacterial cell walls, leading to bacterial cell death.[3] Clavulanic acid is a β-lactamase inhibitor. Many bacteria produce β-lactamase enzymes that can destroy amoxicillin, rendering it ineffective. Clavulanic acid irreversibly binds to and inactivates these enzymes, thereby protecting amoxicillin and extending its antibacterial spectrum.[4][5]
Q2: Can Augmentin interfere with tetrazolium-based cell viability assays (MTT, XTT, MTS)?
While direct studies on Augmentin's interference are limited, the chemical properties of its components, particularly amoxicillin, suggest a potential for interference with tetrazolium-based assays. These assays rely on the reduction of a tetrazolium salt (e.g., MTT, XTT, MTS) to a colored formazan (B1609692) product by cellular dehydrogenases, which is used as a measure of metabolic activity and, by extension, cell viability.[6][7]
Potential interference can arise from:
-
Direct Reduction of Tetrazolium Salts: Amoxicillin has been reported to have reducing properties and can be oxidized.[8][9][10] This raises the possibility that amoxicillin could directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal (increased color formation) and an overestimation of cell viability.[4][11]
-
Alteration of Cellular Redox State: Amoxicillin has been shown to induce the production of reactive oxygen species (ROS) and cause oxidative DNA damage in mammalian cells.[12] Such alterations in the cellular redox environment can affect the activity of dehydrogenases and the levels of NADH and NADPH, which are crucial for the reduction of tetrazolium salts.[5] This could lead to either an underestimation or overestimation of cell viability depending on the specific cellular response.
Q3: How can I test for potential interference of Augmentin in my tetrazolium-based assay?
It is crucial to perform a cell-free control experiment.
-
Protocol:
-
Prepare wells with your complete cell culture medium.
-
Add Augmentin at the same concentrations you are using in your experiment.
-
Add the tetrazolium reagent (MTT, XTT, or MTS).
-
Incubate for the same duration as your cellular experiment.
-
Read the absorbance at the appropriate wavelength.
-
-
Interpretation:
-
If you observe a color change in the cell-free wells containing Augmentin, it indicates a direct chemical reaction between Augmentin and the assay reagent. This will lead to inaccurate results.
-
If there is no color change, direct interference is unlikely. However, indirect effects on cellular metabolism are still possible.
-
Q4: Can Augmentin interfere with the Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay?
The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. While direct interference from Augmentin is less likely than with redox-based assays, it's important to consider that some bacteria can interfere with the LDH assay by altering the pH of the medium or producing proteases that can degrade LDH.[2][13][14][15] If your experimental system involves co-culture with bacteria, this could be a confounding factor.
Q5: What are some alternative cell viability assays I can use if I suspect interference from Augmentin?
If you suspect or have confirmed interference, consider using assays that rely on different cellular markers of viability.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a good indicator of metabolically active cells.[1][16]
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods distinguish between viable and non-viable cells based on membrane integrity.[16] Viable cells with intact membranes exclude the dye, while non-viable cells take it up. This can be quantified using a hemocytometer or flow cytometry.
-
Live/Dead cell staining kits (e.g., Calcein-AM/Ethidium Homodimer-1): These kits use fluorescent probes to simultaneously identify live and dead cells based on intracellular esterase activity and membrane integrity.[16]
-
Crystal Violet Assay: This simple and inexpensive method stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential interference from Augmentin in your cell viability assays.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected cell viability in Augmentin-treated cells (MTT, XTT, MTS assay) | 1. Direct reduction of the tetrazolium salt by Augmentin.2. Augmentin-induced increase in cellular metabolic activity. | 1. Perform a cell-free control: Add Augmentin and the assay reagent to cell-free media. If a color change occurs, the assay is not suitable.[4][11]2. Use an alternative assay: Switch to an ATP-based assay or a dye exclusion method.[1][16]3. Validate with a secondary assay: Confirm your results with a method based on a different principle (e.g., confirm high viability from MTT with a Trypan Blue count). |
| Inconsistent or variable results in the presence of Augmentin | 1. Augmentin may be unstable in culture medium over longer incubation times.2. Complex interactions between Augmentin, cells, and assay reagents. | 1. Minimize incubation time: Use shorter incubation periods for the assay where possible.2. Change media before assay: Replace the Augmentin-containing media with fresh media before adding the viability reagent.3. Ensure proper controls: Include vehicle controls (if a solvent is used for Augmentin) and untreated controls. |
| Unexpected cytotoxicity observed at low Augmentin concentrations | 1. Augmentin may genuinely be cytotoxic to the specific cell line at the tested concentrations.2. Interference leading to an underestimation of viability. | 1. Consult literature: Check for published data on the cytotoxicity of amoxicillin or clavulanic acid on your cell type.2. Use a dose-response curve: Test a wide range of Augmentin concentrations to determine the EC50.3. Confirm with an orthogonal method: Use an alternative assay (e.g., ATP or live/dead staining) to verify the cytotoxic effect. |
| Discrepancy between different viability assays | Different assays measure different aspects of cell health (metabolism, membrane integrity, etc.). Augmentin might affect these parameters differently. | 1. Understand the mechanism of each assay: Be aware of what each assay is measuring.2. Use a multi-parametric approach: Combine results from assays that measure different cellular functions to get a more complete picture of cell health. |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium-Based Assays
This protocol is essential to determine if Augmentin directly reacts with your viability assay reagent.
-
Prepare Reagents:
-
Complete cell culture medium (the same used for your cells).
-
Augmentin stock solution.
-
MTT, XTT, or MTS reagent, prepared according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 100 µL of complete medium.
-
Control Wells: Add 100 µL of complete medium.
-
Augmentin Test Wells: Add 100 µL of complete medium containing the desired concentrations of Augmentin.
-
-
Incubation:
-
Add the appropriate volume of MTT, XTT, or MTS reagent to all wells.
-
Incubate the plate under the same conditions (temperature, CO2, duration) as your cell-based experiment.
-
-
Reading:
-
For MTT, add the solubilization solution and read the absorbance.
-
For XTT and MTS, read the absorbance directly.
-
-
Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Compare the absorbance of the Augmentin Test Wells to the Control Wells. A significant increase in absorbance in the presence of Augmentin indicates direct interference.
-
Visualizations
Experimental Workflow: Troubleshooting Augmentin Interference
Caption: Troubleshooting workflow for cell viability assays with Augmentin.
Signaling Pathway: Potential Interference Mechanisms of Amoxicillin in Tetrazolium Assays
Caption: Potential direct and indirect interference pathways of amoxicillin.
References
- 1. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 2. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibiotics induce redox-related physiological alterations as part of their lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Drugs with susceptible sites for free radical induced oxidative transformations: the case of a penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfate radicals mediated oxidation of amoxicillin: Optimization of key parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of amoxicillin with DNA in human lymphocytes and H. pylori-infected and non-infected gastric mucosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 14. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 细胞活力和增殖测定 [sigmaaldrich.com]
Technical Support Center: Augmentin (Amoxicillin-Clavulanate) Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Augmentin susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Augmentin susceptibility testing.
Q1: Why are we observing significant variability in our Minimum Inhibitory Concentration (MIC) results for Augmentin?
A1: Inconsistent MIC values for amoxicillin-clavulanate can stem from several factors, ranging from procedural variances to the specific resistance mechanisms of the test organism. Here is a step-by-step troubleshooting guide:
-
Review of Test Methodology:
-
Inconsistent Clavulanate Concentration: Ensure a fixed concentration of clavulanic acid (commonly 2 µg/mL) or a constant ratio of amoxicillin (B794) to clavulanate (typically 2:1) is used across all tests, as recommended by standard guidelines.[1][2] Methodologies that use different concentrations of clavulanate can lead to different MIC distributions.[1]
-
Discrepancies between CLSI and EUCAST Guidelines: Be aware that the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have different breakpoint criteria and testing recommendations, which can lead to poor concordance in results.[3][4][5] For instance, CLSI may categorize an isolate as "intermediate" while EUCAST, which may not use an intermediate category for this combination, classifies it as "resistant".[3]
-
-
Quality Control (QC) Verification:
-
QC Strain Performance: Routinely test QC strains such as Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™, and Staphylococcus aureus ATCC® 25923™.[6] Results for these strains should fall within the acceptable ranges specified in the latest CLSI M100 document.[7][8] Persistent out-of-range QC results indicate a systematic issue that must be resolved before reporting any results.[9]
-
Reagent Quality: The quality of the Augmentin powder or disks can significantly impact results. Poor quality or improperly stored reagents can lead to a loss of potency.[10][11] Substandard or spurious drug formulations, which may contain little to no active ingredient, have been reported and can be a cause of therapeutic failure and inconsistent test results.[12][13][14] If you suspect an issue, use a new lot of reagents.
-
-
Inoculum Preparation:
-
Standardization: The inoculum density must be rigorously standardized to a 0.5 McFarland standard.[7][15] An inoculum that is too heavy or too light can lead to falsely resistant or susceptible results, respectively. This phenomenon, known as the inoculum effect, can occur when the bacterial density is high.[16][17]
-
Purity of Culture: Ensure that the inoculum is prepared from well-isolated colonies of a pure culture.[7] Mixed cultures will produce unreliable and uninterpretable results.
-
-
Bacterial Resistance Mechanisms:
-
Presence of Diverse β-Lactamases: The presence of certain β-lactamase enzymes, such as OXA-1 or high levels of AmpC β-lactamases, can lead to inaccurate or poorly reproducible MIC results for β-lactam/β-lactamase inhibitor combinations.[18][19] Clavulanic acid is a potent inhibitor of many, but not all, β-lactamases.[19][20]
-
Q2: Our disk diffusion (Kirby-Bauer) zone diameters for Augmentin are inconsistent. What should we investigate?
A2: Variability in disk diffusion results is a common problem. Below are key parameters to check.
-
Agar (B569324) and Plate Preparation:
-
Agar Depth: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. Variations in depth can affect the diffusion of the antibiotic, leading to erroneous zone sizes.[10]
-
Drying of Agar Surface: Ensure the agar surface is dry before applying the disks. Excess moisture can interfere with proper diffusion.
-
pH of Medium: The pH of the Mueller-Hinton agar should be between 7.2 and 7.4. Deviations can affect the activity of the antimicrobial agent.[16]
-
-
Disk Storage and Application:
-
Proper Storage: Augmentin disks (20/10 µg) must be stored in a desiccated, dark environment at the recommended temperature (-20°C or 4°C).[10]
-
Equilibration: Before opening, allow the disk container to equilibrate to room temperature to prevent condensation from forming on the disks, which can degrade the antibiotic.[10]
-
Disk Placement: Ensure firm, complete contact between the disk and the agar surface.[10]
-
-
Incubation Conditions:
-
Temperature and Duration: Incubate plates at a consistent 35 ± 2°C for 16-20 hours.[10] Deviations can alter the bacterial growth rate and affect the zone of inhibition.
-
Stacking of Plates: Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.
-
-
Reading and Interpretation:
-
Measurement: Use a caliper or a ruler to measure the zone diameter to the nearest millimeter.[9] The edge of the zone should be read at the point of complete inhibition of visible growth.
-
Interpretive Criteria: Use the correct interpretive criteria from the latest CLSI M100 document to classify the result as Susceptible (S), Intermediate (I), or Resistant (R).[7]
-
Q3: Can the ratio of amoxicillin to clavulanate in the testing medium affect the results?
A3: Yes, absolutely. Standard susceptibility testing methods, like those from CLSI, typically use a fixed 2:1 ratio of amoxicillin to clavulanate. However, various clinical formulations of Augmentin have different ratios (e.g., 14:1 or 16:1).[21] Studies have shown that for β-lactamase-producing strains, using ratios greater than or equal to 4:1 can result in less efficient enzyme inhibition, leading to higher MIC values compared to the standard 2:1 ratio test.[22] This discrepancy highlights a potential disconnect between in vitro test results and in vivo efficacy for certain formulations. Therefore, it is critical to be aware of the test ratio used and consider its implications for specific research or clinical questions.
Data Presentation
Table 1: CLSI Disk Diffusion Interpretive Criteria for Amoxicillin-Clavulanate (20/10 µg)
| Organism | Disk Content | Zone Diameter (mm) Interpretive Criteria |
| S (Susceptible) | ||
| Enterobacterales | 20/10 µg | ≥18 |
| Staphylococcus aureus | 20/10 µg | ≥20 |
| Haemophilus influenzae | 20/10 µg | ≥20 |
Source: Based on CLSI M100 guidelines.[6][7] Staphylococci resistant to oxacillin (B1211168) must be considered resistant to amoxicillin-clavulanic acid.[6]
Table 2: CLSI Broth Microdilution MIC Interpretive Criteria for Amoxicillin-Clavulanate
| Organism | Amoxicillin-Clavulanate Concentration (µg/mL) | MIC (µg/mL) Interpretive Criteria |
| (Tested at a 2:1 ratio) | S (Susceptible) | |
| Enterobacterales | 2:1 ratio | ≤8/4 |
| Staphylococcus aureus | 2:1 ratio | ≤4/2 |
| Haemophilus influenzae | 2:1 ratio | ≤4/2 |
Source: Based on CLSI M100 guidelines. The MIC is recorded as the concentration of amoxicillin in the combination.
Experimental Protocols
Methodology 1: Broth Microdilution MIC Determination (CLSI M07)
-
Reagent Preparation: Prepare a stock solution of amoxicillin-clavulanate. A 2:1 ratio is standard. For example, combine amoxicillin powder and clavulanic acid powder to achieve this ratio.
-
Inoculum Preparation:
-
Select 4-5 well-isolated colonies from a non-selective agar plate.
-
Transfer colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Plate Inoculation: Dispense the standardized inoculum into 96-well microtiter plates containing serial twofold dilutions of amoxicillin-clavulanate. The final volume in each well is typically 100 µL.
-
Incubation: Incubate the plates at 35°C in ambient air for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible bacterial growth.[23][24]
Methodology 2: Disk Diffusion Susceptibility Testing (CLSI M02)
-
Inoculum Preparation: Prepare the inoculum as described in steps 2a-2c of the Broth Microdilution protocol.
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[9]
-
-
Disk Application:
-
Allow the plate surface to dry for 3-5 minutes.
-
Using sterile forceps or a disk dispenser, apply an amoxicillin-clavulanate disk (20 µg amoxicillin / 10 µg clavulanic acid) to the agar surface.
-
-
Incubation: Invert the plates and incubate at 35°C in ambient air for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition in millimeters and interpret the result using the breakpoints provided in Table 1.[15]
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Augmentin's mechanism of action.
References
- 1. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.plos.org [journals.plos.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. chainnetwork.org [chainnetwork.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Problems related to quality of antibiotics – How did we end up here? – ReAct [reactgroup.org]
- 12. business-standard.com [business-standard.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. apec.org [apec.org]
- 16. researchgate.net [researchgate.net]
- 17. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 18. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 19. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 20. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 21. epistemonikos.org [epistemonikos.org]
- 22. jmilabs.com [jmilabs.com]
- 23. Susceptible, Intermediate, and Resistant – The Intensity of Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Augmentin® (Amoxicillin/Clavulanate) Solution Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information regarding the stability of Augmentin® (amoxicillin/clavulanate) in solution, with a specific focus on the effects of pH.
Troubleshooting Guides and FAQs
This section addresses common issues and questions encountered during experiments involving Augmentin® solutions.
Q1: My Augmentin® solution is rapidly losing potency. What could be the cause?
A1: The primary factor affecting the stability of both amoxicillin (B794) and clavulanate in solution is the pH. Deviations from the optimal pH range can lead to significant degradation. Clavulanate is particularly sensitive and is often the limiting factor for the stability of the combination.[1] It experiences its greatest stability in a neutral pH environment. Conversely, amoxicillin demonstrates higher stability in acidic conditions. Extreme acidic or alkaline conditions will accelerate the degradation of both components.
Q2: What is the optimal pH for storing an Augmentin® solution?
A2: The optimal pH for an Augmentin® solution is a compromise between the stability optima of its two components. Clavulanic acid is most stable at a neutral pH (around 6.0-7.0).[1][2] Amoxicillin is most stable at a slightly acidic pH and its stability decreases as the pH increases.[1] Therefore, to maximize the stability of the combination, a pH range of 6.0 to 7.0 is generally recommended.
Q3: I've noticed a color change in my Augmentin® solution. Is it still viable?
A3: A color change, such as the appearance of a yellow or brown hue, can indicate the degradation of the components, particularly clavulanate. The clinical viability of the solution depends on the extent of degradation. It is crucial to re-assay the concentration of both amoxicillin and clavulanate using a validated analytical method, such as HPLC, to determine if they are within acceptable limits for your experiment.
Q4: Can I use a standard buffer to prepare my Augmentin® solution?
A4: Yes, using a buffer is highly recommended to maintain a stable pH. Phosphate (B84403) or acetate (B1210297) buffers are commonly used.[3] However, it is important to ensure the buffer components do not catalyze the degradation of either amoxicillin or clavulanate. Always use high-purity reagents and water for buffer preparation.
Q5: How does temperature interact with pH to affect stability?
A5: Temperature has a significant impact on the degradation rate of both amoxicillin and clavulanate, and its effect is often pH-dependent. Higher temperatures will accelerate the degradation process at any given pH. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8°C) and within the recommended pH range.
Data Presentation: pH-Dependent Stability of Amoxicillin and Clavulanate
The following tables summarize the quantitative data on the stability of amoxicillin and clavulanate at various pH values.
Table 1: Stability of Amoxicillin in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | ~94 | ~0.0074 |
| 5.0 | Stable | - |
| 7.0 | ~86 | ~0.0081 |
| 10.0 | ~77 | ~0.0090 |
Note: Data is compiled and extrapolated from multiple sources. Actual values may vary based on specific experimental conditions.
Table 2: Stability of Clavulanic Acid in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | < 1 | > 0.693 |
| 6.2 | ~16 | ~0.043 |
| 7.0 | ~12 | ~0.058 |
| 10.0 | < 2 | > 0.347 |
Note: Data is compiled and extrapolated from multiple sources. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Buffered Augmentin® Solutions for Stability Testing
This protocol describes the preparation of buffered solutions of Augmentin® at different pH values for stability analysis.
Materials:
-
Amoxicillin trihydrate and potassium clavulanate reference standards
-
Phosphate buffer salts (e.g., monobasic potassium phosphate, dibasic sodium phosphate)
-
Acetate buffer salts (e.g., sodium acetate, acetic acid)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-purity water (e.g., HPLC grade)
-
Volumetric flasks and pipettes
-
Calibrated pH meter
Procedure:
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., 0.1 M phosphate buffer, 0.1 M acetate buffer) at the desired pH values (e.g., 3.0, 5.0, 7.0, 9.0).
-
To prepare a phosphate buffer at pH 7.0, dissolve the appropriate amounts of monobasic and dibasic phosphate salts in high-purity water. Adjust the pH using a concentrated solution of NaOH or HCl as needed.
-
-
Stock Solution Preparation:
-
Accurately weigh and dissolve amoxicillin trihydrate and potassium clavulanate in the prepared buffer to achieve the desired final concentration. Prepare separate stock solutions if investigating individual component stability.
-
-
Sample Preparation:
-
Pipette the stock solution into vials for each time point of the stability study.
-
-
Storage:
-
Store the vials at a constant temperature (e.g., 25°C or 4°C) and protect from light.
-
-
Sampling and Analysis:
-
At each designated time point, withdraw a sample and analyze it immediately using a validated stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for Amoxicillin and Clavulanic Acid
This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of amoxicillin and clavulanic acid in the presence of their degradation products.[4][5][6]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of a pH 5.0 buffer and methanol (B129727) (e.g., 95:5 v/v). The buffer can be prepared using sodium acetate and acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of amoxicillin and clavulanic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the peak areas for amoxicillin and clavulanic acid in the chromatograms. Construct a calibration curve from the standard solutions and calculate the concentration of each analyte in the samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peaks.
Visualizations
Degradation Pathways
The following diagrams illustrate the primary degradation pathways of amoxicillin and clavulanic acid under acidic and alkaline conditions.
Experimental Workflow
The diagram below outlines the general workflow for conducting a pH stability study of Augmentin®.
References
- 1. akjournals.com [akjournals.com]
- 2. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Augmentin® (Amoxicillin/Clavulanate) Cytotoxicity in Sensitive Cell Lines
This technical support guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with Augmentin® (a combination of amoxicillin (B794) and clavulanic acid) in sensitive cell lines. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help mitigate off-target effects in your in vitro experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Augmentin.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed at standard antibacterial concentrations. | Cell line is highly sensitive to amoxicillin, clavulanic acid, or the combination. | 1. Determine the IC50: Perform a dose-response experiment to find the 50% inhibitory concentration (IC50) for your specific cell line. 2. Reduce Concentration: If antibacterial activity is the focus, use the lowest effective concentration for your bacterial strain. 3. Use a Cytoprotective Agent: Co-treat cells with an antioxidant like N-acetylcysteine (NAC). |
| Inconsistent results between experiments. | Variability in cell health, passage number, or drug preparation. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are healthy and at optimal confluency before treatment. 2. Fresh Drug Preparation: Prepare Augmentin solutions fresh for each experiment. Amoxicillin can be unstable in solution. 3. Consistent Controls: Include untreated and vehicle-treated (e.g., DMSO, if used) controls in every experiment. |
| Unexpected changes in cellular morphology not related to apoptosis. | Oxidative stress or other cellular damage mechanisms. | 1. Assess Oxidative Stress: Measure reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA. 2. Antioxidant Co-treatment: Test the effect of co-treating with NAC or other antioxidants to see if the morphological changes are reversed. |
| Difficulty in distinguishing between apoptosis and necrosis. | High drug concentrations may induce both forms of cell death. | 1. Use Multiple Assays: Employ a combination of assays such as Annexin V/Propidium Iodide staining, caspase activity assays, and LDH release assays to differentiate between apoptosis and necrosis. 2. Time-Course Experiment: Analyze cells at different time points after treatment to observe the progression of cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Augmentin-induced cytotoxicity?
A1: The cytotoxicity of Augmentin is primarily linked to the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). This can subsequently trigger programmed cell death, or apoptosis. The clavulanic acid component, in particular, has been associated with a higher risk of drug-induced liver injury (DILI).
Q2: Which cell lines are known to be sensitive to Augmentin?
A2: While specific IC50 values for the amoxicillin-clavulanate combination are not widely published for many cell lines, liver-derived cell lines like HepG2 (human hepatoma cells) are commonly used to study drug-induced hepatotoxicity and are known to be susceptible. Human Embryonic Kidney 293 (HEK293 ) cells and Peripheral Blood Mononuclear Cells (PBMCs ) are also frequently used in general cytotoxicity studies. One study indicated that amoxicillin was not toxic to PBMCs at concentrations up to 3 mg/ml.[1]
Q3: How can I reduce Augmentin's cytotoxicity without affecting its antibacterial properties in a co-culture experiment?
A3: The key is to find a therapeutic window. First, determine the minimum inhibitory concentration (MIC) of Augmentin for your target bacteria. Concurrently, perform a dose-response curve on your mammalian cell line to determine the concentration at which cytotoxicity becomes significant. If there is an overlap, consider using a cytoprotective agent like N-acetylcysteine (NAC) that does not interfere with the antibiotic's function.
Q4: What is N-acetylcysteine (NAC) and how does it work to reduce cytotoxicity?
A4: N-acetylcysteine (NAC) is an antioxidant that can help mitigate drug-induced cytotoxicity. It works by replenishing intracellular glutathione (B108866) (GSH), a major cellular antioxidant, and by directly scavenging reactive oxygen species (ROS).
Q5: Are there established protocols for using NAC to protect against Augmentin-induced cytotoxicity?
Quantitative Data Summary
Due to the limited availability of direct IC50 values for the amoxicillin-clavulanate combination in the specified human cell lines, the following table provides a template for how to structure such data once determined experimentally. For context, a study on the marine mussel Perna perna provides some illustrative IC25 values (the concentration causing 25% inhibition).
Table 1: Cytotoxicity of Amoxicillin and Potassium Clavulanate in Perna perna Hemocytes
| Compound | Time Point | IC25 (ng/L) |
| Amoxicillin | 48h | 1.67 |
| 72h | 1.36 | |
| Potassium Clavulanate | 48h | 0.42 |
| 72h | 0.34 |
Source: Cytotoxicity evaluation of Amoxicillin and Potassium Clavulanate in Perna perna mussels.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of Augmentin in a Sensitive Cell Line (e.g., HepG2)
Objective: To determine the concentration of amoxicillin-clavulanate that inhibits 50% of cell viability in a given cell line.
Materials:
-
Sensitive cell line (e.g., HepG2)
-
Complete cell culture medium
-
Amoxicillin/clavulanate potassium (Augmentin®)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of amoxicillin-clavulanate in sterile water or an appropriate solvent. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of amoxicillin-clavulanate. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Evaluating the Cytoprotective Effect of N-acetylcysteine (NAC)
Objective: To assess the ability of NAC to mitigate Augmentin-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
N-acetylcysteine (NAC)
Methodology:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Drug and NAC Preparation: Prepare stock solutions of amoxicillin-clavulanate and NAC.
-
Cell Treatment:
-
Pre-treatment group: Pre-incubate cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 2-4 hours. Then, remove the NAC-containing medium and add medium with a fixed concentration of amoxicillin-clavulanate (e.g., the IC50 value determined in Protocol 1).
-
Co-treatment group: Treat cells simultaneously with a fixed concentration of amoxicillin-clavulanate and varying concentrations of NAC.
-
Control groups: Include untreated cells, cells treated with amoxicillin-clavulanate alone, and cells treated with NAC alone.
-
-
Incubation and Assay: Follow steps 4-7 of Protocol 1.
-
Data Analysis: Compare the cell viability in the NAC-treated groups with the group treated with amoxicillin-clavulanate alone to determine the protective effect of NAC.
Visualizations
Signaling Pathway of Drug-Induced Apoptosis
The following diagram illustrates a generalized pathway of drug-induced apoptosis, which can be initiated by cellular stress such as the oxidative stress caused by Augmentin.
Caption: Generalized pathway of drug-induced apoptosis.
Experimental Workflow for Screening Cytoprotective Agents
This diagram outlines a typical workflow for identifying and validating agents that can protect cells from drug-induced cytotoxicity.
Caption: Workflow for cytoprotective agent screening.
References
Technical Support Center: Augmentin (Amoxicillin/Clavulanate) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects of Augmentin (amoxicillin/clavulanate) observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed unexpected side effects of Augmentin in animal studies?
A1: Beyond the expected gastrointestinal upset (diarrhea, vomiting, anorexia), several unexpected side effects have been reported in animal studies. These include hypersensitivity reactions, neurotoxicity, and significant alterations to the gut microbiome. In dogs, a higher incidence of adverse events, primarily cutaneous signs and hypotension, has been observed with intravenous Augmentin compared to other antibiotics like Zinacef.[1][2] High doses or prolonged use in dogs have been associated with neurotoxicity, manifesting as ataxia.[3]
Q2: Are there species-specific considerations for Augmentin administration?
A2: Yes, certain species are highly sensitive to Augmentin. It should never be used in rabbits, guinea pigs, chinchillas, hamsters, or other rodents due to the risk of life-threatening diarrhea and clostridial enterotoxemia.[3][4][5][6] Caution is also advised in pregnant animals.[3][4]
Q3: What is known about the long-term effects of Augmentin on the gut microbiome in animal models?
A3: Studies in cats and mice have shown that amoxicillin (B794)/clavulanic acid can significantly alter the gastrointestinal microbiome.[7][8][9] These changes can include an increase in Proteobacteria and a decrease in Firmicutes and Actinobacteria.[7] While some of these changes may be temporary, both short-term and long-term alterations have been observed, potentially delaying the normal development of the microbiome in young animals.[7][8][9] In mice, antibiotic-induced gut dysbiosis has been linked to anxiety-like behavior and alterations in host metabolomes.[10]
Troubleshooting Guides
Issue 1: Unexpected Hypersensitivity Reaction Observed
Symptoms:
-
Cutaneous signs (e.g., rash, hives, erythematous wheals)[1][2][11][12]
-
Periorbital and muzzle edema[12]
Possible Cause: Hypersensitivity reactions to beta-lactam antibiotics are a known risk. These can be immediate or delayed and are not necessarily dose-dependent.
Troubleshooting Steps:
-
Discontinue Augmentin Administration Immediately: This is the most critical first step.
-
Provide Supportive Care: Depending on the severity of the reaction, this may include:
-
Administration of antihistamines.[12]
-
Intravenous crystalloid fluid therapy to manage hypotension.[12]
-
Use of sympathomimetic drugs for severe hypotension.[12]
-
In cases of anaphylaxis, administration of epinephrine (B1671497) may be necessary.[13]
-
-
Monitor Vital Signs: Closely monitor cardiovascular and respiratory function.
-
Document the Event: Record all clinical signs, treatments administered, and the animal's response. This information is crucial for future studies and animal welfare.
Issue 2: Neurological Abnormalities Observed
Symptoms:
-
Ataxia (incoordination) in dogs with high doses or prolonged use.[3]
-
Anxiety, hyperactivity, confusion, convulsions, and behavioral changes have been reported in relation to amoxicillin.[14]
-
Increased immobility time and decreased swimming time in forced swim tests in juvenile rats.[14]
-
Reduced seizure threshold.[14]
Possible Cause: Amoxicillin has been shown to have neurotoxic effects.[14][15][16] The proposed mechanism involves the inhibition of GABA-A receptors, leading to increased neuronal excitability.[17] Studies in rats have also shown amoxicillin administration can lead to decreased brain serotonin (B10506) levels and increased glutamate (B1630785) levels, which may contribute to depression-like behavior and convulsions, respectively.[14]
Troubleshooting Steps:
-
Re-evaluate Dosage and Duration: Neurotoxicity is often associated with high doses or prolonged treatment.[3]
-
Consider Discontinuation: If neurological signs are observed, discontinuation of the drug should be considered.
-
Monitor Neurological Status: Perform regular neurological examinations to track the progression or resolution of signs.
-
Supportive Care: Provide a safe and comfortable environment for animals exhibiting neurological signs to prevent injury.
Data Presentation
Table 1: Incidence of Adverse Events with Intravenous Augmentin in Dogs
| Antibiotic | Number of Dogs | Number with Adverse Events | Incidence Rate | p-value |
| Augmentin | 22 | 8 | 36% | 0.0003 |
| Zinacef | 43 | 1 | 2% |
Data from a prospective observational study comparing adverse events associated with intravenous Augmentin and Zinacef for surgical prophylaxis in dogs.[1][2]
Table 2: Neurotoxicity of Amoxicillin in Juvenile Rats
| Treatment Group (14 days) | Change in Immobility Time (Forced Swim Test) | Change in Swimming Time (Forced Swim Test) | Change in Brain Serotonin Levels | Change in Brain Glutamate Levels |
| Amoxicillin (25 mg/kg) | Significant Increase | Significant Decrease | Significant Decrease | Significant Increase |
| Amoxicillin (50 mg/kg) | Significant Increase | Significant Decrease | Significant Decrease | Significant Increase |
Data from a study investigating the neurotoxic effects of amoxicillin administration in female juvenile rats.[14]
Experimental Protocols
Protocol 1: Assessment of Adverse Reactions to Intravenous Antibiotics in Dogs
-
Objective: To compare the incidence of adverse events associated with intravenous Augmentin and Zinacef in dogs undergoing surgery.
-
Animals: 65 client-owned dogs.
-
Procedure:
-
Dogs were prospectively enrolled in the study.
-
One group (n=22) received intravenous Augmentin for surgical prophylaxis.
-
The other group (n=43) received intravenous Zinacef.
-
Adverse events were recorded using a modified scoring system.
-
The incidence of adverse events was compared between the two groups.
-
-
Key Findings: A significantly higher incidence of adverse events (cutaneous signs and/or hypotension) was observed with Augmentin (36%) compared to Zinacef (2%).[1][2]
Protocol 2: Evaluation of Amoxicillin-Induced Neurotoxicity in Juvenile Rats
-
Objective: To determine the neurotoxic effects of clinically relevant doses of amoxicillin in female juvenile rats.
-
Animals: Female juvenile rats.
-
Procedure:
-
Rats were administered single oral daily doses of 25 mg/kg or 50 mg/kg of amoxicillin for 14 days.
-
Behavioral tests, including the forced swim test, were conducted to assess for depression-like behavior.
-
The onset of pentylenetetrazole-induced convulsions was measured to evaluate seizure susceptibility.
-
Brain tissues were analyzed for neurotransmitter levels (serotonin and glutamate) and markers of oxidative stress (superoxide dismutase and catalase activities).
-
-
Key Findings: Amoxicillin administration led to increased immobility time, decreased swimming time, reduced seizure threshold, decreased brain serotonin levels, and increased brain glutamate levels.[14]
Visualizations
Caption: Experimental workflow for assessing amoxicillin-induced neurotoxicity in juvenile rats.
References
- 1. Adverse reactions to two intravenous antibiotics (Augmentin and Zinacef) used for surgical prophylaxis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aliciapacvet.com [aliciapacvet.com]
- 4. Amoxicillin/Clavulanate for Dogs and Cats [webmd.com]
- 5. Amoxicillin-Clavulanic Acid | VCA Animal Hospitals [vcahospitals.com]
- 6. seattle.gov [seattle.gov]
- 7. Short- and long-term effects of amoxicillin/clavulanic acid or doxycycline on the gastrointestinal microbiome of growing cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short- and long-term effects of amoxicillin/clavulanic acid or doxycycline on the gastrointestinal microbiome of growing cats | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Behavioral alterations in antibiotic-treated mice associated with gut microbiota dysbiosis: insights from 16S rRNA and metabolomics [frontiersin.org]
- 11. Drug reaction caused by clavulanate amoxicillin in dogs: report of two cases - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. Evidence for neurotoxicity associated with amoxicillin in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amoxicillin-Induced Neurotoxicity: Contribution of a Healthcare Data Warehouse to the Determination of a Toxic Concentration Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic Abuse Induced Histopathological and Neurobehavioral Disorders in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxic effects associated with antibiotic use: management considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Augmentin® (Amoxicillin/Clavulanate) Versus Other Beta-Lactam Antibiotics: A Guide for Researchers
This guide provides a detailed comparative analysis of Augmentin® (amoxicillin/clavulanate) against other beta-lactam antibiotics, synthesizing in vitro susceptibility data and clinical efficacy findings. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its performance relative to alternatives.
Mechanism of Action: Overcoming Beta-Lactamase Resistance
Amoxicillin (B794), like all beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan chains. This inhibition leads to cell lysis and bacterial death.
A primary mechanism of bacterial resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug. Clavulanic acid is a potent inhibitor of many plasmid-mediated beta-lactamases.[1] By binding to and inactivating these enzymes, clavulanate protects amoxicillin from degradation, thereby restoring its activity against otherwise resistant, beta-lactamase-producing bacteria.[1][2]
Comparative In Vitro Susceptibility
The addition of clavulanate significantly broadens amoxicillin's spectrum of activity to include many beta-lactamase-producing organisms. The following table summarizes the in vitro activity of amoxicillin/clavulanate against various pathogens compared to other beta-lactam antibiotics.
Table 1: Comparative In Vitro Activity (% Susceptible or MIC)
| Antibiotic Agent | H. influenzae (β-lactamase+) | S. aureus (β-lactamase+) | Prevotella spp. | B. fragilis group | E. coli | K. pneumoniae | Reference |
| Amoxicillin/Clavulanate | 100% | 100% | >90% | Very Active | 85.4% | 88.7% | [3][4][5][6] |
| Amoxicillin | 0% | Resistant | 70% | Not Active | - | - | [3][5] |
| Cefuroxime (2nd Gen Ceph) | Susceptible | - | 41% | - | - | - | [3] |
| Cefoxitin (2nd Gen Ceph) | - | - | - | 77% | - | - | [4] |
| Piperacillin/Tazobactam | - | - | >90% | >90% | - | - | [4] |
| Ampicillin/Sulbactam | - | - | - | - | 58.1% | 76.7% | [6] |
| Imipenem (B608078) | - | - | >90% | >90% (Most Potent) | - | - | [4][5] |
Data compiled from multiple studies. Direct comparison requires consideration of specific breakpoints and isolate populations.
Clinical Efficacy in Key Indications
Clinical trials have compared amoxicillin/clavulanate to other beta-lactams across a range of infections. While in many cases clinical outcomes are comparable, differences emerge based on local resistance patterns and the specific pathogens involved.
Community-Acquired Pneumonia (CAP)
In the treatment of CAP, amoxicillin/clavulanate is often compared to other beta-lactams, such as third-generation cephalosporins.
-
A meta-analysis of 44 studies found no strong evidence of a differential effect on clinical resolution when comparing amoxicillin/clavulanate to other antibiotics (pooled OR: 0.89).[7]
-
Specifically against ceftriaxone (B1232239) for CAP, clinical efficacy at the end of therapy was comparable: 90.6% for amoxicillin/clavulanate and 88.9% for ceftriaxone.[7] Another large retrospective study found that ceftriaxone/cefotaxime was not associated with lower in-hospital mortality than amoxicillin/clavulanate.[8]
Acute Sinusitis & Otitis Media
Amoxicillin/clavulanate is recommended for acute bacterial sinusitis, particularly when resistance is a concern.
-
One study found amoxicillin/clavulanate was active against all aerobic and anaerobic bacteria isolated from sinusitis patients, with a MIC90 of ≤1 μg/ml.[3]
-
In a large cohort study on acute sinusitis, amoxicillin demonstrated similar efficacy to amoxicillin-clavulanate in terms of sinusitis-related revisit rates but was associated with fewer gastrointestinal adverse events.[9]
Bacteriuria in Pregnancy
-
A comparative trial against cephalexin (B21000) for bacteriuria in pregnancy found no statistically significant differences in cure rates. At 2 weeks, the bacteriological cure rate was 77% for the amoxicillin/clavulanate group and 74% for the cephalexin group.[10]
The following table summarizes clinical outcomes from various comparative studies.
Table 2: Summary of Comparative Clinical Efficacy Data
| Indication | Comparator | Amoxicillin/Clavulanate Outcome | Comparator Outcome | Key Finding | Reference |
| Community-Acquired Pneumonia | Ceftriaxone | 90.6% Clinical Efficacy | 88.9% Clinical Efficacy | No significant difference in efficacy. | [7] |
| Community-Acquired Pneumonia | Other Antibiotics (Pooled) | OR: 0.89 (Clinical Resolution) | - | No strong evidence of a difference in clinical outcomes. | [7] |
| Bacteriuria (Pregnancy) | Cephalexin | 77% Cure Rate (2 wks) | 74% Cure Rate (2 wks) | No statistically significant difference. | [10] |
| Acute Sinusitis | Amoxicillin | Similar Revisit Rates | Similar Revisit Rates | Similar efficacy, but amoxicillin had fewer GI side effects. | [9] |
| Third Molar Surgery (Infection Prophylaxis) | Amoxicillin | Similar Infection Rate (1.4%) | Similar Infection Rate (1.4%) | Equally effective in preventing infection, but amoxicillin/clavulanate caused more GI discomfort. | [2] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies. Below are outlines of key experimental protocols.
Antimicrobial Susceptibility Testing (AST)
The objective of in-vitro AST is to predict the in-vivo response of a bacterial pathogen to an antimicrobial agent.[11] Methodologies are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Agar (B569324) Dilution Method (for MIC Determination):
-
Media Preparation : A basal medium (e.g., Mueller-Hinton agar) is prepared and supplemented as required for fastidious organisms.[3]
-
Antimicrobial Preparation : Standard laboratory powders of antimicrobial agents are reconstituted. Serial twofold dilutions of each agent are prepared and added to the molten agar to achieve final desired concentrations (in μg/ml).[3]
-
Inoculum Preparation : A standardized inoculum of the bacterial isolate is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation : The agar plates containing the antimicrobial dilutions are inoculated with a standard number of colony-forming units (CFU) per spot using a replicator device.[3]
-
Incubation : Plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3][14]
Randomized Clinical Trial (RCT) for Community-Acquired Pneumonia
The following workflow illustrates a typical pragmatic, randomized trial design for comparing antibiotic efficacy.
Key Components of an RCT Protocol:
-
Patient Population : Clearly defined criteria for diagnosis (e.g., clinical signs and radiological evidence of pneumonia).[7][15]
-
Inclusion/Exclusion Criteria : Specifies patient characteristics, such as age, severity of illness (e.g., Pneumonia Severity Index), and absence of contraindications or prior antibiotic use.[15]
-
Interventions : Precise dosing and duration of the investigational drug and the comparator.[7][10]
-
Endpoints :
-
Primary Endpoint : Often the clinical cure rate at a "Test of Cure" (TOC) visit, post-treatment. Clinical cure is defined as the resolution of signs and symptoms of infection.[7][16]
-
Secondary Endpoints : May include bacteriological success (eradication of the baseline pathogen), mortality, and incidence of adverse events.[7][16]
-
-
Statistical Analysis : The trial is powered to test a specific hypothesis, typically non-inferiority of the investigational drug compared to the standard-of-care comparator.[16]
Classification of Beta-Lactam Antibiotics
To contextualize the comparisons, it is useful to understand the classification of beta-lactam antibiotics. Each class has distinct structural features and antimicrobial spectra.
Conclusion
Amoxicillin/clavulanate remains a critical antibiotic, demonstrating broad in vitro activity against common pathogens, including beta-lactamase-producing strains. Clinical data show its efficacy is often comparable to that of other beta-lactams, such as second and third-generation cephalosporins, for indications like community-acquired pneumonia and bacteriuria. However, its selection over simpler beta-lactams (like amoxicillin alone) or broader-spectrum agents (like piperacillin/tazobactam) should be guided by local susceptibility patterns, the severity of the infection, and the goal of antimicrobial stewardship to minimize the selection pressure for resistance. For many mild-to-moderate infections where beta-lactamase production is not a concern, narrower-spectrum agents may be preferred. Conversely, for infections involving resistant pathogens, amoxicillin/clavulanate offers a significant therapeutic advantage over amoxicillin alone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative trial between the use of amoxicillin and amoxicillin clavulanate in the removal of third molars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of amoxycillin/clavulanate and ticarcillin/clavulanate compared with that of other antibiotics against anaerobic bacteria: comparison with the results of the 1987 survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activities of amoxicillin-clavulanic acid and imipenem against anaerobic bacteria isolated from community hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Are third-generation cephalosporins associated with a better prognosis than amoxicillin-clavulanate in patients hospitalized in the medical ward for community-onset pneumonia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness of amoxicillin versus amoxicillin‐clavulanate among adults with acute sinusitis in emergency department and urgent care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of amoxicillin-clavulanic acid and cephalexin in the treatment of bacteriuria during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. Antimicrobial Susceptibility Testing Methodology | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Double-Blind, Randomized Study of the Efficacy and Safety of Oral Pharmacokinetically Enhanced Amoxicillin-Clavulanate (2,000/125 Milligrams) versus Those of Amoxicillin-Clavulanate (875/125 Milligrams), Both Given Twice Daily for 7 Days, in Treatment of Bacterial Community-Acquired Pneumonia in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Appropriate endpoints for evaluation of new antibiotic therapies for severe infections: a perspective from COMBACTE’s STAT-Net - PMC [pmc.ncbi.nlm.nih.gov]
Augmentin's In Vitro Efficacy: A Comparative Analysis Against Key Clinical Isolates
A comprehensive guide for researchers and drug development professionals on the in vitro activity of amoxicillin-clavulanate (Augmentin) compared to other commonly used antibiotics against clinically relevant bacterial isolates. This report synthesizes available experimental data to provide an objective performance comparison.
This guide presents a comparative analysis of the in vitro activity of Augmentin against a panel of common clinical isolates, benchmarked against other frequently prescribed antibiotics: cefuroxime (B34974), ciprofloxacin, and trimethoprim-sulfamethoxazole. The data, summarized from multiple studies, highlights the relative potency of these agents and provides researchers with a quantitative basis for experimental design and drug development decisions.
Comparative In Vitro Susceptibility Data
The in vitro efficacy of an antibiotic is primarily determined by its ability to inhibit the growth of a specific bacterium at a certain concentration, a value known as the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater potency. The following tables summarize the MIC values (in µg/mL) for Augmentin and comparator antibiotics against key Gram-positive and Gram-negative clinical isolates.
Table 1: In Vitro Activity Against Gram-Positive Isolates
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Amoxicillin-Clavulanate | 0.05 | 12.50 | 0.05 - 12.50[1] |
| Cefuroxime | - | - | - | |
| Streptococcus pneumoniae | Amoxicillin-Clavulanate | 1.5 (S) | 2 (S) | -[2] |
| Trimethoprim-Sulfamethoxazole | 1.5 (I) | 4 (R) | -[2] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. (S) - Susceptible, (I) - Intermediate, (R) - Resistant. Data for cefuroxime against S. aureus was not available in the cited sources.
Table 2: In Vitro Activity Against Gram-Negative Isolates
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Amoxicillin-Clavulanate | ≤2 (S) | - | -[3] |
| Ciprofloxacin | ≤0.06 (S) | - | -[3] | |
| Trimethoprim-Sulfamethoxazole | ≤20 (S) | - | -[3] | |
| Haemophilus influenzae | Amoxicillin-Clavulanate | - | - | - |
| Cefuroxime | - | - | - | |
| Moraxella catarrhalis | Amoxicillin-Clavulanate | - | - | - |
| Cefuroxime | - | - | - |
Note: (S) - Susceptible. Comprehensive MIC50, MIC90, and MIC range data for all comparator drugs against all listed organisms were not consistently available across the reviewed literature.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily generated using two standardized methods: Broth Microdilution and Kirby-Bauer Disk Diffusion. The general procedures for these methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are outlined below.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[4][5][6][7]
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in a liquid growth medium to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[8] This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates, containing the serially diluted antimicrobial agents, are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to a range of antibiotics by measuring the diameter of the zone of growth inhibition around antibiotic-impregnated paper disks.[9][10][11]
Procedure:
-
Inoculum Preparation: A bacterial inoculum is prepared to a turbidity matching a 0.5 McFarland standard.[9]
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[10]
-
Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of each antibiotic are dispensed onto the surface of the inoculated agar plate. The disks should be placed at a distance of at least 24mm from each other.[9]
-
Incubation: The plates are inverted and incubated at 37°C for 24 hours.[9]
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameters to standardized charts provided by organizations like the CLSI.[9]
Experimental Workflow and Signaling Pathways
To visually represent the process of determining in vitro antibiotic activity, the following diagrams illustrate the experimental workflow and the logical relationships involved.
Caption: Experimental workflow for in vitro antibiotic susceptibility testing.
Caption: Factors influencing in vitro antibiotic susceptibility results.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth microdilution reference methodology | PDF [slideshare.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 9. microbenotes.com [microbenotes.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. biolabtests.com [biolabtests.com]
A Comparative Guide to In Vivo versus In Vitro Augmentin Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo susceptibility testing for Augmentin (amoxicillin-clavulanate), supported by experimental data. Understanding the correlation between laboratory-based antimicrobial susceptibility testing and the clinical efficacy of an antibiotic is crucial for the development and effective use of antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of this relationship.
Quantitative Data Summary: In Vitro MIC vs. In Vivo Efficacy
The correlation between the in vitro minimum inhibitory concentration (MIC) of Augmentin and its in vivo efficacy is a critical parameter in predicting clinical outcomes. The following table summarizes data from a study investigating the in vivo activities of amoxicillin (B794) and amoxicillin-clavulanate against various strains of Streptococcus pneumoniae in a neutropenic murine thigh infection model. This model is designed to simulate human pharmacokinetics.[1]
| Streptococcus pneumoniae Strain | Penicillin MIC (mg/liter) | Amoxicillin-Clavulanate MIC (mg/liter) | In Vivo Outcome (Change in log10 CFU/thigh after 24h) | In Vivo Survival |
| Strain 1 | ≤ 1 | Not specified | Significant bacterial killing | 100% survival |
| Strain 2 | 2 | Not specified | Bacterial killing observed | 100% survival (Amoxicillin-Clavulanate) 20-40% mortality (Amoxicillin alone) |
| Strain 3 | ≥ 4 | Not specified | Bacterial growth (0.6 to 2.3 logs) | 80-100% mortality |
Key Observations:
-
A clear inverse relationship exists between the in vitro MIC and the in vivo efficacy of amoxicillin-clavulanate.
-
For strains with lower MICs, significant bacterial killing and 100% survival were observed in the in vivo model.[1]
-
At an MIC of 2 mg/liter, amoxicillin-clavulanate demonstrated superior efficacy compared to amoxicillin alone, highlighting the crucial role of clavulanic acid in overcoming resistance.[1]
-
When MICs exceeded 4 mg/liter, treatment with amoxicillin-clavulanate was not effective, leading to bacterial growth and high mortality rates in the animal model.[1]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of in vitro and in vivo susceptibility data.
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of amoxicillin-clavulanate.
1. Preparation of Materials:
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotic Stock Solution: Prepare a stock solution of amoxicillin-clavulanate at a concentration of 1280 µg/mL (based on the amoxicillin component). The recommended ratio of amoxicillin to clavulanic acid is 2:1.
- Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
- Microdilution Plates: Sterile 96-well microtiter plates.
2. Procedure:
- Serial Dilution: Dispense 50 µL of CAMHB into each well of the microtiter plate. Add 50 µL of the antibiotic stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series. This will result in a range of antibiotic concentrations.
- Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation:
- The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
This protocol is adapted from a study evaluating the in vivo activity of amoxicillin and amoxicillin-clavulanate against Streptococcus pneumoniae.[1]
1. Animal Model and Preparation:
- Animals: Female ICR/Swiss mice (or a similar strain), typically 4-6 weeks old.
- Neutropenia Induction: To reduce the influence of the host immune system, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection. For example, two doses of 150 mg/kg and 100 mg/kg can be administered on days -4 and -1 relative to infection, respectively.
- Renal Impairment (Optional but recommended for simulating human pharmacokinetics): To prolong the half-life of amoxicillin in mice to better mimic human pharmacokinetics, renal impairment can be induced by a single subcutaneous injection of uranyl nitrate (B79036) (e.g., 5 mg/kg) 24 hours before the administration of the antibiotic.[1]
2. Infection Procedure:
- Bacterial Strain: Prepare a standardized inoculum of the desired bacterial strain (e.g., Streptococcus pneumoniae) in a suitable broth.
- Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension (typically 10⁶ to 10⁷ CFU/mL) into the thigh muscle of one hind limb.
3. Treatment Regimen:
- Drug Administration: At a predetermined time post-infection (e.g., 2 hours), begin treatment with amoxicillin-clavulanate. The drug is typically administered subcutaneously at various doses and dosing intervals to mimic different clinical scenarios. The ratio of amoxicillin to clavulanate is maintained at a clinically relevant ratio (e.g., 4:1 or 7:1).
- Control Groups: Include an untreated control group (vehicle only) and potentially a group treated with amoxicillin alone to assess the contribution of clavulanic acid.
4. Efficacy Assessment:
- Bacterial Load Quantification: At the end of the treatment period (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue in a sterile diluent, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates. The results are expressed as log10 CFU per thigh.
- Survival Studies: In separate groups of animals, monitor survival over a defined period (e.g., 7 days) to determine the protective effect of the treatment.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key mechanisms and processes related to Augmentin susceptibility.
Caption: Mechanism of action of Augmentin.
Caption: Simplified signaling pathway for beta-lactamase induction.
Caption: Experimental workflow for comparing in vitro and in vivo data.
References
A Comparative Analysis of Brand-Name Augmentin® and Generic Amoxicillin/Clavulanate for Research Applications
For researchers, scientists, and drug development professionals, the choice between brand-name and generic drugs extends beyond cost considerations to encompass questions of bioequivalence, therapeutic efficacy, and consistency in experimental outcomes. This guide provides an objective comparison of the originator product, Augmentin®, and its generic counterparts containing amoxicillin (B794) and clavulanate, supported by experimental data and detailed methodologies.
The bedrock of generic drug approval is the demonstration of bioequivalence to the brand-name product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) consider a generic drug to be therapeutically equivalent to its brand-name counterpart if it contains the same active ingredients, is identical in strength, dosage form, and route of administration, and has been shown to have comparable bioavailability.[1] This principle of bioequivalence is intended to ensure that the generic version will have the same clinical effect and safety profile as the brand-name drug.[1]
While direct head-to-head clinical trials comparing the cure rates of brand-name Augmentin® and its generic versions are not typically required for generic approval, a body of scientific evidence from in vitro studies and bioequivalence trials provides a framework for comparison. A systematic review and meta-analysis of clinical equivalence between generic and branded antibiotics found no significant differences in clinical cure rates across a range of antibiotic classes.[1]
In Vitro Performance: Antimicrobial Activity
A common method to assess the in vitro efficacy of antibiotics is the Kirby-Bauer disk diffusion test, which measures the zone of inhibition of bacterial growth around an antibiotic-impregnated disk. Several studies have compared the in vitro performance of brand-name Augmentin® and various generic amoxicillin/clavulanate formulations against common bacterial strains.
One study evaluated one generic and five branded formulations of amoxicillin with potassium clavulanate against Staphylococcus aureus and Escherichia coli.[2][3][4][5] The results indicated that the generic drug was as effective as most of the tested branded drugs, with a comparable zone of inhibition.[2][3][4][5] However, one of the branded drugs showed a statistically significant smaller zone of inhibition compared to the generic product for both bacterial strains.[2][3][4][5] Another study comparing the innovator Augmentin® with eight of its generics found that six of the eight generics produced acceptable minimal inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
These findings suggest that while most generic versions perform similarly to the brand name in vitro, there can be variability among different manufacturers.
Table 1: In Vitro Antimicrobial Activity - Zone of Inhibition (mm)
| Formulation | Staphylococcus aureus (mm) | Escherichia coli (mm) |
| Generic C | 28.33 ± 0.51 | 22.66 ± 0.51 |
| Branded A | 28.66 ± 0.51 | 23.00 ± 0.00 |
| Branded B | 28.66 ± 0.51 | 23.00 ± 0.00 |
| Branded D | 26.33 ± 0.51** | 22.33 ± 0.51 |
| Branded E | 28.00 ± 0.00 | 22.66 ± 0.51 |
| Branded F | 25.33 ± 0.51*** | 21.33 ± 0.51* |
Data adapted from a 2016 study in the Journal of Clinical and Diagnostic Research.[2] *p<0.05, **p<0.01, ***p<0.001 compared to Generic C.
Bioequivalence and Pharmacokinetic Profiles
Bioequivalence studies are crucial for ensuring that a generic drug is absorbed and becomes available at the site of action in the body at the same rate and to the same extent as the brand-name drug. These studies measure key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). For a generic to be considered bioequivalent, the 90% confidence intervals for the ratio of the generic's to the brand's AUC and Cmax must fall within the range of 80% to 125%.[6]
A study comparing a generic amoxicillin capsule to a branded one found that while the Cmax fell within the bioequivalence criteria, the AUC did not, leading the researchers to conclude that the generic was not bioequivalent.[6] This study also noted that the time above the minimum inhibitory concentration (MIC) was significantly shorter for the generic product, which could potentially impact therapeutic efficacy.[6]
Table 2: Pharmacokinetic Parameters of Brand-Name vs. Generic Amoxicillin
| Parameter | Brand-Name Amoxicillin (Mean ± SD) | Generic Amoxicillin (Mean ± SD) | 90% Confidence Interval for Geometric Mean Ratio |
| Cmax (µg/mL) | 7.5 ± 1.8 | 6.8 ± 1.5 | 0.82 - 1.12 |
| AUC (0-t) (µg.hr/mL) | 18.9 ± 3.6 | 16.5 ± 3.1 | 0.78 - 0.98 |
| Tmax (hr) | 1.57 | 1.64 | Not Applicable |
| Time above MIC (min) | 56.75 ± 5.07 | 48.38 ± 9.12* | Not Applicable |
Data adapted from a 2016 study in the Indian Journal of Pharmacology.[6] *p<0.05 compared to brand-name.
It is important to note that this is a single study on amoxicillin alone and not the combination with clavulanate. However, it highlights the potential for variability in pharmacokinetic profiles between brand and generic formulations.
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antibiotics.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In pharmacokinetic studies of amoxicillin/clavulanate, HPLC is used to measure the concentrations of both drugs in plasma samples over time.
Caption: General workflow for HPLC analysis of amoxicillin/clavulanate in plasma.
Regulatory Pathway for Generic Drug Approval
The approval of a generic drug is contingent on demonstrating its bioequivalence to the brand-name counterpart, which serves as the reference listed drug (RLD). This process ensures that the generic product meets the same high standards of quality, safety, and efficacy as the original drug.
Caption: Simplified pathway for generic drug approval in the United States.
Conclusion
For the research community, the interchangeability of brand-name Augmentin® and generic amoxicillin/clavulanate is largely supported by the principle of bioequivalence, which is the cornerstone of generic drug regulation. While in vitro studies may show minor variations between different manufacturers, the overall body of evidence suggests that approved generic versions are therapeutically equivalent to the brand-name product.
However, for sensitive research applications where minor variations in excipients or pharmacokinetic profiles could potentially influence experimental outcomes, researchers may consider using a consistent product throughout a study. The detailed experimental protocols and data presented in this guide are intended to aid researchers in making informed decisions based on the specific requirements of their investigations.
References
- 1. Clinical Equivalence between Generic Versus Branded Antibiotics: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Comparison of Generic and Branded Preparations of Amoxicillin with Potassium Clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In vitro Comparison of Generic and Branded Preparations of Amoxicillin with Potassium Clavulanate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Comparison of Generic and Branded Preparations of Amoxicillin with Potassium Clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence of generic and branded amoxicillin capsules in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Amoxicillin-Clavulanic Acid Hypersensitivity: A Comparative Guide to Immunological Assays
For Immediate Release
A comprehensive guide offering a comparative analysis of immunological assays for detecting cross-reactivity of amoxicillin-clavulanic acid has been developed for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the performance of various assays, supported by experimental data, to aid in the accurate diagnosis and investigation of hypersensitivity reactions to this widely used antibiotic combination.
Allergic reactions to amoxicillin-clavulanic acid can be complex, with immune responses potentially directed at amoxicillin (B794), clavulanic acid, or shared beta-lactam core structures, leading to cross-reactivity with other penicillin-class antibiotics. Distinguishing between these possibilities is crucial for appropriate patient management and the development of safer pharmaceuticals. This guide explores the utility and limitations of key immunological assays in dissecting these specificities.
Performance of Immunological Assays in Detecting Amoxicillin and Clavulanic Acid Specificity
The choice of immunological assay significantly impacts the ability to discern the specific agent—amoxicillin or clavulanic acid—responsible for a hypersensitivity reaction. The following tables summarize quantitative data on the performance of commonly employed in-vivo and in-vitro tests.
| In-Vivo Diagnostic Method | Patient Cohort | Sensitivity to Amoxicillin | Sensitivity to Clavulanic Acid | Cross-Reactivity with Penicillin Determinants | Reference |
| Skin Testing (Prick and Intradermal) | 58 subjects with immediate reactions to amoxicillin or amoxicillin-clavulanic acid | 69.0% (40/58) were positive to amoxicillin and tolerated penicillin G and V | 19.0% (11/58) were positive only to clavulanic acid and tolerated penicillins and amoxicillin | 12.1% (7/58) were positive to penicillin G determinants | [1] |
| Skin Testing (Intradermal) | 59 adults with hypersensitivity to amoxicillin-clavulanic acid | Delayed positivity to amoxicillin (20 mg/mL) in 1 patient with delayed mucocutaneous reaction. | Immediate positivity to clavulanate (20 mg/mL) in 8 patients and delayed positivity in 4 patients. | Immediate positivity to PPL in 1 patient. | [2][3] |
| Skin Testing | Patients with confirmed immediate hypersensitivity | 47% (66/139) had positive skin tests. | 10 patients were diagnosed with hypersensitivity to clavulanic acid. | 44% (16/36) showed penicillin cross-reactivity. | [4] |
| In-Vitro Diagnostic Method | Patient Cohort | Sensitivity | Specificity | Key Findings | Reference |
| Basophil Activation Test (BAT) | 115 patients with immediate allergic reactions to amoxicillin-clavulanic acid | Overall: 55% (Amoxicillin: 47%, Clavulanic Acid: 62%) | Overall: 89% (Amoxicillin: 93%, Clavulanic Acid: 89%) | BAT showed a high positive predictive value for both amoxicillin and clavulanic acid selective reactions. | [5] |
| Basophil Activation Test (BAT) | Patients with immediate-type reactions to beta-lactams | Sensitivity for penicillins ranges from 22% to 55% and for clavulanic acid up to 52.7%. | 79-96% | A useful ex vivo procedure for detecting IgE-mediated allergy to clavulanic acid, especially with negative skin tests. | [6] |
| Specific IgE (ImmunoCAP) | 59 adults with hypersensitivity to amoxicillin-clavulanic acid | 61% (11/18) of patients with systemic immediate reactions had positive ImmunoCAP for beta-lactams. | Not specified | ImmunoCAP positivity was more frequent in patients with systemic reactions compared to mucocutaneous ones. | [2][3] |
| Lymphocyte Transformation Test (LTT) | Patient with Drug-Induced Enterocolitis Syndrome (DIES) | Strongly positive to both amoxicillin and amoxicillin/clavulanic acid. | Not specified | Indicated a T-cell mediated mechanism and showed high percentages of amoxicillin-specific T-cell blasts. | [7] |
Signaling Pathways in Drug Hypersensitivity
Hypersensitivity reactions to amoxicillin-clavulanic acid can be broadly categorized into immediate (IgE-mediated) and delayed (T-cell-mediated) reactions. The following diagrams illustrate the generalized signaling pathways for each type of reaction.
Caption: IgE-Mediated (Type I) Hypersensitivity Pathway.
Caption: T-Cell-Mediated (Type IV) Hypersensitivity Pathway.
Experimental Workflows and Protocols
Detailed and standardized experimental protocols are paramount for reproducible and comparable results across different studies. Below are workflows and methodologies for key immunological assays.
Basophil Activation Test (BAT) Workflow
The Basophil Activation Test (BAT) is a flow cytometry-based functional assay that measures the upregulation of activation markers on the surface of basophils upon allergen stimulation.
Caption: Basophil Activation Test (BAT) Experimental Workflow.
Experimental Protocol: Basophil Activation Test
-
Blood Collection: Collect peripheral venous blood into heparin-containing tubes.
-
Allergen Stimulation: Aliquots of whole blood are incubated with various concentrations of amoxicillin, clavulanic acid, and amoxicillin-clavulanic acid combination. Positive (anti-IgE antibody) and negative (stimulation buffer) controls are included. Incubation is typically performed at 37°C for 15-30 minutes.
-
Staining: After stimulation, cells are stained with a cocktail of fluorescently labeled monoclonal antibodies. A common combination includes an antibody against a basophil-specific marker (e.g., anti-IgE or anti-CCR3) and an activation marker (e.g., anti-CD63 or anti-CD203c).
-
Red Blood Cell Lysis: An appropriate lysing solution is added to remove erythrocytes.
-
Flow Cytometry Analysis: Samples are acquired on a flow cytometer. Basophils are identified based on their specific marker expression, and the percentage of activated basophils (expressing the activation marker) is determined.[5][8]
Competitive ELISA for Amoxicillin Detection
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify amoxicillin-specific antibodies in a sample.
Caption: Competitive ELISA Workflow for Amoxicillin Antibodies.
Experimental Protocol: Competitive ELISA
-
Coating: Microtiter plate wells are coated with an amoxicillin-carrier protein conjugate (e.g., amoxicilloyl-poly-L-lysine).
-
Blocking: Non-specific binding sites in the wells are blocked using a solution like bovine serum albumin (BSA) or non-fat milk.
-
Competition: The patient's serum sample is added to the wells along with a known amount of enzyme-conjugated anti-amoxicillin antibody (e.g., HRP-conjugated). The antibodies in the patient's serum will compete with the enzyme-conjugated antibodies for binding to the coated amoxicillin.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.
-
Signal Detection: The color development is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of amoxicillin-specific antibodies in the patient's sample.[9][10][11]
Conclusion
The accurate diagnosis of amoxicillin-clavulanic acid hypersensitivity requires a multi-faceted approach. While in-vivo skin testing remains a cornerstone, in-vitro assays like BAT and specific IgE determination provide valuable complementary information, particularly in identifying the specific culprit molecule. The choice of assay should be guided by the clinical history of the reaction (immediate vs. delayed) and the specific questions being addressed by the researcher or clinician. This guide provides a framework for understanding the comparative performance and methodologies of these key immunological assays, facilitating more informed decisions in both clinical and research settings.
References
- 1. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurannallergyimm.com [eurannallergyimm.com]
- 3. eurannallergyimm.com [eurannallergyimm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The utility of the basophil activation test in the diagnosis of immediate amoxicillin or amoxicillin-clavulanate hypersensitivity in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ringbio.com [ringbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. reagen.us [reagen.us]
A Comparative Analysis of Augmentin and Cefuroxime Against Staphylococcus aureus: A Guide for Researchers
This guide provides a detailed comparative analysis of the in-vitro and clinical efficacy of Augmentin (amoxicillin/clavulanate) and cefuroxime (B34974) against Staphylococcus aureus (S. aureus). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Both Augmentin, a combination of a β-lactam antibiotic and a β-lactamase inhibitor, and cefuroxime, a second-generation cephalosporin, are utilized in the treatment of bacterial infections. Their effectiveness against S. aureus, however, is variable and dependent on the specific strain, particularly its resistance mechanisms. This guide delves into the nuances of their activity, presenting a side-by-side comparison of their mechanisms of action, in-vitro potency, and clinical applications.
Mechanisms of Action and Resistance
Augmentin (Amoxicillin/Clavulanate)
Amoxicillin (B794), the β-lactam component of Augmentin, acts by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and subsequent cell lysis.
Clavulanic acid is a β-lactamase inhibitor. Many strains of S. aureus produce β-lactamase enzymes that can hydrolyze the β-lactam ring of amoxicillin, rendering it inactive. Clavulanic acid irreversibly binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its activity against β-lactamase-producing S. aureus.
Cefuroxime
Cefuroxime, a second-generation cephalosporin, also targets the bacterial cell wall. Similar to amoxicillin, it binds to and inactivates penicillin-binding proteins (PBPs), disrupting peptidoglycan synthesis and leading to cell death. Cefuroxime is inherently more stable against hydrolysis by many common β-lactamases compared to amoxicillin alone.
S. aureus Resistance Mechanisms
S. aureus employs several mechanisms to resist β-lactam antibiotics:
-
β-lactamase Production: This is the most common resistance mechanism in S. aureus. The enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic.
-
Target Site Modification: Methicillin-resistant S. aureus (MRSA) possesses an altered penicillin-binding protein, PBP2a, encoded by the mecA gene. PBP2a has a low affinity for most β-lactam antibiotics, including amoxicillin and cefuroxime, allowing the bacteria to continue cell wall synthesis even in the presence of the drug.
-
Efflux Pumps: Some strains can actively pump the antibiotic out of the cell, preventing it from reaching its PBP target.
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antibiotics due to reduced antibiotic penetration and altered metabolic states.
In-Vitro Susceptibility Data
The in-vitro activity of Augmentin and cefuroxime against S. aureus is commonly assessed using Minimum Inhibitory Concentration (MIC) and zone of inhibition (Kirby-Bauer) assays.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.
| Antibiotic | S. aureus Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Augmentin | Nasal Isolates | 0.05 - 12.50 | - | - | [1] |
| β-lactamase producing | All <4/2 | - | - | [2] | |
| Cefuroxime | Nasal Isolates | 0.02 - 0.64 | - | - | [1] |
| MSSA | 0.12 - 0.25 | - | - | [3] | |
| MRSA | 0.5 - 2 | - | - | [3] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Zone of Inhibition
The Kirby-Bauer disk diffusion test measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk. A larger zone diameter indicates greater susceptibility.
| Antibiotic | S. aureus Strain | Zone of Inhibition Range (mm) | Interpretation (Susceptible) | Reference(s) |
| Augmentin | Clinical Isolates | - | ≥20 mm | [4] |
| Nasal Isolates | 20 (for one isolate) | - | [1] | |
| Cefuroxime | Nasal Isolates | 10 - 25 | - | [1] |
| Clinical Isolates | - | ≥18 mm | [4] |
Clinical Efficacy
Direct head-to-head clinical trials comparing Augmentin and cefuroxime specifically for S. aureus infections are limited. However, their efficacy can be inferred from studies on broader infections where S. aureus is a common pathogen and from clinical guidelines.
For skin and soft tissue infections (SSTIs) caused by Methicillin-Sensitive Staphylococcus aureus (MSSA), guidelines often recommend β-lactam antibiotics. Augmentin is frequently considered a suitable option for mild to moderate SSTIs, especially when polymicrobial infections are suspected due to its anaerobic coverage.[5] Cefuroxime is also indicated for uncomplicated SSTIs caused by susceptible strains of S. aureus.[6]
In clinical trials for acute bacterial maxillary sinusitis and secondary bacterial infections of acute bronchitis, where S. aureus was among the isolated pathogens, cefuroxime axetil was found to be as effective as amoxicillin/clavulanate.[7] Notably, these studies reported a lower incidence of gastrointestinal adverse events with cefuroxime compared to amoxicillin/clavulanate.[7]
For more severe infections such as bacteremia, the choice of antibiotic is guided by susceptibility testing. Neither Augmentin nor cefuroxime is typically first-line for MRSA infections.
Experimental Protocols
Broth Microdilution for MIC Determination (CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: Serial two-fold dilutions of Augmentin and cefuroxime are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Kirby-Bauer Disk Diffusion Test (CLSI Guidelines)
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.
Methodology:
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a standard concentration of Augmentin and cefuroxime are placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-18 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established clinical breakpoints defined by the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
The choice between Augmentin and cefuroxime for the treatment of S. aureus infections requires careful consideration of the specific clinical scenario and, most importantly, the antibiotic susceptibility profile of the infecting organism.
-
In-vitro data suggests that both agents can be effective against susceptible strains of S. aureus. However, the presence of β-lactamase and alterations in PBPs significantly impact their activity.
-
For β-lactamase-producing, methicillin-susceptible S. aureus (MSSA) , Augmentin's combination of amoxicillin and clavulanic acid is designed to be effective. Cefuroxime also demonstrates stability against many staphylococcal β-lactamases.
-
Against methicillin-resistant S. aureus (MRSA) , neither Augmentin nor cefuroxime is a reliable treatment option due to the presence of PBP2a.
-
In clinical practice , for uncomplicated skin and soft tissue infections where S. aureus is a likely pathogen, both agents may be considered, with Augmentin having broader coverage for potential polymicrobial infections. Clinical trial data in other indications suggests comparable efficacy, with a potential advantage for cefuroxime in terms of gastrointestinal tolerability.
Ultimately, antimicrobial stewardship principles should be followed, with treatment decisions guided by local resistance patterns and definitive susceptibility testing whenever possible.
References
- 1. scispace.com [scispace.com]
- 2. drugs.com [drugs.com]
- 3. Comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of acute bacterial sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Augmentin vs. Cephalexin for Skin Infection and Ear Infection: Important Differences and Potential Risks. [goodrx.com]
- 6. Clinical comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of patients with acute bacterial maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical comparison of cefuroxime axetil and amoxicillin/clavulanate in the treatment of patients with secondary bacterial infections of acute bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Augmentin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of various formulations of Augmentin (amoxicillin/clavulanic acid), a widely prescribed antibiotic. Understanding the differences in absorption, distribution, metabolism, and excretion among these formulations is crucial for optimizing therapeutic efficacy and guiding further research and development. This document summarizes key pharmacokinetic data from clinical studies, outlines the experimental methodologies employed, and visualizes the typical workflow of a pharmacokinetic study.
Data Presentation: Pharmacokinetic Parameters of Augmentin Formulations
The following tables summarize the mean pharmacokinetic parameters for amoxicillin (B794) and clavulanic acid across different Augmentin formulations. These parameters are critical in determining the onset, intensity, and duration of the drug's effect.
Table 1: Mean Pharmacokinetic Parameters of Amoxicillin in Various Augmentin Formulations
| Formulation | Dose (Amoxicillin/Clavulanic Acid) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) |
| Augmentin Immediate-Release | 500 mg / 125 mg | 6.5 ± 1.6 | ~1.5 | 19.5 ± 5.4 |
| Augmentin Immediate-Release | 875 mg / 125 mg | 11.23 ± 2.61 | 2.0 | Not directly reported in this study |
| Augmentin XR™ Extended-Release | 2000 mg / 125 mg | 17.0 ± 4.0 | 1.5 | 71.6 ± 16.5 |
| Augmentin ES-600™ Pediatric Suspension | 90 mg/kg/day (administered as 45 mg/kg every 12h) | 15.7 ± 7.7 | 2.0 | 55.3 ± 20.1 |
Table 2: Mean Pharmacokinetic Parameters of Clavulanic Acid in Various Augmentin Formulations
| Formulation | Dose (Amoxicillin/Clavulanic Acid) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) |
| Augmentin Immediate-Release | 500 mg / 125 mg | 2.8 ± 1.1 | ~1.0 | 7.3 ± 2.0 |
| Augmentin Immediate-Release | 875 mg / 125 mg | 2.55 ± 0.54 | 1.0 | Not directly reported in this study |
| Augmentin XR™ Extended-Release | 2000 mg / 125 mg | 2.05 ± 0.80 | 1.03 | 5.29 ± 1.55 |
| Augmentin ES-600™ Pediatric Suspension | 90 mg/kg/day (administered as 45 mg/kg every 12h) | 2.7 ± 1.6 | 1.1 | 6.8 ± 3.4 |
Disclaimer: The data presented is a compilation from multiple studies and is intended for comparative purposes. Direct comparison between studies may be limited by differences in study design, patient populations, and analytical methodologies.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are detailed descriptions of typical experimental protocols used to assess the pharmacokinetics of Augmentin formulations.
Study Design
The majority of pharmacokinetic studies for Augmentin formulations are conducted as open-label, randomized, crossover studies.[1] In a crossover design, each participant receives all the different formulations being tested in a randomized sequence, with a washout period between each administration to ensure that the drug from the previous treatment is completely eliminated from the body.[1] This design minimizes inter-individual variability. Single-dose studies are common, where pharmacokinetic parameters are assessed after the administration of a single dose of the medication.[1]
Subject Population
Typically, these studies enroll healthy adult male and female volunteers, usually between the ages of 18 and 55.[2] For pediatric formulations like Augmentin ES-600, studies are conducted in the target pediatric population.[3] Key inclusion criteria often include a body mass index (BMI) within a healthy range and normal findings from a physical examination, electrocardiogram (ECG), and clinical laboratory tests.[4] Exclusion criteria are stringent to ensure subject safety and data integrity, and commonly include a history of hypersensitivity to penicillin or other beta-lactam antibiotics, any significant medical conditions, use of other medications, and pregnancy or breastfeeding.[5][6]
Dosing and Administration
The administration of the different Augmentin formulations is highly standardized. For studies comparing the effect of food, the drug is administered to subjects in either a fasted state (typically overnight fast of at least 10 hours) or after a standardized meal (e.g., a high-fat breakfast).[1][7] For oral tablets, subjects are instructed to swallow the medication with a specific volume of water.[8]
Blood Sampling
To determine the plasma concentrations of amoxicillin and clavulanic acid over time, serial blood samples are collected at predefined intervals. A typical blood sampling schedule includes a pre-dose sample, followed by multiple samples collected over a period of up to 12 hours post-dose.[2] For instance, samples might be drawn at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours after drug administration.[9] The collected blood is then processed to separate the plasma, which is stored frozen until analysis.
Analytical Methodology
The concentrations of amoxicillin and clavulanic acid in plasma samples are most commonly determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[7] This technique allows for the simultaneous quantification of both components. The method typically involves protein precipitation from the plasma sample, followed by chromatographic separation on a reversed-phase column (such as a C8 or C18 column).[10][11] The mobile phase composition and detection wavelength are optimized for the specific analytes.[7][10] More sensitive methods, such as HPLC coupled with mass spectrometry (HPLC-MS), are also utilized.[10][11]
Pharmacokinetic Analysis
From the plasma concentration-time data, key pharmacokinetic parameters are calculated for each subject and formulation. These include:
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
These parameters are typically calculated using non-compartmental methods.[8] Statistical analyses, such as analysis of variance (ANOVA), are then performed to compare the pharmacokinetic parameters between the different formulations.[12]
Mandatory Visualization
Experimental Workflow for a Typical Augmentin Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study for Augmentin formulations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mims.com [mims.com]
- 3. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and Safety of Pharmacokinetically Enhanced Amoxicillin-Clavulanate at 2,000/125 Milligrams Twice Daily for 5 Days versus Amoxicillin-Clavulanate at 875/125 Milligrams Twice Daily for 7 Days in the Treatment of Acute Exacerbations of Chronic Bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tga.gov.au [tga.gov.au]
- 10. db.cbg-meb.nl [db.cbg-meb.nl]
- 11. pharmaline.co.il [pharmaline.co.il]
- 12. Pharmacokinetics and tissue distribution of amoxicillin plus clavulanic acid after oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Dissolution of Multisource Amoxicillin/Clavulanic Acid Tablets
For Researchers, Scientists, and Drug Development Professionals
The therapeutic equivalence of multisource (generic) drug products is a cornerstone of public health, ensuring that patients receive the same clinical benefit regardless of the manufacturer. For orally administered solid dosage forms like amoxicillin (B794)/clavulanic acid tablets, in vitro dissolution studies are a critical tool for assessing potential bioequivalence and interchangeability.[1][2][3][4] This guide provides a comparative analysis of dissolution studies for various amoxicillin/clavulanic acid products, detailing the experimental protocols and summarizing key findings from published research.
Amoxicillin, a broad-spectrum penicillin antibiotic, is often combined with clavulanic acid, a β-lactamase inhibitor that protects amoxicillin from degradation by resistant bacteria. The biopharmaceutical classification of amoxicillin is typically Class I (high solubility, high permeability) or Class III (high solubility, low permeability), while clavulanic acid is considered Class III.[5] This classification allows for the use of in vitro dissolution data to support biowaivers, making these studies pivotal for generic drug approval.[4][5]
Experimental Protocols for Dissolution Testing
The following outlines a generalized experimental protocol for conducting in vitro dissolution studies on amoxicillin/clavulanic acid tablets, based on common methodologies cited in the literature and pharmacopeial standards.[1][6][7][8]
1. Dissolution Apparatus:
-
Apparatus: The United States Pharmacopeia (USP) Apparatus 2, which is a paddle apparatus, is most commonly used.[1][6][7]
-
Vessels: Typically, six to eight vessels are used for each test run.[1][8]
-
Temperature: The dissolution medium is maintained at a constant temperature of 37°C ± 0.5°C.[6][8]
-
Volume: A standard volume of 900 mL of the dissolution medium is used in each vessel.[1][7]
-
Rotation Speed: The paddle rotation speed is generally set to 75 revolutions per minute (rpm).[1][7][8]
2. Dissolution Media: To simulate the physiological conditions of the gastrointestinal tract, studies are often conducted in multiple media with varying pH levels.[1][9]
-
pH 1.2: Simulated gastric fluid (without enzymes).[1]
-
pH 4.5: Acetate buffer.[1]
-
pH 6.8: Simulated intestinal fluid (without enzymes) or phosphate (B84403) buffer.[1]
-
Water: Distilled water is also frequently used as a dissolution medium.[6][7][8]
3. Sampling and Analysis:
-
Sampling Intervals: Samples (typically 5-10 mL) are withdrawn at predetermined time points, such as 5, 10, 15, 20, 30, 45, and 60 minutes.[1][7] The withdrawn volume is immediately replaced with fresh, pre-warmed medium.[1][7]
-
Analytical Quantification: The concentration of dissolved amoxicillin and clavulanic acid in the samples is determined using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC method, typically with UV detection at 220 nm.[1][6][7]
4. Data Comparison:
-
Profile Comparison: The dissolution profiles of the test (multisource) products are compared to that of a reference product (innovator).
-
Similarity Factor (f2): The similarity factor (f2) is a model-independent mathematical approach used to compare the dissolution profiles. Two profiles are considered similar if the f2 value is between 50 and 100.[1][2][3][7]
-
Difference Factor (f1): The difference factor (f1) is also used, with values between 0 and 15 indicating profile similarity.[7][9]
Data Presentation: Summary of Comparative Dissolution Studies
The following tables summarize the results from various in vitro dissolution studies, highlighting the differences in performance among multisource amoxicillin/clavulanic acid tablets.
Table 1: Dissolution Test Parameters from Various Studies
| Study Reference | Apparatus | Dissolution Media | Volume (mL) | Rotation Speed (rpm) |
| Rojas-Gómez et al.[1] | USP App. 2 (Paddle) | pH 1.2, pH 4.5, pH 6.8 | 900 | 75 |
| Waqas et al.[6] | USP App. 2 (Paddle) | Distilled Water | 900 | 75 |
| Al-Gous et al.[7] | USP App. 2 (Paddle) | Water | 900 | 75 |
| Yaméogo et al.[9] | Not Specified | pH 1.2, pH 4.5, pH 6.8 | Not Specified | Not Specified |
| Gedamu et al.[8] | Not Specified | Distilled Water | 900 | 75 |
Table 2: Comparative Dissolution Performance of Multisource Tablets
| Study Reference / Origin | Dosage Strength | Key Findings and Comparison Results |
| Rojas-Gómez et al. / Peru, Colombia, Argentina, Mexico, India[1][2][3] | 875 mg / 125 mg | Amoxicillin: 4 out of 6 multisource products passed the f2 similarity test at pH 6.8. Clavulanic Acid: 5 out of 6 passed at pH 6.8. Overall, 2 of the 6 products were deemed not interchangeable with the reference product.[1][2][3] |
| Waqas et al. / Pakistan[6] | Not Specified | The innovator product released >90% of both drugs. Two generic brands failed to meet the release criteria for amoxicillin (<85%) but achieved 100% release for clavulanic acid within 30 minutes, indicating they were not bioequivalent for amoxicillin release.[6] |
| Al-Gous et al. / UAE[7] | Not Specified | 9 test products were compared to a reference. The similarity factor (f2) indicated all products were 50-51% similar to the reference. The difference factor (f1) was within the acceptable limit (<15) for most, except for one product's clavulanic acid content.[7] |
| Yaméogo et al. / Burkina Faso[9] | 500 mg / 62.5 mg | 3 out of 5 multisource brands showed similar release patterns to the originator product. 2 products failed the similarity test (f2 < 50) for amoxicillin at pH 4.5 and were not considered interchangeable.[9] |
| Gedamu et al. / Ethiopia[8] | 625 mg | All 7 tested brands met the single-point USP dissolution specification (>85% for amoxicillin, >80% for clavulanate in 30 min). However, based on the similarity factor (f2), none of the brands were interchangeable with the innovator product.[8] |
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for an in vitro dissolution study of amoxicillin/clavulanic acid tablets.
Caption: Workflow for In Vitro Dissolution Testing of Tablets.
Conclusion
The collective data from multiple studies reveal significant variability in the in vitro dissolution performance of multisource amoxicillin/clavulanic acid tablets. While many generic products meet basic pharmacopeial requirements for single-point dissolution, a considerable number fail to demonstrate profile similarity to the innovator product when evaluated using the f2 similarity factor.[6][8][9] These discrepancies, often observed more prominently for amoxicillin than for clavulanic acid, underscore that formulation differences can impact drug release profiles.[6]
For researchers and drug development professionals, these findings emphasize the necessity of comprehensive, multi-point dissolution studies in various pH media to ensure the therapeutic equivalence and interchangeability of multisource amoxicillin/clavulanic acid products. Rigorous adherence to established protocols and comparative analysis is essential to guarantee that generic alternatives provide the same level of quality and efficacy as the reference drug.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. cris.usil.edu.pe [cris.usil.edu.pe]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quality Attributes and In Vitro Bioequivalence of Different Brands of Amoxicillin Trihydrate Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gxp-academy.org [gxp-academy.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. soapgi-jatpb.org [soapgi-jatpb.org]
head-to-head studies of Augmentin and other antibiotics for specific pathogens
For Immediate Release
This comprehensive guide provides a detailed, evidence-based comparison of Augmentin (amoxicillin/clavulanate) against other commonly prescribed antibiotics for the treatment of infections caused by specific bacterial pathogens. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from head-to-head clinical and in vitro studies to offer a clear perspective on the relative performance of these antimicrobial agents.
Executive Summary
Augmentin, a combination of the β-lactam antibiotic amoxicillin (B794) and the β-lactamase inhibitor clavulanate, is a widely utilized broad-spectrum antibacterial agent. Its efficacy is frequently compared with other antibiotic classes, including cephalosporins, macrolides, and fluoroquinolones. This guide delves into the comparative effectiveness of Augmentin against key pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Streptococcus pyogenes, and Escherichia coli. The comparisons are based on quantitative data from clinical trials and in vitro susceptibility testing, with a focus on clinical cure rates, bacteriological eradication, and Minimum Inhibitory Concentration (MIC) values.
Section 1: Augmentin vs. Cefuroxime (B34974) for Respiratory Pathogens
Cefuroxime, a second-generation cephalosporin, is a common comparator for Augmentin in the management of respiratory tract infections. The following data summarizes their performance against key respiratory pathogens.
Table 1.1: Comparative In Vitro Activity (MIC90 in µg/mL) of Augmentin and Cefuroxime
| Pathogen | Amoxicillin/Clavulanate (MIC90) | Cefuroxime (MIC90) |
| Streptococcus pneumoniae | 2.0[1] | 4.0[1] |
| Haemophilus influenzae | 4.0[2] | 8.0[2] |
| Moraxella catarrhalis | ≤1[3] | 4.0 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Table 1.2: Clinical and Bacteriological Efficacy in Acute Bacterial Sinusitis
| Outcome | Amoxicillin/Clavulanate | Cefuroxime Axetil |
| Clinical Success Rate | Equivalent to Cefuroxime | Equivalent to Amoxicillin/Clavulanate |
| Bacteriological Eradication | Not specified | Not specified |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
-
Method: Broth microdilution MICs were determined for isolates of S. pneumoniae, H. influenzae, and M. catarrhalis.
-
Procedure: Serial twofold dilutions of the antimicrobial agents were prepared in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 35°C for 20-24 hours for S. pneumoniae and M. catarrhalis, and in a CO2-enriched atmosphere for H. influenzae. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.[1]
Clinical Trial in Acute Bacterial Sinusitis
-
Study Design: A multicenter, randomized, investigator-blinded study.
-
Patient Population: Patients with clinical and radiographic evidence of acute bacterial sinusitis.
-
Treatment Regimen: Patients received either amoxicillin/clavulanate or cefuroxime axetil for a specified duration.
-
Outcome Assessment: Clinical success was defined as the resolution or improvement of signs and symptoms of sinusitis at the end of therapy. Bacteriological response was assessed by follow-up cultures where feasible.
Mechanism of Action: β-Lactam Antibiotics
Both amoxicillin and cefuroxime are β-lactam antibiotics that inhibit bacterial cell wall synthesis. Clavulanate in Augmentin protects amoxicillin from degradation by β-lactamase enzymes produced by some bacteria.
Section 2: Augmentin vs. Azithromycin (B1666446) for Respiratory Pathogens
Azithromycin, a macrolide antibiotic, is another common alternative for treating respiratory infections. This section compares its efficacy against that of Augmentin.
Table 2.1: Comparative In Vitro Activity (MIC90 in µg/mL) of Augmentin and Azithromycin
| Pathogen | Amoxicillin/Clavulanate (MIC90) | Azithromycin (MIC90) |
| Streptococcus pneumoniae | 2.0 | >256 |
| Haemophilus influenzae | 4.0[2] | 2.0[4] |
| Moraxella catarrhalis | ≤1[3] | 0.25 |
Table 2.2: Clinical and Bacteriological Efficacy in Pediatric Bronchiectasis Exacerbations
| Outcome | Amoxicillin/Clavulanate | Azithromycin |
| Resolution of Exacerbation by Day 21 | 84%[5] | 84%[5] |
| Median Duration of Exacerbation | 10 days[5] | 14 days[5] |
Experimental Protocols
Clinical Trial in Pediatric Bronchiectasis
-
Study Design: A multicentre, double-blind, non-inferiority, randomised controlled trial.[6]
-
Patient Population: Children aged 1-19 years with radiographically proven bronchiectasis unrelated to cystic fibrosis experiencing an exacerbation.[6]
-
Treatment Regimen: Patients were randomly assigned to receive either oral amoxicillin-clavulanate (22.5 mg/kg, twice daily) and a placebo or azithromycin (5 mg/kg per day) and a placebo for 21 days.[6]
-
Outcome Assessment: The primary outcome was the resolution of the exacerbation, defined as a return to baseline, by day 21.[6]
Mechanism of Action: Macrolide Antibiotics
Macrolides like azithromycin work by inhibiting bacterial protein synthesis.
Section 3: Augmentin vs. Clarithromycin (B1669154) for Respiratory and Pharyngeal Pathogens
Clarithromycin is another macrolide antibiotic frequently used for respiratory and throat infections.
Table 3.1: Comparative In Vitro Activity (MIC90 in µg/mL) of Augmentin and Clarithromycin
| Pathogen | Amoxicillin/Clavulanate (MIC90) | Clarithromycin (MIC90) |
| Haemophilus influenzae | ≤1[3] | Resistant[3] |
| Moraxella catarrhalis | Not specified | Not specified |
| Streptococcus pyogenes | No resistance observed | 26% non-susceptible isolates[7] |
Table 3.2: Bacteriological Efficacy in Acute Group A Streptococcal Tonsillopharyngitis
| Outcome | Amoxicillin/Clavulanate (5 days) | Clarithromycin (5 days) |
| Bacteriological Eradication Rate (Long-term) | 83%[7][8] | 74-83% (susceptible isolates)[7][8] |
| Eradication of Clarithromycin-resistant isolates | N/A | 14-19%[7][8] |
Experimental Protocols
Clinical Trial in Streptococcal Tonsillopharyngitis
-
Study Design: A randomized, open-label, parallel-group, multicenter study.[7]
-
Patient Population: 626 children (2-16 years old) with tonsillopharyngitis.[7]
-
Treatment Regimen: Patients received either clarithromycin (15 or 30 mg/kg/day twice daily for 5 days), amoxicillin/clavulanate (43.8/6.2 mg/kg/day twice daily for 5 days), or penicillin V for 10 days.[7]
-
Outcome Assessment: Bacteriological efficacy was determined by follow-up throat cultures at 4-8 and 21-28 days post-therapy.[7]
Section 4: Augmentin vs. Ciprofloxacin (B1669076) for Uropathogens
Ciprofloxacin, a fluoroquinolone antibiotic, is often used for urinary tract infections (UTIs). This section compares its efficacy against Augmentin for uropathogenic E. coli.
Table 4.1: Comparative In Vitro Susceptibility of Uropathogenic E. coli
| Antibiotic | Resistance Rate |
| Amoxicillin/Clavulanate | 63.3%[9] |
| Ciprofloxacin | 53.3%[9] |
Table 4.2: Clinical and Microbiological Efficacy in Uncomplicated Cystitis in Women
| Outcome | Amoxicillin/Clavulanate (3-day regimen) | Ciprofloxacin (3-day regimen) |
| Clinical Cure Rate | 58%[10][11] | 77%[10][11] |
| Microbiological Cure Rate (at 2 weeks) | 76%[10][11] | 95%[10][11] |
Experimental Protocols
Clinical Trial in Uncomplicated Cystitis
-
Study Design: A randomized, single-blind treatment trial.[10][11][12]
-
Patient Population: 370 women, aged 18 to 45 years, with symptoms of acute uncomplicated cystitis and a positive urine culture.[10][11][12]
-
Treatment Regimen: Patients were randomly assigned to receive either amoxicillin-clavulanate (500 mg/125 mg twice daily) or ciprofloxacin (250 mg twice daily) for 3 days.[10][11][12]
-
Outcome Assessment: The primary outcome was clinical cure. Secondary outcomes included microbiological cure at a 2-week follow-up visit.[10][11]
Mechanism of Action: Fluoroquinolone Antibiotics
Fluoroquinolones like ciprofloxacin inhibit bacterial DNA synthesis.
Conclusion
This guide provides a comparative overview of Augmentin against several key antibiotics for specific pathogens. The data presented highlights the nuanced differences in efficacy, which are often dependent on the pathogen, site of infection, and local resistance patterns. For respiratory pathogens, Augmentin demonstrates robust activity, particularly against β-lactamase producing strains. In the context of uncomplicated UTIs, ciprofloxacin showed superior efficacy in the cited study. The choice of antibiotic should always be guided by local susceptibility data, clinical context, and patient-specific factors.
References
- 1. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro Activities of Amoxicillin-Clavulanate against Aerobic and Anaerobic Bacteria Isolated from Antral Puncture Specimens from Patients with Sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amoxicillin–clavulanate versus azithromycin for respiratory exacerbations in children with bronchiectasis (BEST-2): a multicentre, double-blind, non-inferiority, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amoxicillin-clavulanate versus azithromycin for respiratory exacerbations in children with bronchiectasis (BEST-2): a multicentre, double-blind, non-inferiority, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two dosages of clarithromycin for five days, amoxicillin/clavulanate for five days or penicillin V for ten days in acute group A streptococcal tonsillopharyngitis [ir.lib.uth.gr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amoxicillin-clavulanate vs ciprofloxacin for the treatment of uncomplicated cystitis in women: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study examines three-day antibiotic regimens for treating bladder infection in women | EurekAlert! [eurekalert.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Augpenin (Amoxicillin/Clavulanate)
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Augpenin, a combination of amoxicillin (B794) and clavulanic acid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents environmental contamination, the spread of antimicrobial resistance, and ensures a safe laboratory environment.[1][2]
Immediate Safety and Handling Precautions
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). Safety Data Sheets (SDS) for amoxicillin and clavulanate potassium formulations recommend wearing protective gloves, and in some cases, respiratory protection to avoid allergic reactions or respiratory symptoms.[3] Contaminated work clothing should not be allowed out of the workplace.[3] In case of skin contact, immediately wash the affected area with soap and plenty of water.[3]
Step-by-Step Disposal Protocol for a Laboratory Setting
The disposal of this compound, as with other beta-lactam antibiotics, should be treated as chemical waste.[1] The following steps provide a general guideline, but it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1]
-
Segregation and Containment:
-
Do not mix this compound waste with other waste streams.[4]
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5] The container should be compatible with the chemical properties of the waste.
-
For unused or expired stock solutions, which are typically at higher concentrations, disposal as hazardous chemical waste is mandatory.[1] These should be collected in an approved container for chemical waste.[1]
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "Amoxicillin/Clavulanic Acid."
-
Include the name of the principal investigator, the laboratory location, and a contact number.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Once the container is full, or on a regular schedule, contact your institution's EHS department to arrange for pickup and disposal.
-
EHS will ensure the waste is transported to a licensed waste disposal site for proper treatment, which is often incineration.[6]
-
Decontamination of Labware
For labware contaminated with this compound, consider the following decontamination steps before routine washing:
-
Chemical Inactivation: Some studies suggest that beta-lactam antibiotics can be degraded by hydrolysis using a sodium hydroxide (B78521) solution.[7][8] This may be a viable option for deactivating residues on equipment. However, it is crucial to validate this method within your laboratory's specific protocols and safety guidelines.
-
Autoclaving: While autoclaving is effective for sterilizing biohazardous waste, it may not be sufficient to degrade all antibiotics.[1] Therefore, liquid waste containing this compound should be treated as chemical waste even after autoclaving.[1]
Environmental Impact of Improper Disposal
Improper disposal of antibiotics like this compound, such as flushing them down the drain or discarding them in regular trash, contributes to environmental contamination.[1][9] This can lead to the development of antibiotic-resistant bacteria in the environment, posing a significant threat to public health.[10]
Data Presentation: Classification of Pharmaceutical Waste
In a laboratory setting, pharmaceutical waste is broadly categorized as hazardous or non-hazardous, with specific disposal routes for each.
| Waste Category | Description | Disposal Route |
| Hazardous Pharmaceutical Waste | Waste that exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity. This includes many chemotherapy agents and other specific pharmaceuticals. | Must be collected in designated, clearly labeled containers and disposed of through a licensed hazardous waste vendor, typically via incineration. |
| Non-Hazardous Pharmaceutical Waste | Unused or expired medications that do not meet the criteria for hazardous waste. However, due to the environmental risks associated with antibiotics, they are often managed as hazardous waste in a laboratory setting. | Collection in designated containers for incineration is the best practice to prevent environmental contamination. |
| Controlled Substances | Pharmaceuticals regulated by the Drug Enforcement Administration (DEA) due to their potential for abuse. | Require strict inventory and disposal protocols, often involving a reverse distributor or a witnessed destruction process. |
| Sharps and Biohazardous Waste | Needles, syringes, and other items contaminated with biological material. | Collected in puncture-resistant sharps containers and treated as biohazardous waste, often through autoclaving or incineration. |
Experimental Protocols
No specific experimental protocols for the disposal of "this compound" were cited in the search results. The disposal procedures outlined above are based on general guidelines for antibiotic and pharmaceutical waste management in a laboratory setting. For chemical degradation studies, research has been conducted on the kinetics of amoxicillin and clavulanate degradation under various conditions, such as different pH levels and temperatures, which may inform inactivation methods.[11][12][13]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. merck.com [merck.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tmmedia.in [tmmedia.in]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. gerpac.eu [gerpac.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Augmentin
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds like Augmentin (a combination of amoxicillin (B794) and clavulanic acid) is paramount. Adherence to proper safety protocols minimizes risks of allergic reactions, contamination, and environmental hazards. This guide provides essential, step-by-step procedural information for the safe management of Augmentin in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. Exposure can occur through skin contact, eye contact, inhalation, or ingestion.[1] The following table summarizes the recommended PPE for handling Augmentin in its various forms.
| Form of Augmentin | Required Personal Protective Equipment | Purpose |
| Powder | - Eye Protection: Approved safety glasses with side shields.[1] - Hand Protection: Appropriate protective gloves.[1] - Respiratory Protection: NIOSH/MSHA approved respirator if there is a risk of dust/fume exposure exceeding limits.[2] - Skin and Body Protection: Appropriate clothing to avoid skin contact, such as a lab coat.[1][3] | To prevent inhalation of powder, and to avoid contact with eyes and skin which can cause irritation or allergic reactions.[1] |
| Solutions/Suspensions | - Eye Protection: Approved safety glasses with side shields if eye contact is possible.[1] - Hand Protection: Appropriate protective gloves.[2] - Skin and Body Protection: Lab coat or other suitable protective clothing to prevent splashing or contamination.[2] | To protect against splashes which may cause eye irritation or skin reactions. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps from initial handling to final disposal of Augmentin.
Experimental Workflow for Augmentin Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of Augmentin.
Detailed Methodologies
First Aid Procedures
In the event of exposure, immediate action is necessary:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[3]
-
Skin Contact: Wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Flush eyes with water as a precaution.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Consult a physician.[3]
Spill and Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and personnel are moved to a safe location.[3]
-
Use Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection, gloves, and safety glasses during cleanup.[4][5]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust.[4] For larger spills, cover with a suitable absorbent material.[3]
-
Decontamination: After the material has been collected, decontaminate the spill site.[3]
Disposal Plan
The disposal of Augmentin and its contaminated materials must be handled with care to prevent environmental contamination.
-
Unused or Expired Augmentin: This should be treated as chemical waste. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Contaminated Materials: Any materials that have come into contact with Augmentin, such as gloves, pipette tips, and containers, should be disposed of as unused product.[4][6] These items should be placed in suitable, closed containers for disposal.[4]
-
Regulatory Compliance: Always adhere to your institution's environmental health and safety (EHS) protocols, as well as federal, state, and local regulations for waste disposal.[3][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
